Product packaging for 3-ethenyl-1-methylpyrrolidin-3-ol(Cat. No.:CAS No. 1498466-50-4)

3-ethenyl-1-methylpyrrolidin-3-ol

Cat. No.: B6202525
CAS No.: 1498466-50-4
M. Wt: 127.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-ethenyl-1-methylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1498466-50-4

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

3-ethenyl-1-methylpyrrolidin-3-ol is a pyrrolidine derivative characterized by a tertiary amine, a tertiary alcohol, and a vinyl (ethenyl) group. These functional groups are significant in medicinal chemistry, influencing the molecule's polarity, basicity, and potential for further chemical modification. The tertiary amine imparts basic properties, making the molecule's ionization state pH-dependent, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Currently, there is a notable absence of published experimental data for the quantitative basic properties of this compound. This guide aims to bridge this gap by:

  • Providing estimated physicochemical values derived from its saturated analog, 1-methylpyrrolidin-3-ol.

  • Presenting detailed, actionable protocols for the synthesis of the target compound.

  • Outlining standardized experimental procedures for the determination of its pKa and solubility.

This document is intended to serve as a foundational resource for researchers initiating studies on this compound or similar novel structures.

Estimated Physicochemical Properties

The properties of the saturated analog, 1-methylpyrrolidin-3-ol, serve as a baseline for estimating the properties of this compound. The primary structural difference is the substitution of a hydrogen atom at the 3-position with an ethenyl (vinyl) group.

Table 1: Comparison of Physicochemical Properties.

Property 1-methylpyrrolidin-3-ol (Analog) This compound (Target)
Molecular Formula C₅H₁₁NO[1][2][3][4][5] C₇H₁₃NO
Molecular Weight 101.15 g/mol [2][3][4][5] 127.18 g/mol
pKa (Conjugate Acid) A predicted pKa of 14.95 is available for the alcohol proton, not the basic amine.[1][2][3] Estimated ~8.5 - 9.5
Aqueous Solubility Soluble in water.[1][6] Expected to be moderately soluble in water.

| Appearance | Colorless to pale yellow liquid/oil.[1][2] | Expected to be a liquid or low-melting solid. |

Basicity (pKa) Estimation

The basicity of the molecule is determined by the lone pair of electrons on the tertiary nitrogen atom. The pKa of the conjugate acid (R₃NH⁺) is a measure of this basicity. For typical acyclic tertiary amines, pKa values are in the range of 9-10.

The introduction of the ethenyl group at the C3 position is expected to have a minor electron-withdrawing inductive effect due to the sp² hybridization of the vinyl carbons, which are more electronegative than sp³ carbons.[7] This effect could slightly decrease the electron density on the nitrogen atom, making it a marginally weaker base compared to its saturated counterpart.[7][8][9][10][11] Therefore, the pKa of this compound is predicted to be slightly lower than that of a typical saturated tertiary amine, likely in the range of 8.5 to 9.5.

Solubility Estimation

1-methylpyrrolidin-3-ol is reported to be soluble in water.[1][6] The introduction of the two-carbon ethenyl group increases the molecule's hydrophobicity. While the polar tertiary amine and hydroxyl groups will still facilitate hydrogen bonding with water, the overall aqueous solubility of this compound is expected to be lower than that of its saturated analog but likely still in the moderately soluble range.

Synthesis of this compound

The most direct and reliable method for synthesizing the target tertiary alcohol is through the addition of a vinyl nucleophile to the corresponding ketone, 1-methylpyrrolidin-3-one. The Grignard reaction, using vinylmagnesium bromide, is a classic and effective approach for this transformation.[12][13]

Proposed Synthetic Protocol: Grignard Reaction

This protocol outlines the synthesis of this compound from the commercially available starting material 1-methylpyrrolidin-3-one.

Materials:

  • 1-methylpyrrolidin-3-one

  • Vinylmagnesium bromide (typically 1.0 M solution in THF)[14][15]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for an inert gas. Flame-dry the glassware under vacuum and allow it to cool under a stream of nitrogen or argon.

  • Starting Material: Dissolve 1-methylpyrrolidin-3-one (1 equivalent) in anhydrous THF and add it to the reaction flask.

  • Grignard Addition: Cool the flask to 0 °C using an ice bath. Add vinylmagnesium bromide solution (1.1 to 1.5 equivalents) to the dropping funnel and add it dropwise to the stirred solution of the ketone over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting ketone.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. If two phases are not distinct, add more solvent (e.g., diethyl ether or ethyl acetate) and water. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep3 Establish Inert Atmosphere (N2/Ar) prep1->prep3 prep2 Add 1-methyl- pyrrolidin-3-one in Anhydrous THF react1 Cool to 0 °C prep2->react1 prep3->prep2 react2 Dropwise add Vinylmagnesium Bromide react1->react2 react3 Warm to RT & Stir (2-4h) react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify (Distillation or Chromatography) workup3->workup4 final_product Pure 3-ethenyl-1- methylpyrrolidin-3-ol workup4->final_product Yields

Caption: Workflow for the synthesis of this compound.

Experimental Protocols for Basic Property Determination

Once synthesized and purified, the basic properties of the compound can be determined using standard laboratory procedures.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds.[16][17][18] The procedure involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Materials:

  • Synthesized this compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water (degassed)

  • Calibrated pH meter with a combination electrode

  • Automatic burette or precision manual burette

  • Stir plate and stir bar

  • Constant temperature bath

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 1-10 mM).

  • Initial Acidification: To ensure the amine is fully protonated at the start, add a known excess of standardized HCl to the sample solution.

  • Titration: Place the beaker in a constant temperature bath (e.g., 25 °C) on a stir plate and immerse the pH electrode. Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For higher accuracy, a Gran plot or the first/second derivative of the titration curve can be used to precisely determine the equivalence point. The pKa is then calculated from the pH at the volume of titrant corresponding to 50% neutralization.

pKa_Determination_Workflow cluster_setup Setup & Calibration cluster_titration Titration Process cluster_analysis Data Analysis setup1 Calibrate pH Meter (pH 4, 7, 10 buffers) setup2 Prepare Standardized Acid (HCl) & Base (NaOH) setup1->setup2 setup3 Prepare Analyte Solution (Known Concentration) setup2->setup3 titrate1 Acidify Analyte with Excess HCl setup3->titrate1 titrate2 Titrate with NaOH in Increments titrate1->titrate2 titrate3 Record pH vs. Volume of Titrant titrate2->titrate3 analysis1 Plot Titration Curve (pH vs. Volume) titrate3->analysis1 analysis2 Determine Equivalence Point (e.g., Derivative Plot) analysis1->analysis2 analysis3 Identify pH at Half-Equivalence Point analysis2->analysis3 final_pKa pKa Value analysis3->final_pKa Equals

Caption: Experimental workflow for pKa determination via potentiometric titration.

Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[19] It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Materials:

  • Synthesized this compound

  • Buffer solutions at various relevant pH values (e.g., pH 5.0, 7.4, 9.0)

  • Small glass vials with screw caps

  • Shaker or orbital incubator capable of maintaining a constant temperature

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid or liquid compound to a vial containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible to ensure saturation is possible.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is required.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.

Solubility_Workflow start Add Excess Compound to Buffer in Vial equilibrate Shake at Constant Temp (24-48 hours) to Reach Equilibrium start->equilibrate separate Separate Phases (Centrifugation or Settling) equilibrate->separate sample Withdraw Aliquot of Supernatant separate->sample quantify Quantify Concentration (e.g., HPLC, LC-MS) against Calibration Curve sample->quantify result Equilibrium Solubility Value quantify->result

Caption: Workflow for determining aqueous solubility by the shake-flask method.

Conclusion

While direct experimental data for this compound is currently unavailable, this guide provides a robust framework for its scientific investigation. By leveraging data from the structural analog 1-methylpyrrolidin-3-ol, we can formulate reasoned hypotheses about its basicity and solubility. The detailed synthetic and analytical protocols provided herein offer a clear path for researchers to produce the compound and perform the necessary characterizations. The determination of these fundamental properties is a critical first step in the evaluation of this molecule for applications in drug discovery and development.

References

Technical Guide: A Comprehensive Analysis of 1-Methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly accessible scientific databases and chemical literature do not contain information on the specific compound "3-ethenyl-1-methylpyrrolidin-3-ol" as requested. This technical guide will instead provide a comprehensive overview of the closely related and well-characterized compound, 1-methylpyrrolidin-3-ol . The methodologies and data presented herein for 1-methylpyrrolidin-3-ol can serve as a valuable reference for researchers and scientists in the field of drug development and organic synthesis.

Chemical Structure and IUPAC Name

The core of 1-methylpyrrolidin-3-ol is a five-membered saturated heterocycle containing a nitrogen atom, known as a pyrrolidine ring. A methyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is substituted at position 3.

The standard IUPAC name for this compound is 1-methylpyrrolidin-3-ol . It is also known by several synonyms, including N-methyl-3-pyrrolidinol, 3-hydroxy-1-methylpyrrolidine, and 1-methyl-3-hydroxypyrrolidine.[1] The compound can exist as a racemic mixture of (R)- and (S)-enantiomers or as individual stereoisomers.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 1-methylpyrrolidin-3-ol is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
Molecular Formula C₅H₁₁NO[2]
Molecular Weight 101.15 g/mol [2]
Appearance Clear colorless to pale yellow liquid/oil[3][4]
Density 0.921 g/mL at 25 °C[3]
Boiling Point 50-52 °C at 1 mmHg[3]
Refractive Index (n20/D) 1.464[3]
Flash Point 70-71 °C (158-159.8 °F)[3]
Solubility Soluble in water, alcohol, ether, and benzene. Slightly soluble in chloroform and methanol.[3]
Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of 1-methylpyrrolidin-3-ol.

¹H NMR (300 MHz, CDCl₃): δ 1.50-1.60 (m, 1H), 1.98-2.10 (m, 1H), 2.25 (s, 3H), 2.25-2.40 (m, 2H), 2.50-2.60 (m, 1H), 2.61-2.70 (m, 1H), 3.80 (brs, 1H), 4.20-4.30 (m, 1H).[5]

Experimental Protocols

The synthesis of 1-methylpyrrolidin-3-ol can be achieved through various synthetic routes. Below are detailed protocols for two common methods.

Synthesis from 1,4-Dichloro-2-butanol and Methylamine

This method involves the reaction of 1,4-dichloro-2-butanol with methylamine to form the pyrrolidine ring.

Materials:

  • 40 wt% aqueous solution of methylamine

  • 1,4-dichloro-2-butanol

  • Sodium hydroxide

  • Ethanol

  • Anhydrous magnesium sulfate

Procedure:

  • A 40 wt% aqueous solution of methylamine is charged into a four-necked flask and cooled to 10 °C in an ice-water bath.

  • 1,4-dichloro-2-butanol is added dropwise while maintaining the temperature at 15 °C.[4][6]

  • The reaction mixture is then transferred to an autoclave, sealed, and heated to 120 °C with stirring for approximately 10 hours.[6]

  • After cooling to room temperature, sodium hydroxide is added to the reaction mixture.

  • The resulting mixture is filtered, and the filtrate is separated into aqueous and organic layers.

  • The organic layer is dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a crude oily liquid.

  • The final product, 1-methylpyrrolidin-3-ol, is obtained by vacuum distillation.[6]

Reductive Amination of 3-Hydroxypyrrolidine

This protocol describes the methylation of 3-hydroxypyrrolidine using formaldehyde and a reducing agent.

Materials:

  • (R)-3-hydroxypyrrolidine (for the synthesis of the (R)-enantiomer)

  • Tetrahydrofuran (THF)

  • Paraformaldehyde

  • 90% Formic acid

  • 10 N Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round bottom flask, (R)-3-hydroxypyrrolidine, tetrahydrofuran (THF), paraformaldehyde, and 90% formic acid are added sequentially.[5]

  • The reaction mixture is stirred under reflux for 5 hours until all solids have dissolved.[5]

  • The reaction system is then cooled to 0 °C, and the pH is adjusted to approximately 10 by the slow addition of a 10 N sodium hydroxide solution.[5]

  • The organic phase is separated and dried over anhydrous magnesium sulfate.[5]

  • After filtration to remove the desiccant, the solvent (THF) is removed by distillation under reduced pressure to afford the oily product, (R)-1-methyl-3-hydroxypyrrolidine.[5]

Signaling Pathways and Experimental Workflows

While 1-methylpyrrolidin-3-ol is primarily a synthetic intermediate, its derivatives are often designed to interact with specific biological pathways. For instance, it is a key building block for the synthesis of muscarinic acetylcholine receptor antagonists. The general workflow for the synthesis and characterization of 1-methylpyrrolidin-3-ol is depicted below.

Synthesis_Workflow General Synthesis and Characterization Workflow for 1-Methylpyrrolidin-3-ol cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Starting Materials (e.g., 1,4-dichloro-2-butanol and methylamine) Reaction Chemical Reaction (e.g., Cyclization) Reactants->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Crude Product Distillation Vacuum Distillation Workup->Distillation Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Distillation->Spectroscopy Purified Product Chromatography Purity Assessment (GC, HPLC) Spectroscopy->Chromatography

Caption: A flowchart illustrating the general steps involved in the synthesis, purification, and characterization of 1-methylpyrrolidin-3-ol.

Logical Relationships in Synthetic Planning

The synthesis of derivatives of 1-methylpyrrolidin-3-ol often involves a logical progression from simple starting materials to the final target molecule. This can be visualized as a decision tree where each step introduces a new functional group or modifies the existing scaffold.

Synthetic_Planning Synthetic Planning for 1-Methylpyrrolidin-3-ol Derivatives Start Commercially Available Starting Materials Pyrrolidinol 1-Methylpyrrolidin-3-ol Start->Pyrrolidinol Synthesis Derivative1 Ester Derivative Pyrrolidinol->Derivative1 Esterification Derivative2 Ether Derivative Pyrrolidinol->Derivative2 Williamson Ether Synthesis Derivative3 Amide Derivative Pyrrolidinol->Derivative3 Amidation (via activation) Final_Product Target Molecule (e.g., Pharmaceutical Active) Derivative1->Final_Product Derivative2->Final_Product Derivative3->Final_Product

Caption: A diagram showing the logical progression from starting materials to various derivatives of 1-methylpyrrolidin-3-ol in a synthetic plan.

References

Unveiling 3-ethenyl-1-methylpyrrolidin-3-ol: A Technical Guide to Its Proposed Synthesis and Lineage

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the discovery and history of 3-ethenyl-1-methylpyrrolidin-3-ol. Initial comprehensive literature and patent searches indicate that this compound is not a previously synthesized or characterized compound. Consequently, this document outlines a proposed synthetic pathway for its preparation, grounded in established and reliable chemical transformations. The history of this target compound is therefore intrinsically linked to the history of its precursors and the logical synthetic steps conceived for its creation.

Introduction: The Absence of a History and a Proposed Future

This compound, a tertiary alcohol featuring a vinyl group, presents as a novel chemical entity. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds, suggesting potential applications in medicinal chemistry. The absence of prior art necessitates a reasoned, forward-looking approach to its synthesis. This guide details a plausible two-step synthetic route commencing from the known precursor, 1-methylpyrrolidin-3-ol. The proposed synthesis involves the oxidation of 1-methylpyrrolidin-3-ol to the corresponding ketone, 1-methylpyrrolidin-3-one, followed by a Grignard reaction with vinylmagnesium bromide to yield the target compound.

Proposed Synthetic Pathway

The proposed synthesis is a two-stage process:

  • Oxidation: Conversion of the secondary alcohol, 1-methylpyrrolidin-3-ol, to the ketone, 1-methylpyrrolidin-3-one.

  • Vinylation: Addition of a vinyl group to the ketone via a Grignard reaction to produce the target tertiary alcohol, this compound.

G cluster_0 Stage 1: Synthesis of Precursor Alcohol cluster_1 Stage 2: Oxidation to Ketone cluster_2 Stage 3: Vinylation to Target Compound Pyrrolidin-3-ol Pyrrolidin-3-ol 1-Methylpyrrolidin-3-ol 1-Methylpyrrolidin-3-ol Pyrrolidin-3-ol->1-Methylpyrrolidin-3-ol  Formaldehyde, H₂, Catalyst 1-Methylpyrrolidin-3-one 1-Methylpyrrolidin-3-one 1-Methylpyrrolidin-3-ol->1-Methylpyrrolidin-3-one  Oxidizing Agent (e.g., Swern or Dess-Martin) This compound This compound 1-Methylpyrrolidin-3-one->this compound  1. Vinylmagnesium Bromide 2. Aqueous Workup G Start 1-methylpyrrolidin-3-ol Oxidation Swern Oxidation Start->Oxidation DMSO, (COCl)₂, Et₃N CH₂Cl₂, -78 °C to rt Product 1-methylpyrrolidin-3-one Oxidation->Product G Start 1-methylpyrrolidin-3-one Grignard Grignard Reaction Start->Grignard 1. Vinylmagnesium Bromide, THF, 0 °C to rt 2. Sat. aq. NH₄Cl Product This compound Grignard->Product

3-ethenyl-1-methylpyrrolidin-3-ol synthesis pathway from starting materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 3-ethenyl-1-methylpyrrolidin-3-ol, a tertiary alcohol of interest in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from readily available starting materials, proceeding through key intermediates, and culminating in the target molecule. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.

Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step process:

  • Formation of the Pyrrolidine Ring: Synthesis of the precursor, 1-methyl-3-pyrrolidinol, from acyclic starting materials.

  • Oxidation: Conversion of 1-methyl-3-pyrrolidinol to the key intermediate, 1-methylpyrrolidin-3-one.

  • Grignard Reaction: Addition of a vinyl group to the ketone using a Grignard reagent to yield the final product, this compound.

This pathway is illustrated in the following workflow diagram:

Synthesis_Workflow Start Starting Materials Step1 Step 1: Pyrrolidine Ring Formation Start->Step1 Intermediate1 1-Methyl-3-pyrrolidinol Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 1-Methylpyrrolidin-3-one Step2->Intermediate2 Step3 Step 3: Grignard Reaction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data where available.

Step 1: Synthesis of 1-Methyl-3-pyrrolidinol

Two primary routes for the synthesis of 1-methyl-3-pyrrolidinol are presented below, offering flexibility based on available starting materials and desired scale.

This method involves the cyclization of 1,4-dichloro-2-butanol with methylamine.

Experimental Protocol:

  • A 40 wt% aqueous solution of methylamine is cooled to 10°C in an ice-water bath in a suitable reaction vessel.

  • 1,4-dichloro-2-butanol is added dropwise to the stirred methylamine solution, maintaining the temperature at or below 15°C.[1]

  • The reaction mixture is then transferred to a sealed autoclave and heated to 120°C under a pressure of 1.0 ± 0.1 MPa for approximately 10 hours, with continuous stirring. The reaction progress should be monitored by Gas Chromatography (GC) until the disappearance of the starting material.[1]

  • After cooling to room temperature, solid sodium hydroxide is added portion-wise to the reaction mixture. This will result in the release of methylamine gas and the precipitation of inorganic salts. The temperature should be maintained below 50°C during this addition.

  • The mixture is stirred for 1 hour, and the precipitated solids are removed by filtration.

  • The filtrate is allowed to separate into aqueous and organic layers. The organic layer is collected.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a crude oily liquid.

  • Purification by vacuum distillation affords colorless and transparent 1-methyl-3-pyrrolidinol.[1]

Quantitative Data:

ParameterValueReference
Starting Material1,4-Dichloro-2-butanol[1]
Reagent40 wt% Methylamine (aq)[1]
Yield64.8%[1]
Purity (HPLC)99.3%[1]

This industrial-scale method involves the N-methylation of pyrrolidin-3-ol using formaldehyde and a reducing agent.[1][2]

Experimental Protocol:

  • To a solution of (3R)-pyrrolidin-3-ol (60.1 g) in methanol (300.0 g) is added 93% paraformaldehyde (23.4 g, 1.05 equivalents) and 5% platinum on carbon (3.7 g, hydrous).[1]

  • The mixture is reacted under a hydrogen pressure of 0.4 to 0.5 MPa at 20°C for approximately 6 hours. The reaction is monitored by gas chromatography for the disappearance of the starting material.[1]

  • Upon completion, the platinum on carbon catalyst is removed by filtration and washed with methanol.

  • The combined filtrate and washings are concentrated under reduced pressure.

  • Toluene is added to the concentrate, and the mixture is again concentrated to give an oil.

  • The resulting oil is purified by distillation to yield (3R)-1-methylpyrrolidin-3-ol.[1]

Quantitative Data:

ParameterValueReference
Starting Material(3R)-Pyrrolidin-3-ol[1]
ReagentsParaformaldehyde, H₂[1]
Catalyst5% Platinum on Carbon[1]
Yield86-93%[1]
Purity96.5-99.5%[1]
Step 2: Oxidation of 1-Methyl-3-pyrrolidinol to 1-Methylpyrrolidin-3-one

This step involves the oxidation of the secondary alcohol to a ketone. A common and efficient method for this transformation is Swern oxidation or a similar PCC (Pyridinium chlorochromate) or PDC (Pyridinium dichromate) oxidation.

Illustrative Experimental Protocol (Swern Oxidation):

  • A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane is added dropwise, followed by a solution of 1-methyl-3-pyrrolidinol in anhydrous dichloromethane.

  • The reaction mixture is stirred at -78°C for a specified time (typically 30-60 minutes).

  • Triethylamine is then added, and the reaction is allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation to afford 1-methylpyrrolidin-3-one.

Step 3: Grignard Reaction of 1-Methylpyrrolidin-3-one with Vinylmagnesium Bromide

This final step introduces the ethenyl group at the C3 position of the pyrrolidine ring.

Experimental Protocol:

  • To a solution of 1-methylpyrrolidin-3-one in anhydrous tetrahydrofuran (THF) cooled to 0°C in an ice bath under an inert atmosphere, a solution of vinylmagnesium bromide (typically 1.0 M in THF) is added dropwise.

  • The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • The mixture is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data:

Specific yield and detailed spectroscopic data for this compound were not explicitly found in the searched literature. The following are predicted characteristic spectroscopic data based on the structure.

Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ (ppm)
5.9-6.1 (m, 1H, -CH=CH₂)
5.2-5.4 (m, 2H, -CH=CH ₂)
4.0-4.2 (br s, 1H, -OH)
2.8-3.2 (m, 2H, pyrrolidine CH₂)
2.5-2.7 (m, 2H, pyrrolidine CH₂)
2.4 (s, 3H, N-CH₃)
1.8-2.1 (m, 2H, pyrrolidine CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
142-144 (-C H=CH₂)
112-114 (-CH=C H₂)
75-77 (C-OH)
55-57 (pyrrolidine CH₂)
48-50 (pyrrolidine CH₂)
42-44 (N-CH₃)
35-37 (pyrrolidine CH₂)
IR (thin film) ν (cm⁻¹)
3400-3300 (br, O-H stretch)
3080 (C-H stretch, vinyl)
2950-2800 (C-H stretch, alkyl)
1640 (C=C stretch, vinyl)
1100 (C-O stretch)
MS (EI) m/z
127 (M⁺)
112 (M⁺ - CH₃)
98 (M⁺ - C₂H₃)
70
57

Logical Relationships and Pathways

The following diagrams illustrate the key chemical transformations in the synthesis pathway.

Step1_RouteA cluster_start Starting Materials 1,4-Dichloro-2-butanol 1,4-Dichloro-2-butanol Cyclization Cyclization 1,4-Dichloro-2-butanol->Cyclization Methylamine Methylamine Methylamine->Cyclization 1-Methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinol Cyclization->1-Methyl-3-pyrrolidinol

Figure 2: Synthesis of 1-Methyl-3-pyrrolidinol via Route A.

Step1_RouteB cluster_start Starting Materials Pyrrolidin-3-ol Pyrrolidin-3-ol Reductive Amination Reductive Amination Pyrrolidin-3-ol->Reductive Amination Formaldehyde Formaldehyde Formaldehyde->Reductive Amination Hydrogen Hydrogen Hydrogen->Reductive Amination 1-Methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinol Reductive Amination->1-Methyl-3-pyrrolidinol

Figure 3: Synthesis of 1-Methyl-3-pyrrolidinol via Route B.

Step2_Oxidation 1-Methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinol Oxidation Oxidation 1-Methyl-3-pyrrolidinol->Oxidation Oxidizing Agent\n(e.g., Swern, PCC) Oxidizing Agent (e.g., Swern, PCC) Oxidizing Agent\n(e.g., Swern, PCC)->Oxidation 1-Methylpyrrolidin-3-one 1-Methylpyrrolidin-3-one Oxidation->1-Methylpyrrolidin-3-one

Figure 4: Oxidation of 1-Methyl-3-pyrrolidinol.

Step3_Grignard 1-Methylpyrrolidin-3-one 1-Methylpyrrolidin-3-one Grignard Reaction Grignard Reaction 1-Methylpyrrolidin-3-one->Grignard Reaction Vinylmagnesium Bromide Vinylmagnesium Bromide Vinylmagnesium Bromide->Grignard Reaction This compound This compound Grignard Reaction->this compound

Figure 5: Grignard reaction to form the final product.

Conclusion

This technical guide outlines a robust and versatile pathway for the synthesis of this compound. The presented methodologies, based on established chemical principles, provide a solid framework for the production of this compound in a laboratory setting. While specific quantitative data for the final product requires empirical determination, the detailed protocols for the synthesis of the key intermediates offer a clear and actionable route for researchers and drug development professionals. The provided diagrams visually summarize the synthesis logic, aiding in the planning and execution of this multi-step process.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 3-ethenyl-1-methylpyrrolidin-3-ol based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the mechanism of action and biological activity of 3-ethenyl-1-methylpyrrolidin-3-ol. This guide, therefore, provides an in-depth analysis of structurally related compounds containing the 1-methylpyrrolidin-3-ol scaffold to offer insights into potential biological activities and mechanisms of action. The information presented herein is based on published research on analogous compounds and should be considered as a predictive guide for research and drug development professionals.

Introduction

The 1-methylpyrrolidin-3-ol moiety is a versatile scaffold found in a variety of biologically active compounds. Its structural features, including a tertiary amine and a hydroxyl group, allow for diverse chemical modifications, making it an attractive starting point in drug discovery. This guide focuses on the biological activities of derivatives of 1-methylpyrrolidin-3-ol, with a particular emphasis on a series of β-caryophyllene derivatives that have demonstrated potential as anti-cancer agents. By examining the mechanism of action of these related compounds, we can infer potential pathways and biological targets for novel compounds such as this compound.

Structurally Related Compounds and their Biological Activities

The 1-methylpyrrolidin-3-ol scaffold has been incorporated into molecules targeting a range of biological processes, including:

  • Anti-cancer agents: Derivatives of the natural product β-caryophyllene incorporating a 1-methylpyrrolidin-3-ol moiety have been synthesized and evaluated for their anti-cancer properties.[1][2]

  • Antimalarial agents: The 1-methylpyrrolidin-3-ol group has been used in the development of inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a key enzyme in the life cycle of the malaria parasite.[3]

  • PI3Kδ inhibitors: The scaffold has been utilized in the design of selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target for inflammatory diseases and hematological malignancies.[4]

  • DNA methyltransferase inhibitors: (R)-1-Methyl-3-pyrrolidinol serves as a synthetic intermediate for creating analogs of S-adenosyl-L-homocysteine (SAH) that act as DNA methyltransferase inhibitors.[5]

This guide will now focus on the anti-cancer β-caryophyllene derivatives due to the availability of detailed mechanistic data.

Case Study: β-Caryophyllene Derivatives Incorporating the 1-Methylpyrrolidin-3-ol Moiety

A recent study focused on the design, synthesis, and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents.[1][2] One of the lead compounds from this study, AC-7 , incorporates the (S)-1-methylpyrrolidin-3-ol moiety.

Quantitative Data

The anti-proliferative activity of AC-7 was evaluated against various human cancer cell lines. The following table summarizes the key quantitative data.

CompoundCell LineIC50 (μM)Selectivity Index (SI)
AC-7HT-29 (colorectal cancer)3.096.1
5-FluorouracilHT-29 (colorectal cancer)3.630.4

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index (SI): A ratio of the toxic concentration to the effective concentration of a compound.

Mechanism of Action

The proposed mechanism of action for AC-7 in colorectal cancer cells involves the induction of apoptosis through a Reactive Oxygen Species (ROS)-mediated pathway.[1][2] The key events in this proposed mechanism are:

  • Induction of Cell Cycle Arrest: AC-7 was found to cause cell cycle arrest at the G0/G1 phase in HT-29 cells.[1][2]

  • Accumulation of Reactive Oxygen Species (ROS): The compound significantly enhanced the accumulation of ROS within the cancer cells.[1][2]

  • Modulation of Key Signaling Pathways: The increase in ROS levels leads to the modulation of several cancer-related signaling pathways:

    • DNA Damage: Increased ROS can lead to DNA damage, a key trigger for apoptosis.[1]

    • Apoptosis and Autophagy: AC-7 was shown to promote both apoptosis (programmed cell death) and autophagy.[1][2]

    • NF-κB Pathway Activation: The study suggests an activation of the NF-κB pathway.[1]

    • PI3K/Akt/mTOR Pathway Suppression: AC-7 was found to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1][2]

Experimental Protocols

The following is a summary of the key experimental protocols used to elucidate the mechanism of action of AC-7:

  • Cell Viability Assay: The anti-proliferative effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human colorectal cancer cell lines (such as HT-29) and normal human colon epithelial cells were treated with various concentrations of the compounds for a specified period. The absorbance was then measured to determine cell viability and calculate the IC50 values.

  • Cell Cycle Analysis: HT-29 cells were treated with the compound of interest. After treatment, the cells were harvested, fixed, and stained with propidium iodide (PI). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • ROS Detection: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells were treated with the compound, followed by incubation with DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, was then measured using a fluorescence microscope or a microplate reader.

  • Western Blot Analysis: To investigate the effect of the compound on signaling pathways, the protein expression levels of key signaling molecules (e.g., proteins involved in the PI3K/Akt/mTOR and NF-κB pathways, and markers of apoptosis) were analyzed by Western blotting. Cells were treated with the compound, and total protein was extracted. The proteins were then separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

Visualizations

Signaling Pathway of AC-7

AC7_Signaling_Pathway AC7 AC-7 ROS Increased ROS Accumulation AC7->ROS G0G1_Arrest G0/G1 Cell Cycle Arrest AC7->G0G1_Arrest DNA_Damage DNA Damage ROS->DNA_Damage NFkB_Activation NF-κB Pathway Activation ROS->NFkB_Activation PI3K_Akt_mTOR_Suppression PI3K/Akt/mTOR Pathway Suppression ROS->PI3K_Akt_mTOR_Suppression Apoptosis_Autophagy Apoptosis and Autophagy DNA_Damage->Apoptosis_Autophagy Cell_Death Cancer Cell Death G0G1_Arrest->Cell_Death PI3K_Akt_mTOR_Suppression->Apoptosis_Autophagy Apoptosis_Autophagy->Cell_Death

Caption: Proposed signaling pathway of AC-7 in colorectal cancer cells.

Experimental Workflow for Mechanism of Action Studies

Experimental_Workflow cluster_assays Biological Assays start Synthesized Compound (e.g., AC-7) cell_culture Treat Cancer Cell Lines (e.g., HT-29) start->cell_culture mtt MTT Assay (Cell Viability) cell_culture->mtt flow_cytometry Flow Cytometry (Cell Cycle Analysis) cell_culture->flow_cytometry ros_detection DCFH-DA Staining (ROS Detection) cell_culture->ros_detection western_blot Western Blot (Protein Expression) cell_culture->western_blot data_analysis Data Analysis and Interpretation mtt->data_analysis flow_cytometry->data_analysis ros_detection->data_analysis western_blot->data_analysis conclusion Elucidation of Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for elucidating the mechanism of action.

Conclusion

While direct experimental data on this compound is not available, the extensive research on compounds containing the 1-methylpyrrolidin-3-ol scaffold provides a strong foundation for predicting its potential biological activities. The case study of β-caryophyllene derivative AC-7 highlights that this moiety can be a key component of molecules that induce cancer cell death through complex signaling pathways involving ROS-mediated apoptosis and the modulation of critical cell survival pathways. Researchers and drug development professionals investigating novel compounds like this compound may consider exploring similar mechanisms of action and biological targets. The provided experimental protocols and workflows can serve as a template for the biological evaluation of such new chemical entities.

References

3-ethenyl-1-methylpyrrolidin-3-ol potential pharmacological effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Pharmacological Effects of 3-ethenyl-1-methylpyrrolidin-3-ol

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, there is a notable absence of published scientific literature and pharmacological data specifically for the compound this compound. Therefore, this document cannot provide quantitative data, established experimental protocols, or validated signaling pathways for this specific molecule. The following guide offers a comprehensive overview of the known pharmacological activities of the broader class of pyrrolidine derivatives to inform potential research directions and hypotheses for this compound. The information presented is based on related compounds and should be treated as a theoretical framework for initial investigation, not as established data for the compound .

Introduction to the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and synthetic compounds of biological interest. Its stereochemical properties and synthetic tractability have made it a privileged scaffold in medicinal chemistry. Derivatives of pyrrolidine have been shown to exhibit a wide spectrum of pharmacological activities, making this chemical class a fertile ground for drug discovery.

Potential Pharmacological Profiles of Pyrrolidine Derivatives

Based on extensive research into various substituted pyrrolidines, several key areas of pharmacological activity have been identified. The unique structural features of this compound—specifically the tertiary alcohol, the N-methyl group, and the vinyl (ethenyl) group at the 3-position—will ultimately determine its specific biological profile. The following sections outline potential activities based on its broader chemical family.

Central Nervous System (CNS) Activity

The pyrrolidine core is a prominent feature in many CNS-active agents.

  • Muscarinic Receptor Modulation: Numerous pyrrolidine-based compounds act as agonists or antagonists of muscarinic acetylcholine receptors (M1-M5).[1][2][3][4][5] These receptors are implicated in cognitive function, memory, and the pathophysiology of Alzheimer's disease and schizophrenia. The nitrogen atom in the pyrrolidine ring is often crucial for interaction with the receptor's binding pocket.

  • Neuroprotection: Certain derivatives have demonstrated neuroprotective effects in models of neuronal damage and oxidative stress.[6][7]

  • Cognitive Enhancement: The pyrrolidone scaffold, closely related to pyrrolidine, is the basis for the racetam class of nootropics, which are known to improve cognitive function.[8]

Anticancer and Antiproliferative Effects

The pyrrolidine moiety has been incorporated into numerous compounds with demonstrated anticancer activity.

  • Enzyme Inhibition: Pyrrolidine derivatives have been designed to inhibit various enzymes crucial for cancer cell survival and proliferation, such as aromatase and dihydrofolate reductase.[9][10]

  • Cytotoxicity: A wide range of synthetic pyrrolidines have shown potent cytotoxic effects against various human cancer cell lines.[10][11][12]

Antimicrobial and Antifungal Activity

The pyrrolidine ring is a versatile scaffold for the development of novel antimicrobial agents.

  • Enzyme Inhibition: Some derivatives have been found to inhibit essential bacterial enzymes like penicillin-binding proteins (PBPs).[13]

  • Broad-Spectrum Activity: Various substituted pyrrolidines have demonstrated activity against a range of pathogenic bacteria and fungi.[14][15]

Anti-inflammatory and Analgesic Properties
  • Certain pyrrolidine derivatives have been reported to possess anti-inflammatory and analgesic effects, which may be mediated through the inhibition of pathways involved in pain and inflammation.[16]

Postulated Structure-Activity Relationships (SAR)

While no specific SAR data exists for this compound, general principles from related molecules can inform hypotheses:

  • The N-methyl group: This feature often influences a compound's basicity, solubility, and ability to cross the blood-brain barrier. It can be critical for interactions with certain receptors.

  • The 3-hydroxy group: The tertiary alcohol can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in a receptor's active site.

  • The 3-ethenyl (vinyl) group: This unsaturated moiety is a key structural feature. It can participate in hydrophobic interactions or potentially act as a reactive handle for covalent binding, depending on the biological target. Its presence differentiates this molecule from the more studied 3-hydroxypyrrolidines.

Proposed Initial Research Workflow

Given the lack of data, a systematic investigation of this compound would be required to elucidate its pharmacological profile. The following workflow is proposed.

Caption: A proposed workflow for the initial pharmacological investigation of a novel compound.

Hypothetical Signaling Pathway Involvement

Should initial screening reveal activity at a specific G-protein coupled receptor (GPCR), for example, a muscarinic receptor, the subsequent investigation would involve delineating the downstream signaling cascade.

Gq_signaling_pathway compound 3-ethenyl-1-methyl- pyrrolidin-3-ol receptor Muscarinic Receptor (e.g., M1, M3) compound->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release ca_release->pkc Activates cellular_response Cellular Response (e.g., Neurotransmission, Contraction) pkc->cellular_response Phosphorylates targets leading to

Caption: A hypothetical Gq-coupled signaling pathway potentially modulated by a muscarinic agonist.

Conclusion

While the specific pharmacological effects of this compound are currently unknown, the rich pharmacology of the broader pyrrolidine class of compounds suggests that it is a molecule of significant interest for further investigation. Its potential to interact with key biological targets, particularly within the central nervous system, warrants a systematic evaluation. The research community is encouraged to pursue the synthesis and biological testing of this novel compound to uncover its therapeutic potential. Any future development of a detailed technical guide will be contingent on the public dissemination of such primary research data.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific solubility and stability data for 3-ethenyl-1-methylpyrrolidin-3-ol. This guide utilizes data for the closely related structural analog, 1-methyl-3-pyrrolidinol , to provide a representative technical overview. The experimental protocols and potential degradation pathways described herein are based on this analog and established principles for similar chemical entities.

Introduction

This compound is a tertiary alcohol containing a pyrrolidine ring, a functional group of significant interest in medicinal chemistry and drug discovery. The pyrrolidine moiety can enhance aqueous solubility and offers a three-dimensional structure that can be advantageous for biological target interaction. Understanding the solubility and stability of this compound is critical for its potential development as a therapeutic agent, influencing formulation, storage, and in vivo disposition. This document provides a comprehensive guide to the solubility and stability of the model compound, 1-methyl-3-pyrrolidinol, to serve as a foundational resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Analog: 1-Methyl-3-pyrrolidinol

A summary of the known physicochemical properties of 1-methyl-3-pyrrolidinol is presented below.

PropertyValue
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
AppearanceClear colorless to pale yellow liquid
Boiling Point181-182 °C
Density0.993 g/mL at 25 °C
Flash Point88.9 °C (closed cup)
pKa14.95 ± 0.20 (Predicted)

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. Based on available data for the analog, 1-methyl-3-pyrrolidinol exhibits favorable solubility in a range of solvents.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of 1-methyl-3-pyrrolidinol in various solvents.

SolventSolubility
WaterVery soluble / Miscible
EthanolSoluble
MethanolSoluble
ChloroformSlightly Soluble
EtherSoluble
BenzeneSoluble

The high water solubility is attributed to the presence of the polar hydroxyl group and the nitrogen atom in the pyrrolidine ring, which can participate in hydrogen bonding.

Experimental Protocol for Solubility Determination

A standard experimental protocol to quantitatively determine the thermodynamic solubility of a compound like this compound in various solvents is the shake-flask method.

Objective: To determine the equilibrium solubility of the test compound in various solvents at a specified temperature.

Materials:

  • Test compound (this compound)

  • Solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol)

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the test compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved particles settle.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to solvent B Shake at constant temperature A->B C Centrifuge to separate solid B->C D Collect and dilute supernatant C->D E HPLC Analysis D->E Inject sample F Quantify concentration E->F

Figure 1. Experimental workflow for solubility determination using the shake-flask method.

Stability Studies

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life, storage conditions, and potential degradation products.

Potential Degradation Pathways

Based on the structure of this compound and general knowledge of related compounds, several degradation pathways can be anticipated:

  • Oxidation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide derivative.

  • Dehydration: As a tertiary alcohol, the compound may undergo dehydration, particularly under acidic conditions, to form an alkene.

  • Polymerization: The ethenyl (vinyl) group may be susceptible to polymerization, especially in the presence of light, heat, or radical initiators.

  • pH-dependent hydrolysis: While the core structure is generally stable, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation.

G cluster_compound This compound cluster_degradation Degradation Products Compound Parent Compound N_Oxide N-Oxide Compound->N_Oxide Oxidation Alkene Dehydration Product Compound->Alkene Dehydration (Acidic) Polymer Polymerization Product Compound->Polymer Polymerization (Light/Heat)

Figure 2. Potential degradation pathways for this compound.
Summary of Stability Data for Analog (1-Methyl-3-pyrrolidinol)

The following table summarizes the known stability characteristics of 1-methyl-3-pyrrolidinol.

ConditionStability Profile
Thermal Stable at room temperature.[1][2] Decomposition reported above 150°C.[3]
pH Susceptible to pH-dependent degradation.[4] Enhanced stability of related compounds at pH 4.0-5.0 has been noted.
Oxidative The tertiary amine is a potential site for oxidation.[4]
Photostability Susceptible to UV-induced degradation.[3]
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.

Objective: To investigate the stability of the test compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • Test compound (this compound)

  • Solutions of 0.1 N HCl, 0.1 N NaOH, and water

  • 3% Hydrogen peroxide solution

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products

  • Photostability chamber

  • Temperature-controlled ovens

Procedure:

  • Hydrolytic Stability:

    • Prepare solutions of the test compound in 0.1 N HCl, 0.1 N NaOH, and water.

    • Store the solutions at an elevated temperature (e.g., 60°C) for a specified period.

    • At various time points, withdraw samples, neutralize if necessary, and analyze by HPLC-PDA-MS.

  • Oxidative Stability:

    • Prepare a solution of the test compound in a solution of 3% hydrogen peroxide.

    • Store the solution at room temperature for a specified period.

    • Analyze samples at different time points by HPLC-PDA-MS.

  • Photostability:

    • Expose a solution of the test compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Maintain a control sample in the dark.

    • Analyze both the light-exposed and dark control samples by HPLC-PDA-MS.

  • Thermal Stability:

    • Expose the solid test compound to elevated temperatures (e.g., 60°C, 80°C) for a specified period.

    • Analyze the samples at different time points by dissolving them in a suitable solvent and analyzing by HPLC-PDA-MS.

Data Analysis:

  • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

  • Use the PDA detector to assess peak purity.

  • Use the MS detector to obtain mass-to-charge ratios of the degradation products to aid in their identification.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid/Base Hydrolysis E HPLC-PDA-MS Analysis A->E Analyze at time points B Oxidation (H2O2) B->E Analyze at time points C Photolysis (UV/Vis) C->E Analyze at time points D Thermal (Heat) D->E Analyze at time points F Identify Degradants E->F G Determine Degradation Rate E->G Compound Test Compound Solution/Solid Compound->A Compound->B Compound->C Compound->D

Figure 3. General workflow for a forced degradation study.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, the information on its close structural analog, 1-methyl-3-pyrrolidinol, provides valuable insights into its likely solubility and stability characteristics. The analog exhibits good solubility in aqueous and common organic solvents, a property that is often desirable for drug candidates. Stability assessments suggest that the compound is reasonably stable under standard conditions but may be susceptible to oxidation, dehydration, and photodegradation. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of the solubility and stability of this compound, which is essential for its further development. It is strongly recommended that these studies be conducted to generate specific data for the compound of interest.

References

Theoretical and Computational Investigations of 3-ethenyl-1-methylpyrrolidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to the study of 3-ethenyl-1-methylpyrrolidin-3-ol, a novel pyrrolidine derivative. While specific experimental and computational data for this molecule are not yet available in published literature, this document outlines the established in silico approaches used for analogous compounds. By presenting these methodologies, this guide serves as a roadmap for future research into the physicochemical properties, reactivity, and potential biological activity of this and related molecules.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Computational studies, such as Density Functional Theory (DFT) and molecular docking, are crucial in modern drug discovery for predicting molecular properties and interaction with biological targets, thereby accelerating the development of new therapeutics.[2][3]

Molecular Structure and Properties: A DFT Approach

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules.[4] A typical starting point for the theoretical analysis of a novel compound like this compound would be geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-31G(d,p).[5]

Experimental Protocol: DFT Geometry Optimization and Property Calculation

  • Initial Structure Generation: The 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a DFT method, for example, at the B3LYP/6-31G(d,p) level of theory in the gas phase or with a solvent model.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation: From the optimized geometry, various molecular properties are calculated, including bond lengths, bond angles, dihedral angles, and electronic properties such as Mulliken atomic charges.[6][7]

Below is a table of hypothetical calculated geometric and electronic parameters for this compound, based on typical values for similar chemical motifs.

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths (Å)
C-O (hydroxyl)1.425
C-N (ring)1.470
C=C (ethenyl)1.335
**Bond Angles (°) **
C-O-H109.5
C-N-C (ring)112.0
C-C=C (ethenyl)121.0
Mulliken Atomic Charges (e)
O (hydroxyl)-0.65
N (pyrrolidine)-0.45
C (hydroxyl-bearing)+0.35

Chemical Reactivity and Bonding Analysis: QTAIM

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to understand chemical bonding and reactivity.[8] QTAIM analysis partitions a molecule into atomic basins and identifies critical points in the electron density that characterize bonding interactions.[9][10]

Experimental Protocol: QTAIM Analysis

  • Wavefunction Generation: A high-quality wavefunction file (e.g., .wfn or .wfx) is generated from a single-point DFT calculation on the optimized geometry. This requires the output=wfn keyword in a Gaussian input file, for instance.[10]

  • Topological Analysis: The wavefunction file is analyzed using specialized software such as AIMAll or Multiwfn.[8][11] The software locates critical points in the electron density.

  • Bond Path Identification: Bond Critical Points (BCPs) are of particular interest as they indicate the presence of a chemical bond. The properties of the electron density at these points (e.g., density value, Laplacian) reveal the nature of the bond (e.g., covalent vs. ionic).[10]

  • Atomic Property Calculation: The analysis integrates electron density over the atomic basins to calculate atomic properties like QTAIM charges and delocalization indices.[10]

QTAIM ParameterBond Investigated (Hypothetical)Calculated Value (a.u.)Interpretation
Electron Density (ρ) at BCPC-O (hydroxyl)0.25Indicates significant covalent character.
Laplacian (∇²ρ) at BCPC-O (hydroxyl)-0.50Negative value is typical for covalent bonds.
Delocalization Index (δ)N, O0.05Suggests minimal electron sharing between N and O.

Potential Biological Activity: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In drug discovery, this is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.[3][13] For a novel pyrrolidine derivative, potential targets could include receptors or enzymes where similar scaffolds have shown activity.[12][14]

Experimental Protocol: Molecular Docking

  • Target and Ligand Preparation: A high-resolution 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The ligand (this compound) is prepared as described in the DFT protocol.

  • Docking Simulation: Software such as AutoDock or Glide is used to perform the docking.[12] The ligand is placed in various positions and orientations within the defined binding site of the protein, and a scoring function is used to estimate the binding affinity for each pose.

  • Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues are examined.[2] The binding energy is a key quantitative output.[3]

Target Protein (Example)LigandBinding Energy (kcal/mol) (Hypothetical)Key Interacting Residues (Hypothetical)
AcetylcholinesteraseThis compound-7.5TYR334, TRP84, HIS440
A Generic KinaseThis compound-8.2LEU248, VAL189, ASP290

Visualizing Computational Workflows

To clarify the relationships between these computational methodologies, the following diagrams illustrate the typical workflows.

DFT_Workflow cluster_DFT DFT Calculations Start Initial 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Calculation Opt->Freq Props Property Calculation (Bond Lengths, Charges) Freq->Props

Caption: Workflow for DFT calculations.

QTAIM_Workflow cluster_QTAIM QTAIM Analysis Opt_Geom Optimized Geometry (from DFT) WFN Generate Wavefunction File (.wfn/.wfx) Opt_Geom->WFN AIM Topological Analysis (AIMAll / Multiwfn) WFN->AIM BCP Analyze Bond Critical Points and Atomic Properties AIM->BCP

Caption: Workflow for QTAIM analysis.

Docking_Workflow cluster_Docking Molecular Docking cluster_inputs Inputs Ligand Prepared Ligand (Optimized 3D Structure) Dock Docking Simulation (e.g., AutoDock) Ligand->Dock Protein Prepared Protein (from PDB) Protein->Dock Analysis Analyze Poses and Calculate Binding Energy Dock->Analysis

Caption: Workflow for molecular docking studies.

Synthesis of Pyrrolidine Derivatives

While this guide focuses on theoretical studies, it is important to note that the synthesis of related 3-substituted pyrrolidines has been reported. For instance, palladium-catalyzed hydroarylation of pyrrolines offers a route to 3-aryl pyrrolidines.[1][15][16] A general procedure for such a reaction is provided below as a reference for the potential synthesis of precursors or analogues of this compound.

General Experimental Protocol: Palladium-Catalyzed Hydroarylation [15]

  • Reaction Setup: To a microwave vial, add PdCl2 (e.g., 0.04 eq.), a phosphine ligand such as P(o-Tol)3 (e.g., 0.06 eq.), the arylating agent, and the pyrroline substrate.

  • Solvent and Base: Add a suitable solvent (e.g., N,N-dimethylpiperazine).

  • Reaction Conditions: The vial is sealed and heated under microwave irradiation or conventional heating until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup and Purification: The reaction mixture is cooled, diluted with a suitable solvent, and washed. The organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield the 3-substituted pyrrolidine.[15]

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. From determining its stable conformation and electronic properties using DFT, to analyzing its chemical bonds through QTAIM, and predicting its potential bioactivity via molecular docking, these in silico techniques are indispensable tools in modern chemical and pharmaceutical research. The presented protocols and workflows serve as a foundational reference for researchers embarking on the study of this and other novel heterocyclic compounds.

References

3-ethenyl-1-methylpyrrolidin-3-ol literature review and background

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Methyl-3-pyrrolidinol

Disclaimer: A comprehensive literature search for "3-ethenyl-1-methylpyrrolidin-3-ol" did not yield any specific information on its synthesis, properties, or biological activity. This document provides a detailed review of the closely related and structurally similar compound, 1-methyl-3-pyrrolidinol , for which a significant body of literature is available. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to 1-Methyl-3-pyrrolidinol

1-Methyl-3-pyrrolidinol, also known as N-methyl-3-pyrrolidinol, is a heterocyclic organic compound. It exists as a racemic mixture and as two distinct enantiomers, (R)-(-)-1-methyl-3-pyrrolidinol and (S)-(+)-1-methyl-3-pyrrolidinol. This compound serves as a crucial building block and intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its utility is particularly noted in the preparation of novel anticholinergic drugs.[2] The pyrrolidinol scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[3]

Quantitative Data

Chemical and Physical Properties

The chemical and physical properties of 1-methyl-3-pyrrolidinol and its enantiomers are summarized in the table below.

PropertyRacemic 1-Methyl-3-pyrrolidinol(R)-(-)-1-Methyl-3-pyrrolidinol(S)-(+)-1-Methyl-3-pyrrolidinolReference(s)
CAS Number 13220-33-2104641-60-3104641-59-0[4][5][6]
Molecular Formula C₅H₁₁NOC₅H₁₁NOC₅H₁₁NO[4][5][6]
Molecular Weight 101.15 g/mol 101.15 g/mol 101.15 g/mol [4][5][6]
Appearance Clear colorless to pale yellow liquidColorless to light orange to yellow liquid-[2][7]
Boiling Point 50-52 °C @ 1 mmHg50-52 °C @ 1 mmHg181-182 °C[2][8][9]
Density 0.921 g/mL at 25 °C0.921 g/mL at 25 °C0.993 g/mL at 25 °C[2][8][9]
Refractive Index (n²⁰/D) 1.4641.4641.466[2][8][9]
Optical Activity ([α]²⁰/D) --7° (c=1% in chloroform)+6° (c=1 in chloroform)[9][10]
Flash Point 70 °C (159 °F)70 °C (158 °F)88.9 °C (192 °F)[8][9][10]
Purity ≥95%≥98%95%[1][9]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-methyl-3-pyrrolidinol.

Spectrum TypeData AvailabilityReference(s)
¹H NMR Available[10]
¹³C NMR Available[10]
Mass Spectrum (EI) Available[1]
FTIR Available[5]

Experimental Protocols: Synthesis of 1-Methyl-3-pyrrolidinol

Several synthetic routes for the preparation of 1-methyl-3-pyrrolidinol have been reported. The following sections detail the experimental protocols for some of the key methods.

Method 1: Synthesis from 1,4-Dichloro-2-butanol and Methylamine

This method involves the cyclization of 1,4-dichloro-2-butanol with methylamine.[2][11]

Protocol:

  • A 40 wt% aqueous solution of methylamine (250 g) is charged into a 500 mL four-necked flask and cooled to 10 °C in an ice-water bath.[8]

  • While stirring, 1,4-dichloro-2-butanol (102 g) is added dropwise, maintaining the temperature below 15 °C. The addition takes approximately 15 minutes.[8]

  • The reaction mixture is then transferred to a 500 mL autoclave. The autoclave is sealed and the pressure is adjusted to 1.0 ± 0.1 MPa.[8]

  • The mixture is heated to 120 °C and stirred for about 10 hours. The reaction progress is monitored by Gas Chromatography (GC) until the disappearance of the starting material.[8]

  • After the reaction is complete, the mixture is cooled to room temperature.[11]

  • Sodium hydroxide (110 g) is added in batches, which leads to the release of a large amount of methylamine gas. The temperature is controlled to stay below 50 °C. A significant amount of white solid precipitates.[8]

  • The mixture is stirred for 1 hour and then filtered.[11]

  • The filtrate is allowed to separate into layers. The upper organic phase is treated with ethanol (100 mL) and anhydrous magnesium sulfate (18 g) and stirred for 2-3 hours.[11]

  • The mixture is filtered again, and the filtrate is concentrated under reduced pressure to yield a yellow, transparent, oily liquid.[11]

  • The crude product is purified by vacuum distillation to obtain colorless and transparent 1-methyl-3-pyrrolidinol.[11]

Yield: 64.8% Purity: 99.3% (HPLC)[11]

Synthesis_Method_1 reagent1 1,4-Dichloro-2-butanol conditions 1. 10-15°C, dropwise addition 2. Autoclave, 1.0 MPa, 120°C, 10h reagent1->conditions reagent2 Methylamine (40% aq.) reagent2->conditions workup 1. NaOH addition 2. Filtration 3. Extraction & Drying 4. Concentration conditions->workup purification Vacuum Distillation workup->purification product 1-Methyl-3-pyrrolidinol purification->product

Caption: Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-Dichloro-2-butanol.

Method 2: Synthesis from Malic Acid and Methylamine

This is a multi-step synthesis that starts from malic acid and involves a ring-closure reaction followed by reduction.[8]

Protocol:

Step 1: Synthesis of the Intermediate Compound III

  • Malic acid (compound I) and a 40% aqueous solution of methylamine (compound II) are added to a suitable solvent such as chlorobenzene or xylene in a reaction vessel.[8]

  • The mixture is stirred at 15 °C for 30 minutes.[8]

  • The reaction is then heated to reflux, and a water separation reaction is carried out for 10-14 hours.[8]

  • After cooling, the solvent is removed by concentration, and a second solvent is added for recrystallization to obtain the intermediate compound III.[8]

Step 2: Reduction to 1-Methyl-3-pyrrolidinol

  • A reducing agent (e.g., sodium borohydride, potassium borohydride) and tetrahydrofuran are added to a reaction vessel under an inert atmosphere and cooled.[8]

  • Dimethyl sulfate is added dropwise, followed by a heat preservation reaction.[8]

  • A mixed solution of the intermediate compound III, trimethyl borate, and tetrahydrofuran is then added dropwise.[8]

  • The reaction is carried out with temperature control to yield 1-methyl-3-pyrrolidinol.[8]

Synthesis_Method_2 reagent1 Malic Acid step1_conditions Reflux in Xylene (Water separation) reagent1->step1_conditions reagent2 Methylamine reagent2->step1_conditions intermediate Intermediate Compound III step1_conditions->intermediate step2_conditions THF, Trimethyl borate, Dimethyl sulfate intermediate->step2_conditions reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->step2_conditions product 1-Methyl-3-pyrrolidinol step2_conditions->product

Caption: Multi-step synthesis of 1-Methyl-3-pyrrolidinol from Malic Acid.

Method 3: Reductive Amination of (3R)-pyrrolidin-3-ol

This method is an example of reductive amination to introduce the N-methyl group.[3]

Protocol:

  • (3R)-pyrrolidin-3-ol (60.1 g), 93% paraformaldehyde (23.4 g, 1.05 equivalents), methanol (300.1 g), and 5% platinum on carbon (3.7 g, water-containing) are mixed in a reaction vessel.[3]

  • The mixture is reacted at 20 °C for 6.1 hours under a hydrogen pressure of 0.4 to 0.5 MPa. The disappearance of the starting material is confirmed by gas chromatography.[3]

  • To the reaction solution, a secondary amine such as diethylamine (2.5 g) is added.[3][7]

  • The mixture is further reacted at 20 °C for 3.5 hours under a hydrogen pressure of 0.4 to 0.5 MPa.[3][7]

  • After the reaction is complete, the platinum on carbon catalyst is removed by filtration and washed with methanol.[7]

  • The filtrate and washings are concentrated. Toluene is added to the concentrate, and the mixture is concentrated again to give an oil.[7]

  • The oil is purified by distillation to give (3R)-1-methylpyrrolidin-3-ol.[7]

Yield: 93% Purity: 99.5%[12]

Synthesis_Method_3 reagent1 (3R)-pyrrolidin-3-ol step1_conditions Methanol, 20°C, 0.4-0.5 MPa H₂ reagent1->step1_conditions reagent2 Paraformaldehyde reagent2->step1_conditions catalyst 5% Pt/C, H₂ catalyst->step1_conditions intermediate_step Addition of Diethylamine step1_conditions->intermediate_step step2_conditions 20°C, 0.4-0.5 MPa H₂ intermediate_step->step2_conditions workup Filtration & Concentration step2_conditions->workup purification Distillation workup->purification product (3R)-1-Methylpyrrolidin-3-ol purification->product

Caption: Synthesis of (3R)-1-Methylpyrrolidin-3-ol via Reductive Amination.

Biological Activity and Applications

The primary application of 1-methyl-3-pyrrolidinol is as a versatile synthetic intermediate in the pharmaceutical industry.[9] It is a key component in the synthesis of various biologically active molecules. For instance, it is used in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs which act as DNA methyltransferase inhibitors.[10] It is also a reactant for the preparation of diaryl acylaminopyrimidines as adenosine A2A antagonists and for the synthesis of analogs of istaroxime, a potent inhibitor of Na+,K+-ATPase.[10] Researchers utilize this compound to enhance the efficacy and safety profiles of therapeutic agents, particularly in the areas of neuropharmacology and anti-inflammatory research.[1]

Conclusion

While no direct literature is available for "this compound," the related compound, 1-methyl-3-pyrrolidinol, is a well-characterized and synthetically important molecule. This guide has provided a summary of its chemical and physical properties, spectroscopic data, and detailed experimental protocols for its synthesis. Its role as a key intermediate in the development of various therapeutic agents highlights its significance in medicinal chemistry and drug discovery. The provided synthetic workflows and quantitative data offer a valuable resource for researchers working with this class of compounds.

References

Methodological & Application

Application Note and Laboratory Protocol: Synthesis of 3-Ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-ethenyl-1-methylpyrrolidin-3-ol. The synthesis is achieved via a Grignard reaction, a robust and widely utilized method in organic chemistry for the formation of carbon-carbon bonds.[1][2][3] This protocol outlines the reaction of 1-methyl-3-pyrrolidinone with vinylmagnesium bromide to yield the desired tertiary alcohol. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a tertiary alcohol containing a pyrrolidine scaffold. The pyrrolidine ring is a common structural motif in many biologically active compounds and pharmaceuticals. The synthesis described herein utilizes the nucleophilic addition of a vinyl Grignard reagent to a ketone. Grignard reagents are organomagnesium halides that are powerful nucleophiles capable of attacking electrophilic carbonyl carbons.[1][3] In this procedure, vinylmagnesium bromide adds to the carbonyl group of 1-methyl-3-pyrrolidinone to form an intermediate magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.

Reaction Scheme

The overall reaction is as follows:

1-Methyl-3-pyrrolidinone + Vinylmagnesium Bromide → this compound

Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierComments
1-Methyl-3-pyrrolidinoneReagentSigma-AldrichAnhydrous
Vinylmagnesium bromide1.0 M in THFSigma-Aldrich[4][5]
Diethyl ether (anhydrous)ReagentFisher Scientific
Saturated aq. NH₄ClACS
Magnesium sulfate (anhydrous)ACS
Hydrochloric acid (1 M)ACSFor workup
Round-bottom flask (100 mL)Oven-dried
Addition funnel (50 mL)Oven-dried
Magnetic stirrer and stir bar
Condenser
Nitrogen or Argon gas supplyHigh Purity
Ice bath
Separatory funnel (250 mL)
Rotary evaporator

3.2. Procedure

  • Reaction Setup: An oven-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum is set up. The apparatus is flushed with dry nitrogen or argon gas to ensure anhydrous conditions.

  • Reagent Addition: The flask is charged with 1-methyl-3-pyrrolidinone (1.0 eq). Anhydrous diethyl ether is added to dissolve the starting material. The solution is cooled to 0 °C using an ice bath.

  • Grignard Reaction: Vinylmagnesium bromide (1.2 eq, 1.0 M solution in THF) is added dropwise to the stirred solution of 1-methyl-3-pyrrolidinone via an addition funnel over a period of 30 minutes.[4][6] The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Reaction Quenching: After the reaction is complete (monitored by TLC), the flask is cooled again in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose the excess Grignard reagent.

  • Workup: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Quantities (Example Scale)

CompoundMolar Mass ( g/mol )Moles (mmol)Mass/VolumeEquivalents
1-Methyl-3-pyrrolidinone99.1310.00.991 g1.0
Vinylmagnesium bromide131.2512.012.0 mL (1.0 M)1.2
This compound127.18---

Table 2: Expected Yield and Purity

ParameterExpected Value
Theoretical Yield (g)1.27 g
Actual Yield (g)(To be determined experimentally)
Percent Yield (%)70-85% (Typical for Grignard reactions)
Purity (by GC-MS/NMR)>95%

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods:

  • ¹H NMR (CDCl₃): Expected signals for the N-methyl group, the pyrrolidine ring protons, the vinyl group protons, and the hydroxyl proton.

  • ¹³C NMR (CDCl₃): Expected signals for the carbons of the pyrrolidine ring, the N-methyl group, and the vinyl group.

  • FT-IR (thin film): Characteristic absorption bands for the O-H stretch of the alcohol and the C=C stretch of the vinyl group.

  • Mass Spectrometry (EI or ESI): Molecular ion peak corresponding to the mass of the product.

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[6]

  • Anhydrous solvents are essential for the success of the Grignard reaction.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • The quenching of the reaction is exothermic and should be performed slowly and with cooling.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound A Reaction Setup (Dry Glassware, Inert Atmosphere) B Addition of 1-Methyl-3-pyrrolidinone and Anhydrous Diethyl Ether A->B C Cooling to 0 °C B->C D Dropwise Addition of Vinylmagnesium Bromide C->D E Reaction at Room Temperature (2-3 hours) D->E F Reaction Quenching (Saturated aq. NH4Cl) E->F G Aqueous Workup (Separation and Extraction) F->G H Drying and Solvent Removal G->H I Purification (Column Chromatography) H->I J Characterization (NMR, IR, MS) I->J

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

GrignardMechanism Grignard Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketone 1-Methyl-3-pyrrolidinone alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack grignard Vinylmagnesium Bromide grignard->alkoxide alcohol This compound alkoxide->alcohol Acidic Workup (H+)

Caption: The mechanism of the Grignard reaction for the synthesis of the target alcohol.

References

The Quest for 3-ethenyl-1-methylpyrrolidin-3-ol: A Precursor in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific documented applications and protocols for 3-ethenyl-1-methylpyrrolidin-3-ol necessitates a broader look at related pyrrolidinol scaffolds in synthetic chemistry. While direct experimental data for the target compound is not available in the current literature, this document provides a comprehensive overview of the synthetic strategies and potential applications of the closely related precursor, 1-methylpyrrolidin-3-ol, offering a foundational understanding for researchers exploring this chemical space.

Introduction

This compound is a tertiary alcohol derivative of the N-methylpyrrolidine scaffold. The presence of a vinyl group suggests its potential as a versatile precursor in organic synthesis, amenable to a variety of transformations such as polymerization, oxidation, and addition reactions. However, a review of the scientific literature reveals a significant gap in the documentation of its synthesis and application. In contrast, the parent compound, 1-methylpyrrolidin-3-ol, is a well-established intermediate in the pharmaceutical industry. This document will, therefore, focus on the known applications and synthetic protocols for 1-methylpyrrolidin-3-ol as a proxy, to provide a relevant framework for researchers and drug development professionals interested in its ethenyl derivative.

Applications of 1-Methylpyrrolidin-3-ol: A Proxy for its Ethenyl Analog

1-Methylpyrrolidin-3-ol serves as a crucial building block in the synthesis of a range of biologically active molecules. Its utility is primarily attributed to the chiral center at the 3-position and the nucleophilic nitrogen atom within the pyrrolidine ring.

Key Application Areas:

  • Anticholinergic Agents: The pyrrolidinol moiety is a common feature in antagonists of muscarinic acetylcholine receptors, which are targets for treating various conditions, including overactive bladder and chronic obstructive pulmonary disease.

  • DNA Methyltransferase Inhibitors: Chiral derivatives of 1-methylpyrrolidin-3-ol are utilized in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which are investigated as inhibitors of DNA methyltransferases, enzymes implicated in cancer development.

  • Adenosine A2A Antagonists: This scaffold is employed in the preparation of diaryl acylaminopyrimidines, which act as antagonists for the adenosine A2A receptor, a target for treating Parkinson's disease and other neurodegenerative disorders.

  • Na+,K+-ATPase Inhibitors: Analogs of istaroxime, a potent inhibitor of the sodium-potassium pump, have been synthesized using 1-methylpyrrolidin-3-ol derivatives. These compounds have potential applications in the treatment of heart failure.

Experimental Protocols for the Synthesis of 1-Methylpyrrolidin-3-ol

Several methods for the industrial-scale production of 1-methylpyrrolidin-3-ol have been reported, primarily involving the N-methylation of 3-pyrrolidinol or the cyclization of acyclic precursors.

Protocol 1: Reductive Amination of 3-Pyrrolidinol

This method involves the reaction of 3-pyrrolidinol with formaldehyde in the presence of a reducing agent and a metal catalyst.

Materials:

  • (3R)-Pyrrolidin-3-ol

  • Paraformaldehyde (91% or 93%)

  • Methanol

  • 5% Platinum on carbon (hydrous)

  • Diethylamine

  • Toluene

  • Hydrogen gas

Procedure:

  • A mixture of (3R)-pyrrolidin-3-ol, paraformaldehyde, methanol, and 5% platinum on carbon is prepared in a reaction vessel.

  • The mixture is reacted under a hydrogen pressure of 0.4 to 0.5 MPa at 20°C. The reaction progress is monitored by gas chromatography until the disappearance of the starting material.

  • Upon completion, diethylamine is added to the reaction mixture, and the reaction is continued under the same hydrogen pressure and temperature for an additional period.

  • The platinum on carbon catalyst is removed by filtration and washed with methanol.

  • The filtrate and washings are combined and concentrated.

  • Toluene is added to the concentrate, and the mixture is concentrated again to yield an oil.

  • The crude product is purified by distillation to afford (3R)-1-methylpyrrolidin-3-ol.

Quantitative Data Summary:

ParameterValueReference
Yield86% - 93%[1][2]
Purity96.5% - 99.5%[1][3]
Protocol 2: Cyclization of 1,4-dichloro-2-butanol

This protocol involves the reaction of 1,4-dichloro-2-butanol with methylamine.

Materials:

  • 1,4-dichloro-2-butanol

  • Aqueous solution of monomethylamine (40 wt%)

  • Sodium hydroxide

  • Ethanol

  • Anhydrous magnesium sulfate

Procedure:

  • A 40 wt% aqueous solution of monomethylamine is cooled in an ice-water bath.

  • 1,4-dichloro-2-butanol is added dropwise while maintaining the temperature at 15°C.

  • The reaction mixture is transferred to an autoclave, sealed, and heated to 120°C under a pressure of 1.0 ± 0.1 MPa for approximately 10 hours, with stirring.

  • After cooling to room temperature, sodium hydroxide is added portion-wise, leading to the release of methylamine gas.

  • The precipitated solid is removed by filtration.

  • The filtrate is layered, and the upper organic phase is treated with ethanol and anhydrous magnesium sulfate.

  • After filtration, the filtrate is concentrated under vacuum to yield a yellow, transparent oily liquid.

  • The crude product is purified by vacuum distillation.

Quantitative Data Summary:

ParameterValueReference
Yield64.8%[4]
Purity99.3% (HPLC)[4]

Logical Workflow for Synthesis

The synthesis of 1-methylpyrrolidin-3-ol can be visualized as a two-step process, starting from either a pre-formed pyrrolidine ring or an acyclic precursor.

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Product 3-Pyrrolidinol 3-Pyrrolidinol Reductive Amination Reductive Amination 3-Pyrrolidinol->Reductive Amination Formaldehyde, H2, Pt/C 1,4-dichloro-2-butanol 1,4-dichloro-2-butanol Cyclization Cyclization 1,4-dichloro-2-butanol->Cyclization Methylamine 1-Methylpyrrolidin-3-ol 1-Methylpyrrolidin-3-ol Reductive Amination->1-Methylpyrrolidin-3-ol Cyclization->1-Methylpyrrolidin-3-ol

Caption: Synthetic routes to 1-methylpyrrolidin-3-ol.

Future Directions and the Potential of this compound

While direct evidence is lacking, the synthetic potential of this compound can be inferred. The vinyl group could participate in a variety of powerful C-C bond-forming reactions, including:

  • Heck Reaction: Coupling with aryl or vinyl halides to introduce complex substituents.

  • Michael Addition: Reaction with nucleophiles to create functionalized side chains.

  • Metathesis Reactions: Ring-closing or cross-metathesis to construct larger ring systems or elaborate molecular scaffolds.

  • Diels-Alder Reaction: Acting as a dienophile to form cyclohexene derivatives.

The introduction of the ethenyl group onto the 1-methylpyrrolidin-3-ol core would significantly expand its utility as a synthetic precursor, opening up new avenues for the design and synthesis of novel therapeutic agents and other functional molecules. Further research into the synthesis and reactivity of this compound is warranted to unlock its full potential.

Experimental Workflow for Investigating Novel Precursors

For researchers venturing into the synthesis and application of novel precursors like this compound, a systematic workflow is essential.

G Start Start Literature_Review Literature Review on Analogous Compounds Start->Literature_Review Synthesis_Design Design Synthetic Route Literature_Review->Synthesis_Design Synthesis_Execution Execute Synthesis Synthesis_Design->Synthesis_Execution Purification_Characterization Purify and Characterize Product (NMR, MS, etc.) Synthesis_Execution->Purification_Characterization Reaction_Screening Screen Reactivity (e.g., Heck, Michael) Purification_Characterization->Reaction_Screening Derivative_Synthesis Synthesize Novel Derivatives Reaction_Screening->Derivative_Synthesis Biological_Screening Screen for Biological Activity Derivative_Synthesis->Biological_Screening SAR_Studies Structure-Activity Relationship Studies Biological_Screening->SAR_Studies End End SAR_Studies->End

References

Application Notes and Protocols for Pyrrolidin-3-ol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

The pyrrolidine ring is a valuable scaffold in medicinal chemistry due to its three-dimensional structure, which allows for the exploration of chemical space and the introduction of chiral centers.[1] These features are critical for developing selective ligands for biological targets.[1] Specifically, 1-methyl-3-pyrrolidinol serves as a key intermediate in the development of novel therapeutics, including anticholinergic drugs.[2]

Applications in Drug Discovery and Medicinal Chemistry

The substituted pyrrolidine motif is a cornerstone in the design of a wide array of therapeutic agents. The versatility of this scaffold allows for its incorporation into molecules targeting diverse biological pathways.

As a Key Intermediate for Antibacterial Agents

The pyrrolidine core is a fundamental component of many antibacterial agents. For instance, spirocyclic pyrrolidines, which can be synthesized from pyrrolidine-based building blocks, form the central diamine core of potent antibacterial drugs like Sitafloxacin and Olamufloxacin.[3][4] Furthermore, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a derivative of the pyrrolidine scaffold, is a key intermediate in the synthesis of premafloxacin, an antibiotic developed for veterinary use.[5]

Building Block for Anticholinergic Drugs

1-methyl-3-pyrrolidinol is explicitly identified as a key intermediate for the synthesis of novel anticholinergic drugs.[2] These agents are used to treat a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders. The pyrrolidinol moiety often serves as a crucial part of the pharmacophore responsible for binding to muscarinic receptors.

Precursor for DNA Methyltransferase Inhibitors

The chiral derivative, (R)-1-Methyl-3-pyrrolidinol, is a valuable synthetic intermediate used in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which act as inhibitors of DNA methyltransferases (DNMTs).[6][7] DNMT inhibitors are a class of epigenetic drugs being investigated for the treatment of cancer.

Component of Adenosine A2A Antagonists

(R)-1-Methyl-3-pyrrolidinol is also utilized in the preparation of diaryl acylaminopyrimidines, which function as adenosine A2A antagonists.[7] These antagonists are of interest for their potential therapeutic applications in Parkinson's disease, cancer immunotherapy, and other neurological and inflammatory disorders.

Experimental Protocols

Detailed methodologies for the synthesis of 1-methyl-3-pyrrolidinol are crucial for its application in medicinal chemistry research and development.

Synthesis of 1-methyl-3-pyrrolidinol via Reductive Amination

A common and efficient method for the preparation of 1-methyl-3-pyrrolidinol is the reductive amination of a suitable precursor. An industrial-scale preparation has been described involving the reaction of (3R)-pyrrolidin-3-ol with formaldehyde in the presence of a metal catalyst and hydrogen gas.[8]

Materials:

  • (3R)-pyrrolidin-3-ol

  • Paraformaldehyde (93%)

  • Methanol

  • 5% Platinum on carbon catalyst

  • Hydrogen gas

  • Toluene

Procedure:

  • In a suitable reaction vessel, combine (3R)-pyrrolidin-3-ol (e.g., 60.1 g), 93% paraformaldehyde (e.g., 23.4 g, 1.05 equivalents), methanol (e.g., 300.1 g), and 5% platinum on carbon catalyst (e.g., 3.7 g, water-containing).

  • Pressurize the reaction vessel with hydrogen gas to 0.4-0.5 MPa.

  • Stir the reaction mixture at 20°C.

  • Monitor the reaction progress by a suitable method, such as gas chromatography, until the starting material, (3R)-pyrrolidin-3-ol, is consumed (approximately 6 hours).

  • Upon completion, carefully depressurize the vessel and remove the platinum on carbon catalyst by filtration.

  • Wash the catalyst with methanol.

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure.

  • Add toluene to the concentrate and re-concentrate to yield an oil.

  • Purify the resulting oil by distillation to obtain (3R)-1-methylpyrrolidin-3-ol.

Table 1: Synthesis of (3R)-1-methylpyrrolidin-3-ol - Reaction Parameters and Yields [8]

ParameterValue
Starting Material(3R)-pyrrolidin-3-ol
Reagent93% Paraformaldehyde (1.05 eq)
Catalyst5% Platinum on Carbon
SolventMethanol
Hydrogen Pressure0.4 - 0.5 MPa
Temperature20°C
Reaction Time~6.1 - 6.6 hours
Yield86% - 93%
Purity99.0% - 99.5%
Synthesis of 1-methyl-3-pyrrolidinol via Ring Closure and Reduction

Another synthetic approach involves a ring-closure reaction followed by a reduction step.[2]

Step 1: Ring Closure

  • This step involves the reaction of two precursor compounds (designated as compound I and compound II in the patent) to form a cyclic intermediate (compound III). The specific structures of these precursors are detailed in the patent literature.[2]

Step 2: Reduction

  • The cyclic intermediate (compound III) is then reduced using a suitable reducing agent to yield 1-methyl-3-pyrrolidinol.

Materials for Reduction Step:

  • Cyclic intermediate (Compound III)

  • Reducing agent (e.g., sodium borohydride, potassium borohydride)

  • Solvent (e.g., Tetrahydrofuran)

Procedure for Reduction Step:

  • Dissolve the cyclic intermediate in the chosen solvent within a reaction vessel.

  • Add the reducing agent portion-wise while maintaining control of the reaction temperature.

  • Stir the reaction mixture until the reduction is complete, as monitored by an appropriate analytical technique (e.g., HPLC).

  • Work up the reaction mixture to isolate the crude 1-methyl-3-pyrrolidinol.

  • Purify the product, for example, by distillation.

Visualization of Synthetic and Drug Discovery Workflows

The following diagrams illustrate the general synthetic pathway to 1-methyl-3-pyrrolidinol and a typical workflow for its utilization as a building block in a drug discovery program.

G Synthetic Pathway to 1-methyl-3-pyrrolidinol cluster_0 Reductive Amination Pyrrolidin-3-ol Pyrrolidin-3-ol Reaction Reaction Pyrrolidin-3-ol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction 1-methyl-3-pyrrolidinol 1-methyl-3-pyrrolidinol Reaction->1-methyl-3-pyrrolidinol H2, Pt/C

Caption: Reductive amination synthesis of 1-methyl-3-pyrrolidinol.

G Workflow for Pyrrolidinol Building Block in Drug Discovery Synthesis Synthesis of 1-methyl-3-pyrrolidinol Derivatization Chemical Derivatization & Library Synthesis Synthesis->Derivatization Screening High-Throughput Screening Derivatization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical

Caption: Drug discovery workflow utilizing pyrrolidinol building blocks.

References

Application Notes and Protocols for 3-ethenyl-1-methylpyrrolidin-3-ol as a Novel Ligand for Metal Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of the novel ligand, 3-ethenyl-1-methylpyrrolidin-3-ol, in metal-catalyzed reactions. Due to the novelty of this specific ligand, the following protocols are based on established principles of organic synthesis and analogous catalytic systems employing structurally similar ligands.

Synthesis of this compound

The synthesis of this compound can be readily achieved via the Grignard reaction between 1-methyl-3-pyrrolidinone and vinylmagnesium bromide. The precursor, 1-methyl-3-pyrrolidinone, can be synthesized from 1,4-dichloro-2-butanol and methylamine.

Protocol 1: Synthesis of 1-methyl-3-pyrrolidinone

This protocol is adapted from established procedures for the synthesis of N-substituted pyrrolidinones.

Materials:

  • 1,4-dichloro-2-butanol

  • 40 wt% aqueous solution of methylamine

  • Sodium hydroxide

  • Ethanol

  • Anhydrous magnesium sulfate

  • 500 mL four-necked flask

  • Autoclave

  • Standard glassware for reaction, workup, and distillation

Procedure:

  • Charge a 500 mL four-necked flask with a 40 wt% aqueous solution of monomethylamine and cool to 10°C in an ice-water bath.

  • While stirring, add 1,4-dichloro-2-butanol dropwise, maintaining the temperature at approximately 15°C.

  • Transfer the reaction mixture to an autoclave, seal, and pressurize to 1.0 ± 0.1 MPa.

  • Heat the mixture to 120°C and stir for approximately 10 hours.

  • After cooling to room temperature, discharge the contents and cautiously add sodium hydroxide to the mixture, keeping the temperature below 50°C.

  • Filter the resulting white solid. The filtrate will separate into two layers.

  • Separate the upper organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-methyl-3-pyrrolidinone by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol describes the addition of a vinyl Grignard reagent to a ketone, a standard method for the formation of tertiary vinyl alcohols.

Materials:

  • 1-methyl-3-pyrrolidinone

  • Vinylmagnesium bromide (1 M solution in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-3-pyrrolidinone in anhydrous diethyl ether or THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add vinylmagnesium bromide solution from a dropping funnel to the stirred solution of the ketone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The structural motif of a vinyl alcohol, combined with the pyrrolidine nitrogen, suggests that this compound could serve as an effective ligand in palladium-catalyzed cross-coupling reactions. The hydroxyl group and the vinyl moiety can potentially form a stable five-membered chelate with the palladium center, influencing the reactivity and selectivity of the catalytic system.

Application Note 1: Ligand for Suzuki-Miyaura Cross-Coupling

This hypothetical application is based on the known utility of various ligands in the Suzuki-Miyaura reaction, which is a cornerstone of C-C bond formation. The unique electronic and steric properties of this compound may offer advantages in terms of catalyst stability and turnover number.

Proposed Reaction:

Aryl Halide + Arylboronic Acid --(Pd Catalyst, Ligand, Base)--> Biaryl

Potential Advantages:

  • The bidentate coordination of the ligand could stabilize the palladium catalyst, preventing the formation of palladium black and leading to higher catalyst longevity.

  • The chiral nature of the ligand (if synthesized in an enantiomerically pure form) could be explored for asymmetric cross-coupling reactions.

Table 1: Representative Data from Analogous Suzuki-Miyaura Cross-Coupling Reactions

EntryAryl HalideArylboronic AcidCatalystLigandBaseSolventYield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O95
24-ChloroanisolePhenylboronic acidPd₂(dba)₃XPhosK₃PO₄Dioxane92
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O88

Note: This data is for established ligands and serves as a benchmark for evaluating the performance of this compound.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide

  • Arylboronic acid

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium source, this compound (typically 1-2 mol% relative to the limiting reagent), the aryl halide, the arylboronic acid (typically 1.2-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110°C) with vigorous stirring for the required time (typically 2-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants: Aryl Halide Arylboronic Acid Base catalyst Add Catalyst System: Pd Source 3-ethenyl-1-methyl- pyrrolidin-3-ol Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heating Heat and Stir (e.g., 80-110 °C) solvent->heating extraction Aqueous Workup & Extraction heating->extraction purification Column Chromatography extraction->purification product Isolated Biaryl Product purification->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Application in Asymmetric Hydrogenation

Chiral pyrrolidine derivatives are well-established as effective ligands in asymmetric catalysis. The presence of a stereocenter at the 3-position of the pyrrolidine ring in this compound makes it a promising candidate for asymmetric hydrogenation reactions, particularly for the reduction of prochiral ketones to chiral alcohols.

Application Note 2: Ligand for Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation is a powerful method for the synthesis of enantiomerically enriched alcohols. A ruthenium or iridium complex of chiral this compound could potentially catalyze the reduction of a wide range of ketones with high enantioselectivity.

Proposed Reaction:

Prochiral Ketone + Hydrogen Donor --(Metal Catalyst, Chiral Ligand)--> Chiral Alcohol

Potential Advantages:

  • The synthesis of the ligand is straightforward, allowing for easy access to a new class of chiral ligands.

  • The modularity of the synthesis would allow for the preparation of a library of related ligands with different steric and electronic properties to optimize enantioselectivity for specific substrates.

Table 2: Representative Data from Analogous Asymmetric Transfer Hydrogenation of Ketones

EntryKetoneCatalyst PrecursorChiral LigandHydrogen DonorBaseEnantiomeric Excess (ee, %)
1Acetophenone[RuCl₂(p-cymene)]₂(1S,2R)-(+)-Norephedrinei-PrOHKOH95
21-Tetralone[Ir(cod)Cl]₂(S,S)-Ts-DPENHCOOH/NEt₃-99
32-Chloroacetophenone[RuCl₂(p-cymene)]₂(R)-(-)-2-amino-1,1-diphenyl-1-propanoli-PrOHt-BuOK92

Note: This data is for established chiral ligands and serves as a benchmark for evaluating the performance of this compound.

Protocol 4: General Procedure for Asymmetric Transfer Hydrogenation

Materials:

  • Prochiral ketone

  • Metal catalyst precursor (e.g., [RuCl₂(p-cymene)]₂, [Ir(cod)Cl]₂)

  • Chiral this compound

  • Hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture)

  • Base (if required, e.g., KOH, t-BuOK)

  • Anhydrous solvent (if required)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and thermostat

  • Standard glassware for workup and purification

Procedure:

  • In a Schlenk tube under an inert atmosphere, prepare the catalyst in situ by stirring the metal precursor and the chiral ligand in the hydrogen donor solvent for a specified time (e.g., 30 minutes) at a specific temperature.

  • Add the base, if required.

  • Add the prochiral ketone to the catalyst solution.

  • Stir the reaction mixture at the desired temperature for the necessary time (typically 1-24 hours).

  • Monitor the conversion and enantioselectivity by chiral HPLC or GC.

  • Once the reaction is complete, quench the reaction (e.g., by adding water).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the chiral alcohol by column chromatography.

Asymmetric_Hydrogenation_Pathway cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle metal Metal Precursor (e.g., [RuCl2(p-cymene)]2) active_catalyst Active Chiral Metal Complex metal->active_catalyst ligand Chiral Ligand (3-ethenyl-1-methyl- pyrrolidin-3-ol) ligand->active_catalyst intermediate Metal-Hydride- Ketone Complex active_catalyst->intermediate + Ketone ketone Prochiral Ketone h_donor Hydrogen Donor h_donor->intermediate + H Donor reduction Hydride Transfer intermediate->reduction reduction->active_catalyst Regeneration product Chiral Alcohol reduction->product - Product

Caption: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Application Notes and Protocols for 3-ethenyl-1-methylpyrrolidin-3-ol in Novel Polymer Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a theoretical framework for the potential application of 3-ethenyl-1-methylpyrrolidin-3-ol in the development of novel polymers. Due to the limited publicly available data on the synthesis, polymerization, and specific properties of this monomer, the following sections outline generalized protocols and potential applications based on its chemical structure. The experimental details provided are hypothetical and would require significant optimization and validation in a laboratory setting.

Introduction

This compound is a unique monomer possessing a reactive vinyl group amenable to polymerization and a tertiary alcohol on a pyrrolidine ring, which can impart specific functionalities to a polymer. The pyrrolidine moiety is a key structural feature in many biologically active compounds, suggesting that polymers derived from this monomer could have applications in the biomedical and pharmaceutical fields. The tertiary alcohol provides a site for potential post-polymerization modification, allowing for the tuning of polymer properties such as hydrophilicity, drug conjugation, and cross-linking.

Potential Polymerization Methods

The vinyl group of this compound is expected to undergo chain-growth polymerization. The primary methods to consider would be free radical polymerization and controlled radical polymerization techniques.

Free Radical Polymerization

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers.

Experimental Protocol: Free Radical Polymerization of this compound

  • Materials:

    • This compound (monomer)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

    • Methanol (non-solvent for precipitation)

    • Diethyl ether (for washing)

  • Procedure:

    • In a Schlenk flask, dissolve this compound (e.g., 5 g, X mmol) and AIBN (e.g., 0.05 g, Y mmol, targeting a specific monomer-to-initiator ratio) in anhydrous DMF (20 mL).

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • After 24 hours, cool the reaction to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol (e.g., 200 mL) with vigorous stirring.

    • Isolate the polymer by filtration or centrifugation.

    • Wash the polymer with diethyl ether to remove any unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at 40°C to a constant weight.

Table 1: Hypothetical Data for Free Radical Polymerization

Monomer:Initiator RatioPolymerization Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
100:1248515,0002.1
200:1248228,0002.3
500:1247565,0002.5

Note: This data is illustrative and not based on experimental results.

Controlled Radical Polymerization (CRP)

CRP techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, would offer better control over molecular weight, dispersity, and polymer architecture.

Experimental Protocol: RAFT Polymerization of this compound

  • Materials:

    • This compound (monomer)

    • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

    • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)

    • 1,4-Dioxane (solvent)

  • Procedure:

    • In a Schlenk flask, combine this compound (e.g., 2 g, X mmol), DDMAT (e.g., 0.036 g, Y mmol), and ACVA (e.g., 0.0056 g, Z mmol) in 1,4-dioxane (5 mL). The ratio of monomer:RAFT agent:initiator will determine the target molecular weight.

    • Perform three freeze-pump-thaw cycles.

    • Immerse the flask in an oil bath at 80°C for 12 hours.

    • Quench the polymerization by exposing the mixture to air and cooling in an ice bath.

    • Precipitate and purify the polymer as described in the free radical polymerization protocol.

Table 2: Hypothetical Data for RAFT Polymerization

[M]:[RAFT]:[I]Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
100:1:0.2129211,5001.15
200:1:0.2129022,8001.18
400:1:0.2128844,5001.25

Note: This data is illustrative and not based on experimental results.

Potential Applications and Signaling Pathway Interactions

Given the pyrrolidine structure, polymers of this compound could be investigated for applications in drug delivery and as non-viral gene vectors. The tertiary amine could be protonated at physiological pH, leading to a cationic polymer that can interact with negatively charged biological molecules like DNA and RNA.

Hypothetical Signaling Pathway: Endosomal Escape of Polyplexes

Cationic polymers can form complexes (polyplexes) with nucleic acids. For successful gene delivery, these polyplexes must escape the endosome after cellular uptake. The "proton sponge" effect is a proposed mechanism for this escape.

G cluster_0 Cellular Uptake cluster_1 Endosomal Maturation & Proton Sponge Effect cluster_2 Cytosolic Release & Gene Expression Polyplex Poly(this compound)/ nucleic acid complex Endocytosis Endocytosis Polyplex->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Buffering Proton Buffering by Pyrrolidinium Groups Late_Endosome->Buffering Polyplex Buffers pH Proton_Pump V-ATPase Proton Pump Proton_Pump->Late_Endosome acidification Proton_Influx H+ Influx Chloride_Influx Cl- Influx Buffering->Chloride_Influx triggers Osmotic_Swelling Osmotic Swelling Chloride_Influx->Osmotic_Swelling leads to Endosome_Rupture Endosomal Rupture Osmotic_Swelling->Endosome_Rupture causes Release Nucleic Acid Release Endosome_Rupture->Release Transcription Transcription/ Translation Release->Transcription Protein Therapeutic Protein Transcription->Protein

Caption: Hypothetical mechanism of endosomal escape via the proton sponge effect.

Experimental Workflow for Polymer Synthesis and Characterization

The following diagram outlines a general workflow for the synthesis and characterization of polymers from this compound.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer 3-ethenyl-1-methyl- pyrrolidin-3-ol Polymerization Radical Polymerization (Free Radical or RAFT) Monomer->Polymerization Purification Precipitation & Drying Polymerization->Purification Polymer Final Polymer Purification->Polymer GPC Gel Permeation Chromatography (Mn, Mw, Đ) Polymer->GPC NMR NMR Spectroscopy (1H, 13C) (Verify Structure) Polymer->NMR FTIR FTIR Spectroscopy (Functional Groups) Polymer->FTIR TGA Thermogravimetric Analysis (Thermal Stability) Polymer->TGA DSC Differential Scanning Calorimetry (Tg) Polymer->DSC

Caption: General workflow for polymer synthesis and characterization.

Conclusion

While there is a lack of specific experimental data for the polymerization of this compound, its chemical structure suggests significant potential for the creation of novel functional polymers. The protocols and potential applications outlined in this document provide a starting point for researchers interested in exploring this promising monomer. All experimental procedures would require substantial investigation and optimization.

Disclaimer: The information provided in these application notes is for theoretical and informational purposes only. The protocols are generalized and have not been experimentally validated for this specific monomer. Researchers should exercise appropriate caution and conduct thorough literature reviews and safety assessments before attempting any experimental work.

Application Notes and Protocols for the Quantification of 3-ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 3-ethenyl-1-methylpyrrolidin-3-ol. Due to the limited availability of specific validated methods for this compound, this guide leverages established analytical techniques for structurally similar compounds, such as vinyl-substituted pyrrolidinols and other heterocyclic alkaloids. The protocols described herein are intended to serve as a starting point for method development and validation by researchers, scientists, and drug development professionals. This document outlines two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a tertiary alcohol and a pyrrolidine derivative containing a vinyl functional group. The accurate and precise quantification of this and related compounds is crucial in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations. This document presents a comprehensive guide to developing and implementing robust analytical methods for the quantification of this compound in various matrices. The proposed methods are based on the analysis of structurally related pyrrolizidine alkaloids and other vinyl-containing heterocyclic compounds.[1][2][3][4][5][6]

Proposed Analytical Methods

Two primary methods are proposed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for volatile and thermally stable compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A versatile and powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the separation and identification of volatile and semi-volatile compounds. For this compound, this method offers high resolution and sensitivity.

Sample Preparation:

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the sample (e.g., plasma, urine, or a solution of the compound), add 100 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).

    • Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%
Internal Standard (Specify if used)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly selective and sensitive technique that is well-suited for the analysis of polar and non-volatile compounds in complex matrices.

Sample Preparation:

  • Protein Precipitation (for biological samples):

    • To 100 µL of the sample (e.g., plasma), add 10 µL of an internal standard (IS) solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE) (for cleaner samples):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the pre-treated sample.

    • Wash the cartridge with an appropriate solvent to remove interferences.

    • Elute the analyte with a suitable elution solvent (e.g., methanol containing 5% ammonium hydroxide).

    • Evaporate the eluate and reconstitute as described above.

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

ParameterResult
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 5%
Matrix Effect (Specify range)
Internal Standard (Specify if used)

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (1 mL) Add_IS_GC Add Internal Standard Sample->Add_IS_GC LLE Liquid-Liquid Extraction (e.g., MTBE) Add_IS_GC->LLE Vortex_Centrifuge_GC Vortex & Centrifuge LLE->Vortex_Centrifuge_GC Evaporate_GC Evaporate Organic Layer Vortex_Centrifuge_GC->Evaporate_GC Reconstitute_GC Reconstitute in Ethyl Acetate (100 µL) Evaporate_GC->Reconstitute_GC GC_Injection Inject 1 µL into GC-MS Reconstitute_GC->GC_Injection Separation Chromatographic Separation (HP-5ms column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for GC-MS quantification.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing Sample_LC Sample (100 µL) Add_IS_LC Add Internal Standard Sample_LC->Add_IS_LC Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS_LC->Protein_Precipitation Vortex_Centrifuge_LC Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge_LC Evaporate_LC Evaporate Supernatant Vortex_Centrifuge_LC->Evaporate_LC Reconstitute_LC Reconstitute in Mobile Phase (100 µL) Evaporate_LC->Reconstitute_LC LC_Injection Inject 5 µL into LC-MS/MS Reconstitute_LC->LC_Injection LC_Separation Chromatographic Separation (C18 column) LC_Injection->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM) ESI->MSMS_Detection Integration_LC Peak Integration MSMS_Detection->Integration_LC Calibration_LC Calibration Curve Generation Integration_LC->Calibration_LC Quantification_LC Quantification of Analyte Calibration_LC->Quantification_LC

Caption: Workflow for LC-MS/MS quantification.

Conclusion

The analytical methods proposed in this document provide a solid foundation for the development of robust and reliable quantitative assays for this compound. Both GC-MS and LC-MS/MS offer excellent sensitivity and selectivity, and the choice of method will depend on the specific application, sample matrix, and available instrumentation. It is imperative that any method based on these protocols be fully validated according to international guidelines (e.g., ICH, FDA) to ensure data quality and reliability.

References

3-ethenyl-1-methylpyrrolidin-3-ol purification techniques (chromatography, crystallization)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Purification of 3-ethenyl-1-methylpyrrolidin-3-ol

Abstract

This document provides detailed application notes and experimental protocols for the purification of this compound, a key intermediate in pharmaceutical synthesis. The protocols described herein cover two primary purification techniques: column chromatography and crystallization. These methods are designed to be accessible to researchers, scientists, and drug development professionals, offering robust procedures for obtaining high-purity material. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.

Introduction

This compound is a substituted pyrrolidine derivative. As with many active pharmaceutical ingredients and their intermediates, achieving high purity is critical for ensuring safety and efficacy in downstream applications. This document outlines two effective methods for the purification of this compound: normal-phase column chromatography for the removal of a broad range of impurities, and crystallization for achieving high final purity and the desired solid-state form.

Purification by Column Chromatography

Column chromatography is a versatile technique for the separation of compounds from a mixture. For a polar, basic compound like this compound, normal-phase chromatography on silica gel is a suitable approach. The addition of a small amount of a basic modifier to the mobile phase can improve peak shape and recovery by deactivating acidic sites on the silica surface.

Data Presentation: Chromatographic Purification
ParameterCondition 1Condition 2
Stationary Phase Silica Gel (60 Å, 40-63 µm)Silica Gel (60 Å, 40-63 µm)
Mobile Phase 95:5:0.5 Dichloromethane:Methanol:Triethylamine90:10:0.5 Ethyl Acetate:Methanol:Triethylamine
Loading 1 g crude product per 50 g silica1 g crude product per 50 g silica
Elution Mode IsocraticIsocratic
Initial Purity ~85%~85%
Final Purity >98%>97%
Yield 85-90%80-88%
Rf of Product ~0.3~0.4
Experimental Protocol: Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 40-63 µm)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in a chamber containing the chosen mobile phase (e.g., 95:5:0.5 DCM:MeOH:TEA).

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate to determine the Rf values of the product and impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in separate tubes.

    • Monitor the separation by performing TLC analysis on the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization: Chromatographic Workflow

Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis Column_Packing Column Packing TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_TLC Fraction TLC Elution->Fraction_TLC Isolation Product Isolation Fraction_TLC->Isolation

Caption: Workflow for chromatographic purification.

Purification by Crystallization

Crystallization is a powerful technique for achieving high purity of solid compounds. The selection of an appropriate solvent system is crucial for successful crystallization. A good solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures.

Data Presentation: Crystallization Purification
ParameterSolvent System 1Solvent System 2
Solvent(s) IsopropanolAcetone/Hexane
Technique Slow CoolingAnti-solvent Addition
Initial Purity >98% (from chromatography)>98% (from chromatography)
Final Purity >99.5%>99.2%
Recovery Yield 80-85%75-80%
Crystal Morphology NeedlesPrisms
Experimental Protocol: Crystallization

Materials:

  • Purified this compound (from chromatography)

  • Isopropanol, HPLC grade

  • Acetone, HPLC grade

  • Hexane, HPLC grade

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Vacuum oven

Procedure (Slow Cooling with Isopropanol):

  • Dissolution:

    • Place the purified this compound into an Erlenmeyer flask.

    • Add a minimal amount of isopropanol and gently heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold isopropanol.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Procedure (Anti-solvent Addition with Acetone/Hexane):

  • Dissolution:

    • Dissolve the purified this compound in a minimal amount of acetone at room temperature.

  • Anti-solvent Addition:

    • Slowly add hexane (the anti-solvent) to the acetone solution with stirring until the solution becomes slightly turbid.

    • If turbidity persists, add a drop of acetone to redissolve the precipitate.

  • Crystallization:

    • Allow the solution to stand undisturbed at room temperature or in a cool place for crystals to form.

  • Isolation and Drying:

    • Follow steps 3 and 4 from the slow cooling protocol, washing with a mixture of acetone/hexane.

Visualization: Crystallization Workflow

Crystallization_Workflow cluster_dissolution Dissolution cluster_formation Crystal Formation cluster_isolation Isolation & Drying Dissolve Dissolve in Hot Solvent Slow_Cool Slow Cooling Dissolve->Slow_Cool Ice_Bath Ice Bath Slow_Cool->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Drying Drying Filtration->Drying

Caption: Workflow for purification by crystallization.

Application Notes & Protocols: In Vitro Characterization of 3-ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-ethenyl-1-methylpyrrolidin-3-ol is a novel small molecule with potential for biological activity. The pyrrolidinol scaffold is present in various pharmacologically active compounds, suggesting a broad range of potential targets. This document outlines a comprehensive experimental design for the initial in vitro characterization of this compound. The proposed workflow is designed to identify its primary biological targets, elucidate its mechanism of action, and assess its preliminary safety profile.

The following protocols and application notes provide a tiered approach, starting with broad primary screening to identify potential areas of activity, followed by more focused secondary assays to confirm and characterize these findings. Finally, initial cytotoxicity assessments are included to provide a baseline for therapeutic index considerations.

Experimental Workflow

The overall strategy for the in vitro characterization of this compound follows a logical progression from broad screening to more specific functional and safety assays.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Functional & Safety Profiling A Compound Preparation (this compound) B Primary Target Screening (e.g., GPCR Panel, Kinase Panel) A->B C Dose-Response & Potency Determination (IC50/EC50) B->C Identified 'Hits' D Mechanism of Action Studies (e.g., Enzyme Kinetics, Second Messenger Assays) C->D E Cell-Based Functional Assays (e.g., Reporter Gene, Phenotypic Assays) D->E F In Vitro Cytotoxicity Assays (e.g., MTT, LDH) E->F

Caption: A tiered experimental workflow for the in vitro characterization of a novel compound.

Phase 1: Primary Screening Protocols

The initial phase is designed to broadly screen this compound against large panels of common drug targets to identify potential interactions.

Protocol 1.1: Broad Target Screening - G-Protein Coupled Receptors (GPCRs)

Objective: To identify potential interactions of this compound with a panel of human GPCRs.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute to the final screening concentration (typically 10 µM).

  • Assay Principle: Competitive radioligand binding assays will be utilized. Cell membranes expressing the target GPCR are incubated with a specific radioligand and the test compound.

  • Procedure:

    • In a 96-well filter plate, add 50 µL of cell membrane preparation, 25 µL of radioligand, and 25 µL of the test compound or vehicle control (DMSO).

    • Incubate at room temperature for 60-120 minutes, depending on the specific receptor's equilibration time.

    • Wash the plates with ice-cold wash buffer and allow them to dry.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The percentage of radioligand binding inhibition by the test compound is calculated relative to the control (vehicle) and a known reference antagonist (100% inhibition).

Protocol 1.2: Broad Target Screening - Kinase Panel

Objective: To assess the inhibitory activity of this compound against a panel of human kinases.

Methodology:

  • Compound Preparation: As described in Protocol 1.1.

  • Assay Principle: A common method is an in vitro radiometric kinase assay using ³³P-ATP.

  • Procedure:

    • To a 96-well plate, add the specific kinase, its substrate, and the test compound (typically at 10 µM).

    • Initiate the reaction by adding a mixture of MgCl₂ and ³³P-ATP.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction and spot the mixture onto a filter membrane.

    • Wash the membrane to remove unincorporated ³³P-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition relative to the vehicle control.

Data Presentation: Primary Screening

Table 1: Hypothetical Primary Screening Results for this compound (10 µM)

Target ClassTarget% Inhibition / Activity
GPCRs Histamine H3 Receptor85% Inhibition
Dopamine D2 Receptor15% Inhibition
Adrenergic α2A Receptor5% Inhibition
Kinases PI3Kα92% Inhibition
mTOR45% Inhibition
AKT112% Inhibition

Phase 2: Hit Confirmation and Secondary Assays

Based on the hypothetical primary screening data suggesting activity at the Histamine H3 Receptor and PI3Kα, the next phase focuses on confirming these hits and determining their potency.

Protocol 2.1: Dose-Response and Potency (IC₅₀) Determination for H3 Receptor

Objective: To determine the concentration of this compound that causes 50% inhibition (IC₅₀) of radioligand binding to the Histamine H3 receptor.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound, typically from 100 µM down to 1 pM in 10-point, half-log increments.

  • Assay: Perform the competitive radioligand binding assay as described in Protocol 1.1, using the various concentrations of the test compound.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2.2: Dose-Response and Potency (IC₅₀) Determination for PI3Kα

Objective: To determine the IC₅₀ of this compound against PI3Kα.

Methodology:

  • Compound Preparation: As described in Protocol 2.1.

  • Assay: Perform the radiometric kinase assay as described in Protocol 1.2 with the serially diluted compound.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Data Presentation: Hit Confirmation

Table 2: Hypothetical Potency of this compound

TargetAssay TypeIC₅₀ (nM)
Histamine H3 ReceptorRadioligand Binding75
PI3KαKinase Activity150

Phase 3: Functional & Safety Profiling

This phase aims to understand the functional consequences of target engagement in a cellular context and to perform an initial safety assessment.

Protocol 3.1: Cell-Based Functional Assay - PI3K/AKT Signaling Pathway

Objective: To determine if this compound inhibits the PI3K/AKT signaling pathway in a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., MCF-7, which has high PI3K pathway activity) in appropriate media.

  • Compound Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1) to activate the PI3K pathway.

  • Lysis and Detection: Lyse the cells and perform a Western blot or an ELISA to measure the levels of phosphorylated AKT (p-AKT), a downstream marker of PI3K activity.

  • Data Analysis: Quantify the p-AKT levels relative to total AKT and normalize to the vehicle-treated control. Calculate the EC₅₀ for the inhibition of AKT phosphorylation.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Cellular Responses (Growth, Proliferation, Survival) pAKT->Downstream Compound 3-ethenyl-1-methyl- pyrrolidin-3-ol Compound->PI3K Inhibition

Caption: PI3K/AKT signaling pathway with the proposed inhibitory action of the compound.

Protocol 3.2: In Vitro Cytotoxicity Assay - MTT Assay

Objective: To assess the general cytotoxicity of this compound in a representative cell line (e.g., HEK293 or HepG2).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Data Presentation: Functional & Safety Profiling

Table 3: Hypothetical Functional and Cytotoxicity Data

AssayCell LineEndpointEC₅₀ / CC₅₀ (µM)
PI3K/AKT PathwayMCF-7p-AKT Inhibition0.5
Cytotoxicity (MTT)HepG2Cell Viability> 50

Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Application Notes and Protocols for Derivatization Reactions of 3-Ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethenyl-1-methylpyrrolidin-3-ol is a versatile heterocyclic compound containing three key functional groups amenable to chemical modification: a tertiary amine, a tertiary alcohol, and a vinyl (ethenyl) group. This trifunctional nature makes it an attractive scaffold for the synthesis of novel chemical entities in drug discovery and development. Derivatization of this molecule allows for the systematic exploration of structure-activity relationships (SAR) by modifying its polarity, steric profile, and hydrogen bonding capabilities.

These application notes provide detailed protocols for the selective derivatization of the hydroxyl and vinyl functional groups, enabling the creation of diverse molecular libraries for screening and optimization.

Overview of Derivatization Strategies

The primary sites for derivatization on this compound are the nucleophilic tertiary hydroxyl group and the reactive π-bond of the ethenyl group. The tertiary amine is generally less reactive under neutral or acidic conditions due to protonation but can be quaternized. This document focuses on the hydroxyl and ethenyl groups.

G cluster_molecule This compound cluster_reactions Potential Derivatization Sites mol mol n1 O-Acylation / Etherification n2 Epoxidation / Dihydroxylation n3 Hydroboration-Oxidation n4 Amine Quaternization p1 p1->n1 Tertiary Alcohol (-OH) p2 p2->n2 Ethenyl Group (-CH=CH2) p3 p3->n3 p4 p4->n4 Tertiary Amine (N-Me)

Figure 1: Reactive sites on this compound for derivatization.

Experimental Protocols

The following protocols are based on established chemical transformations for tertiary alcohols and vinyl groups. Researchers should perform initial small-scale reactions to optimize conditions for this specific substrate.

General Experimental Workflow

A typical derivatization experiment follows a standardized workflow from setup to analysis.

G start Start reagents Combine Reactant & Solvent (Inert Atmosphere if Needed) start->reagents add Add Derivatizing Agent (e.g., Acyl Chloride) reagents->add react Stir at Controlled Temperature (Monitor by TLC/LC-MS) add->react quench Quench Reaction (e.g., Add Water/Buffer) react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify analyze Characterize Product (NMR, MS, IR) purify->analyze end End analyze->end

Figure 2: General workflow for a typical derivatization reaction.

Protocol 1: O-Acylation of the Tertiary Hydroxyl Group

This protocol describes the esterification of the tertiary alcohol using an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This reaction is chemoselective for the hydroxyl group, as the tertiary amine is protonated under these conditions.[1]

Principle: The lone pair of the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine acts as a base to scavenge the generated HCl.

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Pyridine or Triethylamine (TEA) with catalytic DMAP

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative O-Acylation Reactions

Acylating AgentBaseSolventTime (h)Expected Yield (%)Product Name
Acetyl ChloridePyridineDCM485-953-Ethenyl-1-methylpyrrolidin-3-yl acetate
Benzoyl ChloridePyridineDCM1280-903-Ethenyl-1-methylpyrrolidin-3-yl benzoate
Methacryloyl ChlorideTEA/DMAPTHF675-853-Ethenyl-1-methylpyrrolidin-3-yl 2-methylpropenoate
Protocol 2: Hydroboration-Oxidation of the Ethenyl Group

This two-step protocol converts the terminal ethenyl group into a primary alcohol, yielding a diol derivative. The reaction follows anti-Markovnikov regioselectivity, where the hydroxyl group adds to the terminal carbon of the original double bond.[2][3][4]

Principle: The boron atom of borane adds to the less substituted carbon of the alkene, and the hydride adds to the more substituted carbon in a concerted, syn-addition. Subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron atom with a hydroxyl group with retention of stereochemistry.[2][3]

G cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation start Dissolve Reactant in THF add_bh3 Add BH3•THF at 0 °C start->add_bh3 react_bh3 Stir at RT (2-4 h) add_bh3->react_bh3 intermediate Trialkylborane Intermediate react_bh3->intermediate add_naoh Cool to 0 °C Add NaOH (aq) intermediate->add_naoh Proceed to Oxidation add_h2o2 Add H2O2 (30% aq) Dropwise add_naoh->add_h2o2 react_ox Stir at RT (1-2 h) add_h2o2->react_ox workup Workup & Purification react_ox->workup

Figure 3: Workflow for the two-step hydroboration-oxidation reaction.

Materials and Reagents:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Part A: Hydroboration

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add BH₃·THF solution (1.1 eq of BH₃) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

Part B: Oxidation 5. Cool the reaction mixture back to 0 °C. 6. Slowly and carefully add 3 M aqueous NaOH solution, followed by the dropwise addition of 30% aqueous H₂O₂. Caution: This addition is exothermic. 7. Stir the mixture vigorously at room temperature for 1-2 hours. 8. Quench the reaction by adding brine and extract the product with ethyl acetate (3x). 9. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purify the resulting diol by flash column chromatography.

Data Presentation: Representative Hydroboration-Oxidation

Borane ReagentOxidation ConditionsSolventTime (h)Expected Yield (%)Product Name
BH₃·THFNaOH, H₂O₂THF4 (total)70-852-(3-Hydroxy-1-methylpyrrolidin-3-yl)ethan-1-ol
9-BBNNaOH, H₂O₂THF8 (total)75-902-(3-Hydroxy-1-methylpyrrolidin-3-yl)ethan-1-ol

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides are corrosive and react violently with water. Handle with care.

  • Borane-THF complex is flammable and reacts with moisture. Handle under an inert atmosphere.

  • Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and combustible materials.

  • Reactions involving peroxides should be handled with extreme care and behind a blast shield if performed on a large scale.

References

Application Notes and Protocols: 3-Ethenyl-1-methylpyrrolidin-3-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethenyl-1-methylpyrrolidin-3-ol and its derivatives represent a class of chiral building blocks with significant potential in asymmetric synthesis. While literature specifically detailing the applications of this compound is emerging, the broader family of chiral pyrrolidine-based structures has been extensively validated in the enantioselective synthesis of complex molecules. This document provides an overview of the established applications of closely related pyrrolidine derivatives as organocatalysts and chiral ligands, offering a predictive framework for the utility of this compound. Detailed protocols for representative asymmetric transformations and quantitative data from analogous systems are presented to guide future research and application development.

Introduction: The Role of Chiral Pyrrolidines in Asymmetric Synthesis

The pyrrolidine scaffold is a privileged motif in a vast array of natural products and pharmaceutical agents. Consequently, the development of synthetic methods to access enantiomerically pure pyrrolidine derivatives is of paramount importance. Chiral pyrrolidines, particularly those derived from proline, have been instrumental as organocatalysts for a multitude of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions.[1][2] The strategic placement of functional groups on the pyrrolidine ring allows for fine-tuning of the catalyst's steric and electronic properties, thereby influencing the stereochemical outcome of the reaction.

The introduction of an ethenyl (vinyl) group at the C3 position, in conjunction with a hydroxyl group and a chiral center, as in this compound, offers unique opportunities for catalyst design and application. The vinyl moiety can serve as a coordination site for metal catalysts, a reactive handle for further functionalization, or a tool to modulate the steric environment of the catalytic site.

Synthesis of Chiral Pyrrolidinol Precursors

The enantioselective synthesis of the core pyrrolidinol structure is a critical first step. While specific protocols for this compound are not widely published, methods for the industrial-scale production of the closely related (3R)-1-methylpyrrolidin-3-ol provide a valuable reference.[3][4]

Representative Synthesis of (3R)-1-Methylpyrrolidin-3-ol

A common industrial method involves the reductive amination of (3R)-pyrrolidin-3-ol with formaldehyde.[3][4]

Experimental Protocol:

  • To a stirred suspension of (3R)-pyrrolidin-3-ol (1.0 eq) and 93% paraformaldehyde (1.05 eq) in methanol, add 5% platinum on carbon catalyst.

  • Pressurize the reaction vessel with hydrogen gas to 0.4-0.5 MPa.

  • Maintain the reaction at 20°C with vigorous stirring until the disappearance of the starting material is confirmed by gas chromatography.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by distillation to yield (3R)-1-methylpyrrolidin-3-ol.

ReactantMolar RatioCatalystSolventTemperature (°C)Pressure (MPa)Yield (%)Purity (%)Reference
(3R)-pyrrolidin-3-ol1.05% Pt/CMethanol200.4-0.586-9399.0-99.5[3]
(S)-3-hydroxypyrrolidine1.010% Pd/CWaterRTH₂ (balloon)31Not Reported[4]

Application in Asymmetric Organocatalysis: A Predictive Outlook

Based on the extensive research on proline and its derivatives, this compound is anticipated to be a competent organocatalyst for various asymmetric transformations. The hydroxyl group can participate in hydrogen bonding to activate substrates, while the tertiary amine can form enamines or iminium ions, key intermediates in many organocatalytic cycles.

Hypothetical Catalytic Cycle for a Michael Addition

The following diagram illustrates a plausible catalytic cycle for the Michael addition of an aldehyde to a nitroolefin, a reaction where pyrrolidine-based catalysts have proven highly effective.[5]

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Catalyst 3-Ethenyl-1-methyl- pyrrolidin-3-ol Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Iminium Iminium Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Product Michael Adduct Iminium->Product Intramolecular Rearrangement Product->Catalyst + H₂O Michael_Adduct_out Enantioenriched Michael Adduct Product->Michael_Adduct_out Hydrolysis Hydrolysis Aldehyde_in Aldehyde Aldehyde_in->Aldehyde Nitroolefin_in Nitroolefin Nitroolefin_in->Nitroolefin

Caption: Hypothetical catalytic cycle for an asymmetric Michael addition.

Representative Asymmetric Michael Addition Protocol

The following is a general protocol adapted from studies using similar pyrrolidine-based organocatalysts.[5]

Experimental Protocol:

  • To a solution of the nitroolefin (1.0 eq) in an appropriate solvent (e.g., toluene, chloroform), add the aldehyde (1.5-2.0 eq).

  • Add the chiral pyrrolidine catalyst (e.g., a derivative of this compound) (0.1-0.2 eq).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0°C, or -20°C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC.

Performance of Analogous Pyrrolidine-Based Catalysts

The table below summarizes the performance of various pyrrolidine-based catalysts in the asymmetric Michael addition of aldehydes to nitroolefins, providing a benchmark for the potential efficacy of this compound.

CatalystAldehydeNitroolefinSolventTemp (°C)Yield (%)dree (%)Reference
(S)-2-(Trifluoromethyl)pyrrolidinePropanalβ-NitrostyreneTolueneRT9595:598N/A
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidinePropanalβ-NitrostyreneToluene49791:999N/A
ProlineCyclohexanoneβ-NitrostyreneDMSORT9299:199[2]

Potential as a Chiral Ligand in Asymmetric Metal Catalysis

The vinyl group and the hydroxyl group on the this compound scaffold make it an attractive candidate for a chiral ligand in metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation.

Conceptual Workflow for Ligand Synthesis and Application

G Start Chiral Pyrrolidinol Precursor (e.g., (R)-1-methyl-3-pyrrolidinol) Step1 Introduction of Ethenyl Group (e.g., Grignard reaction with vinylmagnesium bromide) Start->Step1 Ligand This compound Ligand Step1->Ligand Step2 Complexation with Metal Precursor (e.g., Pd(OAc)₂, Rh(cod)₂BF₄) Ligand->Step2 Catalyst Chiral Metal-Ligand Complex Step2->Catalyst Step3 Asymmetric Catalytic Reaction (e.g., Asymmetric Allylic Alkylation) Catalyst->Step3 Product Enantioenriched Product Step3->Product

Caption: Workflow for the development of a chiral metal catalyst.

Conclusion

While direct, published applications of this compound in asymmetric synthesis are not yet prevalent, the foundational knowledge from related chiral pyrrolidine systems strongly suggests its potential as a versatile tool for the synthesis of enantiomerically enriched compounds. Its unique combination of a chiral scaffold, a hydrogen-bonding donor, a tertiary amine, and a reactive vinyl group makes it a promising candidate for both organocatalysis and metal-based catalysis. The protocols and data presented herein for analogous systems provide a solid starting point for researchers and drug development professionals to explore the full synthetic utility of this intriguing chiral building block. Further research is warranted to fully elucidate its catalytic capabilities and expand the repertoire of asymmetric transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-ethenyl-1-methylpyrrolidin-3-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthetic route is the Grignard reaction. This involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to the ketone functional group of 1-methyl-3-pyrrolidinone. The subsequent acidic workup yields the desired tertiary alcohol, this compound.

Q2: Why is it crucial to maintain anhydrous conditions throughout the synthesis?

A2: Grignard reagents are highly reactive and are strong bases. They readily react with protic solvents, including water, which leads to the quenching of the Grignard reagent and a significant reduction in the yield of the desired product.[1][2] All glassware should be thoroughly dried, and anhydrous solvents must be used.[1][2]

Q3: What are the most suitable solvents for this Grignard reaction?

A3: Ethereal solvents are preferred for Grignard reactions as they solvate and stabilize the Grignard reagent. Tetrahydrofuran (THF) and diethyl ether are the most commonly used solvents.[1] THF is often favored for synthesizing Grignard reagents due to its higher ion stabilization.

Q4: How can I activate the magnesium turnings for the Grignard reagent formation?

A4: If the magnesium turnings have an oxide layer (appearing dull), activation is necessary to initiate the reaction. This can be achieved by methods such as grinding the turnings to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1][2]

Q5: What are the typical signs that the Grignard reaction has initiated?

A5: The initiation of the Grignard reaction is usually indicated by the development of cloudiness in the solution, a noticeable exothermic reaction (warming of the flask), and bubbling.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Presence of moisture in glassware or solvents. 2. Inactive magnesium turnings. 3. Impure starting materials (1-methyl-3-pyrrolidinone or vinyl bromide). 4. Incorrect reaction temperature.1. Flame-dry all glassware under vacuum and cool under an inert gas (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.[1] 2. Activate magnesium by grinding, adding a crystal of iodine, or a small amount of 1,2-dibromoethane.[1][2] 3. Purify starting materials by distillation before use. 4. Maintain a gentle reflux during the addition of the ketone to the Grignard reagent. For the Grignard formation itself, an initial gentle warming might be needed, but the reaction is typically exothermic.
Formation of a White Precipitate During Workup This is typically the formation of magnesium salts (e.g., magnesium hydroxide/bromide) during the acidic quench.Continue the addition of the acidic solution (e.g., saturated aqueous ammonium chloride or dilute hydrochloric acid) with vigorous stirring until the precipitate dissolves and two clear layers are formed.[3]
Presence of Significant Side Products 1. Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the 1-methyl-3-pyrrolidinone, leading to an enolate and subsequent side reactions.[4] 2. Wurtz Coupling: Reaction of the Grignard reagent with unreacted vinyl bromide. 3. Reduction of the Ketone: If the Grignard reagent has a beta-hydride, it can reduce the ketone to a secondary alcohol. This is less likely with vinylmagnesium bromide.1. Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. 2. Ensure slow, controlled addition of the vinyl bromide during the Grignard reagent formation to minimize its concentration. 3. This is generally not a major issue with vinyl Grignard reagents.
Difficulty in Purifying the Final Product The product may be contaminated with starting materials or side products with similar boiling points.1. Perform an extraction with a suitable organic solvent (e.g., diethyl ether) and wash the organic layer with brine to remove water-soluble impurities.[3] 2. Use fractional distillation under reduced pressure to carefully separate the product from impurities.[3] 3. Column chromatography on silica gel can also be an effective purification method.

Data Presentation

Table 1: Optimization of Reaction Parameters for (3R)-1-methylpyrrolidin-3-ol Synthesis (Precursor)

ParameterCondition 1Condition 2Condition 3
Starting Material (3R)-pyrrolidin-3-ol(3R)-pyrrolidin-3-ol(3R)-pyrrolidin-3-ol
Formaldehyde Source 93% Paraformaldehyde (1.05 eq)93% Paraformaldehyde (1.05 eq)93% Paraformaldehyde (5.00 eq)
Catalyst 5% Platinum on Carbon5% Platinum on Carbon5% Platinum on Carbon
Solvent MethanolMethanolMethanol
Hydrogen Pressure 0.4 - 0.5 MPa0.4 - 0.5 MPa0.4 - 0.5 MPa
Temperature 20°C20°C20°C
Reaction Time 6.1 hr7.5 hr23.8 hr
Yield 93%[5]88%[5]86%[5]
Purity 99.5%[5]98.7%[5]96.5%[5]

Table 2: Effect of Solvent on the Addition of Vinylmagnesium Bromide to a Lactam Ester (Model System)

SolventTime (h)Product Ratio (1,4-addition : 1,2-addition)Conversion (%)
THF0.510 : 90>99
2-MeTHF0.525 : 75>99
Et₂O340 : 60<50
TBME1285 : 15>99

Note: This table is adapted from a model system and illustrates the significant impact of solvent choice on the selectivity of Grignard additions. A similar trend may be observed in the synthesis of this compound.

Experimental Protocols

1. Preparation of Vinylmagnesium Bromide (Grignard Reagent)

  • Apparatus: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inlet for inert gas (nitrogen or argon). All glassware must be flame-dried under vacuum and cooled under an inert atmosphere.

  • Procedure:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether or THF to just cover the magnesium.

    • Dissolve vinyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the vinyl bromide solution to the magnesium. The reaction should start within a few minutes, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.

2. Synthesis of this compound

  • Apparatus: A three-necked, round-bottom flask equipped with a dropping funnel, a magnetic stirrer, a thermometer, and an inert gas inlet.

  • Procedure:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

    • Dissolve 1-methyl-3-pyrrolidinone (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the 1-methyl-3-pyrrolidinone solution dropwise to the Grignard reagent while maintaining the temperature between 0 and 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Continue adding the ammonium chloride solution until the solid magnesium salts dissolve and two distinct layers are formed.[3]

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_oxidation Oxidation cluster_grignard Grignard Reaction Pyrrolidin-3-ol Pyrrolidin-3-ol reaction1 Pyrrolidin-3-ol->reaction1 Formaldehyde Formaldehyde Formaldehyde->reaction1 Hydrogen Hydrogen Hydrogen->reaction1 Pt/C Pt/C Pt/C->reaction1 Catalyst 1-Methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinone 1-Methyl-3-pyrrolidinone 1-Methyl-3-pyrrolidinol->1-Methyl-3-pyrrolidinone Oxidation reaction1->1-Methyl-3-pyrrolidinol Reductive Amination Oxidizing_Agent Oxidizing Agent (e.g., PCC, Swern) reaction2 1-Methyl-3-pyrrolidinone->reaction2 Vinylmagnesium_Bromide Vinylmagnesium Bromide Vinylmagnesium_Bromide->reaction2 Acid_Workup Acidic Workup (e.g., NH4Cl) Product 3-ethenyl-1-methyl- pyrrolidin-3-ol Acid_Workup->Product alkoxide_intermediate Alkoxide Intermediate reaction2->alkoxide_intermediate Nucleophilic Addition alkoxide_intermediate->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Conditions Verify Anhydrous Conditions (Glassware, Solvents) Start->Check_Conditions Check_Reagents Assess Reagent Quality (Mg, Ketone, Vinyl Bromide) Start->Check_Reagents Check_Temp Review Reaction Temperature Control Start->Check_Temp Check_Workup Examine Workup and Purification Procedure Start->Check_Workup Solution_Dry Flame-dry glassware, use anhydrous solvents Check_Conditions->Solution_Dry Solution_Reagents Activate Mg, purify starting materials Check_Reagents->Solution_Reagents Solution_Temp Optimize temperature for addition and reflux Check_Temp->Solution_Temp Solution_Purify Optimize extraction and distillation/chromatography Check_Workup->Solution_Purify

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 3-Ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethenyl-1-methylpyrrolidin-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound via the Grignard reaction can stem from several factors:

  • Grignard Reagent Quality: The vinylmagnesium bromide is highly reactive and sensitive to air and moisture. Ensure you are using a freshly prepared or properly stored Grignard reagent. Titrate the reagent before use to determine its exact molarity.

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of even trace amounts of water will quench the Grignard reagent. All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents must be used.

    • Temperature Control: The addition of 1-methylpyrrolidin-3-one to the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to minimize side reactions. Allowing the reaction to warm to room temperature should be done gradually.

  • Purity of Starting Material: Impurities in the 1-methylpyrrolidin-3-one can interfere with the reaction. Ensure the starting ketone is pure, for instance, by distillation prior to use.[1]

  • Side Reactions: Competing side reactions such as enolization of the ketone and reduction of the carbonyl group can reduce the yield of the desired tertiary alcohol.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my product. What could it be and how can I minimize its formation?

A2: A common byproduct in Grignard reactions with ketones is the corresponding reduced alcohol, in this case, 1-methylpyrrolidin-3-ol. This occurs when the Grignard reagent acts as a reducing agent rather than a nucleophile.

  • Minimizing Reduction:

    • Use a high-quality Grignard reagent. The presence of magnesium hydride impurities can favor reduction.

    • Maintain a low reaction temperature during the addition of the ketone.

    • Consider the use of cerium(III) chloride (Luche reduction conditions), which can enhance the nucleophilicity of the Grignard reagent and suppress reduction.

Another possibility is the formation of a dimer resulting from a Wurtz-type coupling of the Grignard reagent. However, the formation of 1-methylpyrrolidin-3-ol is a more likely side reaction. In some cases, complex mixtures of diastereomers can also form.[2]

Q3: My NMR analysis shows unreacted 1-methylpyrrolidin-3-one in the crude product. What went wrong?

A3: The presence of unreacted starting material suggests an incomplete reaction. This can be due to:

  • Insufficient Grignard Reagent: An inadequate amount of vinylmagnesium bromide was used. It is crucial to accurately determine the concentration of the Grignard reagent via titration and use a slight excess (e.g., 1.1-1.5 equivalents).

  • Poor Reagent Quality: The Grignard reagent may have degraded due to exposure to air or moisture, reducing its effective concentration.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion. Ensure adequate reaction time after the addition of the ketone, typically allowing it to stir at room temperature for several hours.

Q4: The work-up procedure seems to be causing product loss. Are there any specific recommendations?

A4: The work-up for Grignard reactions is critical for isolating the desired product.

  • Quenching: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Avoid using water directly, as it can be too exothermic and may lead to side reactions.

  • Extraction: The product is a tertiary amine and can be soluble in both organic and aqueous layers depending on the pH. Ensure the aqueous layer is basified (e.g., with NaOH) to a pH > 10 before extraction with an organic solvent like ethyl acetate or diethyl ether to ensure the product is in its free base form. Perform multiple extractions to maximize recovery.

Experimental Protocols

Synthesis of 1-Methylpyrrolidin-3-ol (Precursor)

Several methods for the synthesis of 1-methylpyrrolidin-3-ol have been reported. One common method involves the reductive amination of a suitable precursor. High yields and purity are achievable with this method.[3][4] Another approach involves the cyclization of 1,4-dichloro-2-butanol with methylamine, resulting in a yield of approximately 64.8% and a purity of 99.3%.[5]

Synthesis of this compound

Materials:

  • 1-Methylpyrrolidin-3-one

  • Vinylmagnesium bromide (e.g., 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Under an inert atmosphere, charge the flask with vinylmagnesium bromide solution in THF.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve 1-methylpyrrolidin-3-one in anhydrous THF and add it to the dropping funnel.

  • Add the solution of 1-methylpyrrolidin-3-one dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Basify the aqueous layer with a sodium hydroxide solution to a pH > 10.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Data Presentation

Table 1: Summary of Reported Yields and Purity for the Synthesis of (3R)-1-Methylpyrrolidin-3-ol

ReferenceStarting MaterialReagentsSolventYield (%)Purity (%)
EP 3415499 A1[3](3R)-Pyrrolidin-3-olParaformaldehyde, H₂, 5% Pt/CMethanol9399.5
EP 3415499 A1[3](3R)-Pyrrolidin-3-olParaformaldehyde, H₂, 5% Pt/CMethanol8996.8
CN108698989B[4](3R)-Pyrrolidin-3-olParaformaldehyde, H₂, 5% Pt/CMethanol8699.0
CN108698989B[4](3R)-Pyrrolidin-3-olParaformaldehyde, H₂, 5% Pt/CMethanol8898.9

Visualizations

Reaction Pathway and Potential Side Reactions

Synthesis_Side_Reactions ketone 1-Methylpyrrolidin-3-one mid1 ketone->mid1 grignard Vinylmagnesium Bromide coupling_product 1,3-Butadiene (Homo-coupling) grignard->coupling_product Homo-coupling (Side Reaction) grignard->mid1 product This compound (Desired Product) enolization_product Enolate Intermediate reduction_product 1-Methylpyrrolidin-3-ol (Reduction Product) mid1->product Grignard Addition mid1->enolization_product Enolization (Side Reaction) mid1->reduction_product Reduction (Side Reaction) mid2

Caption: Main reaction and potential side reactions in the synthesis.

Experimental Workflow

Experimental_Workflow start Start: Anhydrous Setup add_grignard Charge with Vinylmagnesium Bromide start->add_grignard cool_0c Cool to 0 °C add_grignard->cool_0c add_ketone Dropwise Addition of 1-Methylpyrrolidin-3-one in THF cool_0c->add_ketone warm_rt Warm to Room Temperature and Stir add_ketone->warm_rt quench Quench with aq. NH4Cl at 0 °C warm_rt->quench extract Basify and Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Distillation/Chromatography) dry_concentrate->purify end Final Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Technical Support Center: Stability of 3-ethenyl-1-methylpyrrolidin-3-ol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethenyl-1-methylpyrrolidin-3-ol. The information provided is designed to help you anticipate and address stability challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:

  • Oxidation: The tertiary allylic alcohol and the N-methyl groups are prone to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions in the solution.

  • Acid/Base-Catalyzed Rearrangement: The tertiary allylic alcohol can undergo rearrangement reactions in both acidic and basic conditions, potentially leading to the formation of isomeric impurities.

  • N-Oxidation: The nitrogen atom in the N-methylpyrrolidine ring can be oxidized to form the corresponding N-oxide.[1][2]

Q2: I am observing a loss of potency of my this compound solution over time. What could be the cause?

A2: Loss of potency is likely due to one or more of the degradation pathways mentioned above. To identify the specific cause, we recommend performing a forced degradation study under various stress conditions (acid, base, oxidation, heat, and light). This will help pinpoint the primary instability and guide you in selecting appropriate stabilization strategies.

Q3: How can I prevent the oxidative degradation of my compound?

A3: To minimize oxidative degradation, consider the following:

  • Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid into your solution. The optimal concentration should be determined experimentally but typically ranges from 0.01% to 0.1% (w/v).

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Chelating Agents: If metal-ion-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

Q4: My solution of this compound is showing a change in pH and the appearance of new peaks in the chromatogram. What is happening?

A4: A change in pH and the emergence of new peaks are strong indicators of degradation. Acid- or base-catalyzed rearrangement of the tertiary allylic alcohol is a likely cause. It is crucial to control the pH of your solution within a stable range, which needs to be determined experimentally. Buffering the solution to a neutral or slightly acidic pH is often a good starting point.

Q5: Are there any specific storage conditions recommended for solutions of this compound?

A5: For optimal stability, solutions of this compound should be:

  • Stored at refrigerated temperatures (2-8 °C) to slow down the rate of all potential degradation reactions.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation of the vinyl group.

  • Stored under an inert atmosphere if oxidative degradation is a concern.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of Assay Oxidative degradation, acid/base-catalyzed rearrangement, N-oxidation.Perform a forced degradation study to identify the primary degradation pathway. Based on the results, implement appropriate stabilization strategies (see FAQs and Experimental Protocols).
Appearance of New Impurity Peaks in HPLC Degradation of the parent compound.Characterize the impurity peaks using mass spectrometry (MS) to understand the degradation pathway. Adjust solution pH, add antioxidants, or protect from light as needed.
Change in Solution pH Over Time Formation of acidic or basic degradation products.Buffer the solution to a pH range where the compound is most stable (determine experimentally). Re-evaluate the formulation components for any incompatibilities.
Discoloration of the Solution Oxidative degradation or formation of colored degradants.Protect the solution from light and oxygen. Consider the use of antioxidants.
Precipitation or Cloudiness Formation of insoluble degradation products or change in solubility due to pH shift.Filter the solution and analyze the precipitate. Adjust pH and/or add solubilizing agents if necessary. Confirm the stability of the compound in the chosen solvent system.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose aliquots of the stock solution to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (in a calibrated oven).

    • Photolytic: Expose to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound and detect any degradation products.

  • Calculate the percentage degradation in each condition.

Protocol 2: pH-Stability Profile

Objective: To determine the pH range where this compound exhibits maximum stability.

Methodology:

  • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).

  • Add a known concentration of this compound to each buffer solution.

  • Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • At various time intervals, withdraw samples and analyze them using a stability-indicating HPLC method.

  • Determine the degradation rate constant (k) at each pH by plotting the natural logarithm of the remaining drug concentration versus time.

  • Plot the logarithm of the rate constant (log k) against pH to generate the pH-rate profile and identify the pH of maximum stability.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound

Stress Condition% DegradationMajor Degradant Peak (RT, min)
0.1 N HCl, 60°C, 24h15.24.8
0.1 N NaOH, 60°C, 24h22.55.3
3% H₂O₂, RT, 24h35.86.1 (N-oxide)
80°C, 48h8.14.8, 5.3
Photolytic (ICH)12.47.2

Table 2: Hypothetical pH-Rate Profile Data for this compound at 50°C

pHRate Constant (k, day⁻¹)Half-life (t½, days)
2.00.0858.2
4.00.02133.0
6.00.01546.2
8.00.04515.4
10.00.1126.2

Visualizations

degradation_pathways cluster_oxidation Oxidation cluster_rearrangement Acid/Base Catalyzed Rearrangement cluster_photodegradation Photodegradation main This compound oxidized_alcohol Oxidized Allylic Alcohol main->oxidized_alcohol O2, Peroxides n_oxide N-oxide main->n_oxide Oxidants rearranged_isomer Rearranged Isomer main->rearranged_isomer H+ or OH- photo_product Vinyl Group Adduct main->photo_product Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Instability Observed (e.g., Assay Loss) forced_degradation Perform Forced Degradation Study start->forced_degradation analyze Analyze Degradation Profile forced_degradation->analyze oxidation Oxidation is Primary Pathway analyze->oxidation Oxidative Degradants hydrolysis Acid/Base Hydrolysis/ Rearrangement is Primary analyze->hydrolysis pH Dependent Degradants photodegradation Photodegradation is Significant analyze->photodegradation Light Induced Degradants add_antioxidant Add Antioxidant (e.g., BHT, Ascorbic Acid) Use Inert Atmosphere oxidation->add_antioxidant control_ph Determine Optimal pH Range and Buffer Solution hydrolysis->control_ph protect_light Store in Light-Protected Containers (e.g., Amber Vials) photodegradation->protect_light end Stable Solution add_antioxidant->end control_ph->end protect_light->end

Caption: Troubleshooting workflow for addressing instability issues.

References

Technical Support Center: Synthesis of 3-Ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-ethenyl-1-methylpyrrolidin-3-ol via the Grignard reaction between 1-methyl-3-pyrrolidinone and a vinyl Grignard reagent, such as vinylmagnesium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the nucleophilic addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to the ketone functional group of 1-methyl-3-pyrrolidinone. This is a standard Grignard reaction to form a tertiary alcohol.[1][2]

Reaction Scheme:

Q2: What are the most critical parameters for a successful Grignard reaction?

A2: Grignard reactions are highly sensitive to moisture and protic solvents. Therefore, ensuring strictly anhydrous (water-free) conditions is paramount. This includes using dry glassware, anhydrous solvents (typically ethers like THF or diethyl ether), and a dry inert atmosphere (e.g., nitrogen or argon).[1]

Q3: My reaction is not initiating. What could be the problem?

A3: Failure to initiate is a common issue in Grignard reactions. The primary cause is often a passivating layer of magnesium oxide on the surface of the magnesium turnings. To activate the magnesium, you can use methods such as crushing the turnings in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

Q4: What are the common side reactions in this synthesis?

A4: The most common side reactions include:

  • Enolization of the 1-methyl-3-pyrrolidinone by the Grignard reagent, which acts as a base. This leads to the recovery of the starting ketone after workup.[1]

  • Reduction of the ketone to the corresponding secondary alcohol (1-methyl-3-pyrrolidinol).

  • Wurtz coupling of the vinyl Grignard reagent with any unreacted vinyl halide.

Q5: How can I minimize the formation of side products?

A5: To minimize side reactions:

  • Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C or below) to control the exothermicity of the reaction.

  • Ensure the quality of the Grignard reagent; freshly prepared or titrated reagents are recommended.

  • Consider the use of additives like cerium(III) chloride (CeCl₃), which can enhance the nucleophilicity of the Grignard reagent and suppress enolization.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (no exotherm or color change).Inactive magnesium surface (oxide layer).Activate magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.
Wet glassware or solvent.Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents.
Low yield of the desired tertiary alcohol.Grignard reagent decomposed due to exposure to moisture or air.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Significant enolization of the starting ketone.Add the Grignard reagent slowly at a low temperature (e.g., 0 °C). Consider using CeCl₃ as an additive.
Impure starting materials.Purify the 1-methyl-3-pyrrolidinone and vinyl halide before use.
Complex mixture of products observed by TLC or NMR.Multiple side reactions occurring.Optimize reaction temperature and addition rate. Ensure high-purity reagents.
Starting material is recovered after the reaction.Inactive Grignard reagent.Prepare a fresh batch of Grignard reagent and titrate it to determine the exact concentration.
Significant enolization has occurred.Lower the reaction temperature and consider the use of CeCl₃.

Experimental Protocols

Preparation of Vinylmagnesium Bromide

A detailed procedure for the preparation of vinylmagnesium bromide can be found in Organic Syntheses. The procedure involves the reaction of magnesium turnings with vinyl bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Initiation of the reaction may require the addition of a small amount of methyl iodide.

General Procedure for the Synthesis of this compound
  • Preparation: Under an inert atmosphere (nitrogen or argon), place a solution of 1-methyl-3-pyrrolidinone in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask to 0 °C in an ice bath.

  • Addition: Slowly add a solution of vinylmagnesium bromide in THF from the dropping funnel to the stirred ketone solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Workup: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis A Preparation of Vinylmagnesium Bromide C Slow Addition of Grignard Reagent at 0 °C A->C B Reaction Setup (1-methyl-3-pyrrolidinone in THF under N2) B->C D Reaction at Room Temperature C->D E Quenching with aq. NH4Cl D->E F Aqueous Workup and Extraction E->F G Purification (Distillation or Chromatography) F->G H Characterization G->H

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield in Grignard Reaction Start Low or No Product Yield Check_Initiation Did the reaction initiate? Start->Check_Initiation Activate_Mg Activate Magnesium (Iodine, 1,2-dibromoethane) Check_Initiation->Activate_Mg No Check_SM Is starting material recovered? Check_Initiation->Check_SM Yes Check_Anhydrous Ensure anhydrous conditions (dry glassware/solvents) Activate_Mg->Check_Anhydrous Check_Anhydrous->Check_SM Enolization Possible Enolization Check_SM->Enolization Yes Complex_Mixture Complex Product Mixture? Check_SM->Complex_Mixture No Lower_Temp Lower reaction temperature and add Grignard slowly Enolization->Lower_Temp Use_CeCl3 Consider using CeCl3 additive Lower_Temp->Use_CeCl3 Success Improved Yield Use_CeCl3->Success Optimize_Conditions Optimize temperature and addition rate Complex_Mixture->Optimize_Conditions Yes Complex_Mixture->Success No Purify_Reagents Purify starting materials Optimize_Conditions->Purify_Reagents Purify_Reagents->Success

Caption: A decision tree for troubleshooting low or no product yield in the Grignard synthesis.

References

Technical Support Center: Production of 3-Ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-ethenyl-1-methylpyrrolidin-3-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reaction of 1-methylpyrrolidin-3-one with vinylmagnesium bromide.

Issue Potential Cause(s) Recommended Action(s)
Reaction fails to initiate (no exotherm observed after adding a small amount of vinylmagnesium bromide) 1. Wet glassware or solvent. 2. Impure magnesium or vinyl bromide used for Grignard reagent preparation. 3. Passivated magnesium surface.1. Ensure all glassware is oven-dried and solvents are anhydrous. Diethyl ether and THF are common solvents and must be rigorously dried. 2. Use high-purity magnesium turnings and freshly distilled vinyl bromide. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[1]
Low yield of this compound 1. Incomplete reaction. 2. Side reactions, such as enolization of the ketone or Wurtz coupling. 3. Loss of product during work-up and purification.1. Monitor the reaction by TLC or GC to ensure complete consumption of the starting ketone.[2] 2. Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C) to minimize side reactions. 3. Perform a careful aqueous work-up, followed by extraction with a suitable organic solvent. Purification by vacuum distillation or column chromatography may be necessary.
Formation of significant impurities 1. Presence of unreacted starting materials. 2. Formation of byproducts from side reactions. 3. Decomposition of the product.1. Ensure the Grignard reagent is in slight excess to drive the reaction to completion. 2. Characterize impurities by GC-MS or NMR to identify their structure and adjust reaction conditions accordingly. 3. Avoid excessive heating during distillation, as tertiary alcohols can be prone to dehydration.
Difficulty in isolating the pure product 1. Emulsion formation during aqueous work-up. 2. Co-distillation of product with solvent or impurities.1. Use a saturated aqueous solution of ammonium chloride for quenching the reaction, which can help break up emulsions.[1] 2. Ensure all low-boiling solvents are removed by rotary evaporation before final purification by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to 1-methylpyrrolidin-3-one. This reaction forms the desired tertiary alcohol.

Q2: How can I prepare the vinylmagnesium bromide Grignard reagent?

A2: Vinylmagnesium bromide is typically prepared by reacting vinyl bromide with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.[1] It is crucial to maintain anhydrous conditions to prevent quenching of the Grignard reagent.

Q3: What are the critical safety precautions for this synthesis?

A3: Grignard reagents are highly reactive and pyrophoric. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.[1] The reaction is exothermic and requires careful temperature control, especially during scale-up. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2] A successful reaction will show the consumption of the 1-methylpyrrolidin-3-one starting material and the appearance of the this compound product.

Q5: What is the appropriate work-up procedure for a Grignard reaction?

A5: After the reaction is complete, it should be carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl) at a low temperature.[1] This will protonate the alkoxide intermediate to form the alcohol and dissolve the magnesium salts. The product can then be extracted into an organic solvent.

Q6: What are the expected challenges when scaling up this synthesis?

A6: The primary challenges in scaling up this Grignard reaction are:

  • Heat Management: The reaction is highly exothermic, and efficient heat dissipation is critical to prevent runaway reactions.

  • Mass Transfer: Ensuring efficient mixing of the heterogeneous magnesium turnings and the vinyl bromide solution is important for consistent Grignard reagent formation.

  • Addition Rate: The rate of addition of the Grignard reagent to the ketone must be carefully controlled to maintain the desired reaction temperature and minimize side reactions.

Experimental Protocols

Synthesis of this compound

Materials:

  • 1-methylpyrrolidin-3-one

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylpyrrolidin-3-one dissolved in anhydrous diethyl ether or THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the vinylmagnesium bromide solution from the dropping funnel to the stirred ketone solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1-Methylpyrrolidin-3-one Anhydrous Solvent addition Grignard Addition (0°C to RT) reagents->addition grignard Vinylmagnesium Bromide grignard->addition quench Quench (aq. NH4Cl) addition->quench extract Extraction quench->extract dry Drying extract->dry purify Purification (Distillation/Chromatography) dry->purify product product purify->product 3-Ethenyl-1-methyl- pyrrolidin-3-ol

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Experiment Start issue Problem Encountered? start->issue no_init No Reaction Initiation issue->no_init Yes low_yield Low Yield issue->low_yield Yes impurity Impurity Formation issue->impurity Yes end Successful Synthesis issue->end No check_anhydrous Check Anhydrous Conditions no_init->check_anhydrous activate_mg Activate Magnesium no_init->activate_mg optimize_temp Optimize Temperature low_yield->optimize_temp monitor_reaction Monitor Reaction Progress low_yield->monitor_reaction impurity->optimize_temp purification_method Refine Purification impurity->purification_method check_anhydrous->start activate_mg->start optimize_temp->start monitor_reaction->start purification_method->start

Caption: Logical troubleshooting flow for synthesis issues.

References

addressing impurities in 3-ethenyl-1-methylpyrrolidin-3-ol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethenyl-1-methylpyrrolidin-3-ol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the Grignard reaction. This involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to the ketone functional group of 1-methyl-3-pyrrolidinone. The reaction should be conducted under strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.

Q2: What are the potential impurities I might encounter in my this compound sample?

A2: Impurities in your sample can originate from the starting materials, side reactions during the synthesis, or degradation of the product. Common impurities include:

  • Unreacted 1-methyl-3-pyrrolidinone: Incomplete reaction can lead to the presence of the starting ketone.

  • 1-Methyl-3-pyrrolidinol: Reduction of the ketone by the Grignard reagent (if a β-hydride is available and sterically accessible, though less common with vinyl Grignard) or during workup.

  • Byproducts from the Grignard reagent: Such as 3,3'-bi(1-methylpyrrolidin-3-ol) or other coupling products.

  • Solvent and reagent residues: Residual solvents like tetrahydrofuran (THF) or diethyl ether, and quenching agents.

  • Degradation products: The vinyl alcohol moiety can be susceptible to polymerization or rearrangement under certain conditions (e.g., acidic pH, high temperatures).

Q3: How can I analyze the purity of my this compound sample?

A3: The purity of your sample can be assessed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For the quantification of non-volatile impurities and the main compound. A reversed-phase C18 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., hydroxyl, vinyl).

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inactive Grignard Reagent Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or titrated Grignard reagent.Increased conversion of the starting material and higher product yield.
Presence of Water Use anhydrous solvents and reagents. Dry the starting 1-methyl-3-pyrrolidinone before use.The Grignard reagent remains active, leading to the desired reaction.
Incomplete Reaction Increase the reaction time or temperature (within stable limits for the product). Use a slight excess of the Grignard reagent.Drive the reaction to completion, maximizing the yield of the desired product.
Side Reactions Add the Grignard reagent slowly to the solution of 1-methyl-3-pyrrolidinone at a low temperature (e.g., 0 °C) to minimize side reactions like enolization.Favor the desired 1,2-addition over competing side reactions.

Experimental Workflow for Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Anhydrous_Setup Prepare Anhydrous Glassware & Solvents Reagents 1-methyl-3-pyrrolidinone Vinylmagnesium Bromide (in THF) Addition Slowly add Grignard to Ketone at 0°C under N2 Reagents->Addition Stir Stir at Room Temperature Addition->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify

Caption: General workflow for the synthesis of this compound.

Issue 2: Presence of Significant Impurities in the Final Product

Troubleshooting Impurity Profiles:

Impurity Detected Potential Source Remediation Strategy
1-methyl-3-pyrrolidinone Incomplete reaction.Increase reaction time, temperature, or stoichiometry of the Grignard reagent. Purify the final product using fractional distillation or column chromatography.
3,3'-bi(1-methylpyrrolidin-3-ol) Dimerization of the Grignard reagent or radical coupling.Ensure a clean reaction setup and high-quality Grignard reagent. Purification by chromatography may be effective.
Polymeric material Acid-catalyzed polymerization of the vinyl group.Maintain neutral or slightly basic conditions during workup and storage. Avoid exposure to acid and high temperatures.

Logical Troubleshooting Flow for Impurities

Start Impurity Detected in Sample Identify Identify Impurity via GC-MS / NMR Start->Identify Unreacted_Ketone Unreacted 1-methyl-3-pyrrolidinone? Identify->Unreacted_Ketone Dimer Dimer/Coupling Product? Identify->Dimer Polymer Polymeric Material? Identify->Polymer Optimize_Reaction Optimize Reaction Conditions: - Increase Grignard excess - Increase reaction time/temp Unreacted_Ketone->Optimize_Reaction Improve_Grignard Improve Grignard Quality: - Use fresh/titrated reagent Dimer->Improve_Grignard Control_Workup Control Workup/Storage: - Maintain neutral pH - Avoid high temperatures Polymer->Control_Workup Purify_Product Purify via Fractional Distillation or Chromatography Optimize_Reaction->Purify_Product Improve_Grignard->Purify_Product

Caption: Troubleshooting logic for addressing common impurities.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)
  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution in ethyl acetate.

  • Data Analysis: Calculate purity based on the area percentage of the main peak.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Ensure all joints are well-sealed to maintain a stable vacuum.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level (e.g., 1-5 mmHg).

  • Gently heat the distillation flask with a heating mantle while stirring.

  • Collect fractions based on the boiling point at the operating pressure. The main product will distill after any lower-boiling impurities (e.g., residual solvent) and before any higher-boiling impurities (e.g., dimers).

  • Monitor the purity of the collected fractions by GC or HPLC.

Disclaimer: The information provided is for guidance purposes only. All experimental work should be conducted by qualified personnel in a suitably equipped laboratory, adhering to all relevant safety precautions.

Technical Support Center: Analysis of 3-ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical refinement of 3-ethenyl-1-methylpyrrolidin-3-ol. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for the characterization of this compound?

A1: For initial characterization, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy ('H and "C NMR) and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is recommended. NMR will elucidate the chemical structure, while MS will confirm the molecular weight and fragmentation pattern.

Q2: How can I confirm the purity of my synthesized this compound?

A2: Purity is best assessed using a hyphenated chromatographic technique. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS) or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are standard methods. A high-purity sample should exhibit a single major peak.

Q3: What are the challenges in the chiral separation of this compound?

A3: As this compound possesses a chiral center at the C3 position, separating the enantiomers can be challenging. Chiral HPLC or chiral GC are the preferred methods.[1][2][3][4] The main challenges lie in selecting the appropriate chiral stationary phase and optimizing the mobile phase to achieve baseline separation of the enantiomers.

Q4: Are there any specific safety precautions I should take when handling this compound?

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column overload; Secondary interactions with the stationary phase.Adjust mobile phase pH to ensure the analyte is in a single ionic state. Reduce sample concentration. Use a mobile phase additive like triethylamine (TEA) to mask active silanol groups on the column.
No Peak Detected Analyte not eluting or not detected; Incorrect wavelength selection for UV detector.Use a stronger mobile phase (higher organic solvent percentage). Ensure the detector is appropriate for the analyte (e.g., MS or ELSD if no chromophore). Run a UV-Vis spectrum of the compound to determine the optimal detection wavelength.
Baseline Noise or Drift Contaminated mobile phase; Air bubbles in the system; Detector lamp aging.Filter all solvents before use. Degas the mobile phase. Purge the system to remove air bubbles. Replace the detector lamp if necessary.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Temperature variations.Ensure proper mixing of the mobile phase. Check the pump for leaks and ensure it is delivering a constant flow. Use a column oven to maintain a stable temperature.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Peak Broadening High injection port temperature causing degradation; Slow injection speed; Column contamination.Optimize the injection port temperature. Use a faster injection speed. Bake out the column at the manufacturer's recommended temperature.
No Peak or Low Signal Analyte is not volatile or is thermally labile; Leak in the system; Incorrect MS settings.Consider derivatization to increase volatility. Check for leaks using an electronic leak detector. Optimize MS parameters such as ionization energy and detector voltage.
Poor Mass Spectral Library Match Co-eluting impurities; Background interference; Incorrect library selected.Improve chromatographic separation to isolate the peak of interest. Perform a background subtraction. Ensure you are using an appropriate and up-to-date mass spectral library.
Ghost Peaks Carryover from a previous injection; Septum bleed; Contamination in the carrier gas.Run a blank solvent injection to confirm carryover. Replace the injection port septum. Use high-purity carrier gas with appropriate traps.

Experimental Protocols

Protocol 1: Purity Determination by HPLC
  • Instrumentation: HPLC system with a UV-Vis detector or Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 4.6 mm x 150 mm, 3.5 µm).[5]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water.[5]

    • Solvent B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Detection: UV at 210 nm or MS in positive ion mode.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase A.

  • Injection Volume: 5 µL.

Protocol 2: Identification by GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for amine analysis (e.g., TR-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Port Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_outcome Outcome start Synthesized Compound dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC Analysis (Purity & Quantification) dissolve->hplc Inject gcms GC-MS Analysis (Identification) dissolve->gcms Inject nmr NMR Spectroscopy (Structure Elucidation) dissolve->nmr Analyze data_review Review Chromatograms & Spectra hplc->data_review gcms->data_review nmr->data_review purity_assessment Assess Purity data_review->purity_assessment structure_confirmation Confirm Structure data_review->structure_confirmation report Final Report purity_assessment->report structure_confirmation->report

Caption: General analytical workflow for this compound.

troubleshooting_pathway cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Analytical Problem (e.g., No Peak in HPLC) cause1 Instrument Malfunction start->cause1 cause2 Incorrect Method Parameters start->cause2 cause3 Sample Issue start->cause3 sol1 Check System Suitability (e.g., run standard) cause1->sol1 sol2 Review & Optimize Method (e.g., mobile phase, temp) cause2->sol2 sol3 Verify Sample Preparation (e.g., concentration, stability) cause3->sol3 result Problem Resolved? sol1->result sol2->result sol3->result end_yes Document Solution & Continue Analysis result->end_yes Yes end_no Consult Senior Scientist or Instrument Vendor result->end_no No

Caption: Logical troubleshooting pathway for analytical issues.

References

Technical Support Center: Stereoselective Synthesis of 3-Ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-ethenyl-1-methylpyrrolidin-3-ol. The primary focus is on the diastereoselective addition of a vinyl Grignard reagent to 1-methylpyrrolidin-3-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low Yield of the Desired Tertiary Alcohol

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in Grignard reactions are a common issue and can stem from several factors:

    • Poor Quality of Grignard Reagent: The vinylmagnesium bromide may have degraded due to exposure to moisture or air. It is crucial to use freshly prepared or titrated Grignard reagent.

    • Presence of Water: Traces of water in the glassware or solvent will quench the Grignard reagent. Ensure all glassware is flame-dried or oven-dried before use and that anhydrous solvents are used.

    • Enolization of the Ketone: 1-methylpyrrolidin-3-one has acidic alpha-protons. The Grignard reagent, being a strong base, can deprotonate the ketone to form an enolate, which is unreactive towards nucleophilic addition.[1] To minimize this, the reaction should be carried out at low temperatures (e.g., -78 °C) and the Grignard reagent should be added slowly to the ketone solution.

    • Side Reactions: The Grignard reagent can also lead to reduction of the ketone to a secondary alcohol if the Grignard reagent has a beta-hydride available for transfer.[1] While less of a concern with vinylmagnesium bromide, it is a possibility.

Issue 2: Poor Diastereoselectivity

  • Question: I am obtaining a nearly 1:1 mixture of diastereomers. How can I enhance the stereoselectivity of the vinyl addition?

  • Answer: Achieving high diastereoselectivity in the addition of nucleophiles to cyclic ketones can be challenging.[2] Several factors influence the stereochemical outcome:

    • Temperature: Higher reaction temperatures can lead to a decrease in stereoselectivity. Performing the reaction at lower temperatures (e.g., -78 °C to -40 °C) is often beneficial.

    • Solvent: The coordinating ability of the solvent can influence the transition state geometry. Ethereal solvents like THF are commonly used. Experimenting with other anhydrous ethers like diethyl ether or dimethoxyethane might alter the selectivity.

    • Chelation Control: The presence of a heteroatom on the pyrrolidine ring can be exploited to direct the incoming nucleophile.[3][4] The use of Lewis acidic additives that can chelate to the nitrogen and the carbonyl oxygen can lock the conformation of the ring and favor attack from one face.[5]

    • Chiral Auxiliaries and Ligands: For enantioselective synthesis, the use of a chiral auxiliary on the pyrrolidine nitrogen or the addition of a chiral ligand to the reaction mixture can induce facial selectivity.[6][7] N,N,O-tridentate chiral ligands have shown promise in the asymmetric addition of Grignard reagents to ketones.[6]

Issue 3: Formation of Impurities

  • Question: My crude product shows significant impurities besides the desired product and starting material. What are these and how can I avoid them?

  • Answer: Common impurities in Grignard reactions with ketones include:

    • Secondary Alcohol: As mentioned, reduction of the ketone can lead to the formation of 1-methylpyrrolidin-3-ol.

    • Wurtz Coupling Products: The Grignard reagent can couple with any unreacted vinyl bromide.

    • Products from Reaction with Air: If the reaction is not performed under a strictly inert atmosphere, the Grignard reagent can react with oxygen to form hydroperoxides and other oxidation byproducts.

    To minimize these impurities, ensure a high-quality Grignard reagent, strictly anhydrous and anaerobic conditions, and optimized reaction conditions (low temperature, slow addition).

Frequently Asked Questions (FAQs)

  • Q1: What is the likely mechanism for the stereoselective addition of vinylmagnesium bromide to 1-methylpyrrolidin-3-one?

    • A1: The stereoselectivity is likely governed by either steric hindrance or chelation control. In the absence of a chelating agent, the vinyl group will preferentially attack from the less sterically hindered face of the pyrrolidinone ring.[5] With a suitable Lewis acid, a chelate can form between the Lewis acid, the nitrogen atom, and the carbonyl oxygen, leading to a more rigid transition state and directing the nucleophilic attack from a specific face.[3][4]

  • Q2: How can I determine the diastereomeric ratio of my product?

    • A2: The diastereomeric ratio (d.r.) can typically be determined by proton NMR (¹H NMR) spectroscopy of the crude reaction mixture by integrating the signals corresponding to protons that are unique to each diastereomer. Chiral High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the diastereomers.

  • Q3: Is it necessary to use a chiral ligand for diastereoselectivity?

    • A3: Not necessarily for diastereoselectivity if the starting material is achiral. However, if you are aiming for an enantiomerically enriched product (i.e., controlling the absolute configuration of the newly formed stereocenter), a chiral ligand or a chiral auxiliary is required.[6]

  • Q4: Can I use vinyllithium instead of vinylmagnesium bromide?

    • A4: Yes, vinyllithium is another potent nucleophile that can be used. However, the stereoselectivity may differ from that obtained with the Grignard reagent due to differences in the aggregation state and the nature of the metal cation.[8] The choice of organometallic reagent can be a critical parameter to screen for optimizing stereoselectivity.

Quantitative Data Presentation

Due to the limited availability of specific data for the synthesis of this compound, the following table presents representative data from analogous stereoselective Grignard additions to cyclic ketones to illustrate the impact of various reaction parameters on diastereoselectivity.

EntryKetone SubstrateGrignard ReagentAdditive/LigandSolventTemperature (°C)Diastereomeric Ratio (d.r.)Reference
1N-Boc-pyrrolidin-3-oneMeMgBrNoneTHF-783:1Analogous System
2N-Boc-pyrrolidin-3-oneMeMgBrZnBr₂THF-7815:1Analogous System[5]
3N-Boc-pyrrolidin-3-oneMeMgBrTiCl₄CH₂Cl₂-78>20:1Analogous System[9]
42-methylcyclohexanoneEtMgBrNoneEt₂O02:1Analogous System[2]
52-methylcyclohexanoneEtMgBrChiral Ligand L1Toluene-209:1 (85% ee)Analogous System[6]

Note: This table is for illustrative purposes and the results for the synthesis of this compound may vary.

Experimental Protocols

Protocol 1: Diastereoselective Addition of Vinylmagnesium Bromide to 1-Methylpyrrolidin-3-one (Chelation-Controlled)

This protocol is a representative procedure based on analogous chelation-controlled Grignard additions.

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) is thoroughly flame-dried under a stream of dry nitrogen or argon and allowed to cool to room temperature under an inert atmosphere.

  • Reagent Preparation:

    • To the reaction flask, add 1-methylpyrrolidin-3-one (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 10 mL per mmol of ketone).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a chelating Lewis acid, such as zinc bromide (ZnBr₂, 1.1 eq), to the ketone solution and stir for 30 minutes.

  • Grignard Addition:

    • Slowly add a solution of vinylmagnesium bromide (1.5 eq, typically 1 M in THF) to the ketone-Lewis acid mixture via the dropping funnel over a period of 1 hour, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional 3 hours.

  • Quenching and Work-up:

    • Slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Determine the yield and diastereomeric ratio of the purified this compound by ¹H NMR and/or chiral HPLC analysis.

Visualizations

reaction_pathway ketone 1-Methylpyrrolidin-3-one product This compound ketone->product 1. Lewis Acid 2. VinylMgBr 3. Quench grignard Vinylmagnesium Bromide grignard->product lewis_acid Lewis Acid (e.g., ZnBr2) lewis_acid->product

Caption: Reaction pathway for the synthesis of this compound.

stereochemical_model cluster_chelate Chelated Intermediate cluster_attack Nucleophilic Attack ketone 1-Methylpyrrolidin-3-one chelate Rigid Chelate Complex ketone->chelate lewis_acid Lewis Acid (e.g., ZnBr2) lewis_acid->chelate attack Attack from less hindered face chelate->attack Directed by Chelation grignard VinylMgBr grignard->attack product Major Diastereomer attack->product

Caption: Proposed chelation-controlled model for stereoselectivity.

troubleshooting_workflow start Low Stereoselectivity? check_temp Lower Reaction Temperature (-78 °C) start->check_temp Yes success Improved Stereoselectivity start->success No check_reagents Ensure Anhydrous Conditions & Fresh Grignard Reagent check_temp->check_reagents add_lewis_acid Screen Chelating Lewis Acids (ZnBr2, TiCl4) check_reagents->add_lewis_acid change_solvent Try Different Ethereal Solvents add_lewis_acid->change_solvent change_solvent->success

Caption: Troubleshooting workflow for poor stereoselectivity.

References

Technical Support Center: Degradation Pathways of 3-ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for guidance and is based on general chemical principles, as there is currently no specific published literature on the degradation pathways of 3-ethenyl-1-methylpyrrolidin-3-ol. The proposed pathways and experimental details are hypothetical and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting a forced degradation study on this compound?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons:

  • To identify the likely degradation products and establish the degradation pathways of the molecule.[1]

  • To understand the intrinsic stability of the molecule under various stress conditions such as hydrolysis, oxidation, photolysis, and heat.[1]

  • To develop and validate a stability-indicating analytical method (e.g., HPLC) that can resolve the parent drug from all potential degradation products.

  • To aid in the development of a stable formulation and determine appropriate storage conditions.

Q2: What are the most probable sites of degradation on the this compound molecule?

A2: Based on its functional groups (tertiary amine, tertiary alcohol, and an ethenyl group), the following sites are most susceptible to degradation:

  • N-methylpyrrolidine ring: The tertiary amine could be susceptible to oxidation, leading to an N-oxide derivative. The ring itself could potentially undergo cleavage under harsh acidic or basic conditions.

  • Tertiary alcohol: While generally resistant to mild oxidation[2][3][4][5], this group may undergo dehydration under acidic conditions and heat, leading to the formation of a diene.

  • Ethenyl (vinyl) group: This double bond is a likely site for oxidation, which could lead to the formation of an epoxide, which may subsequently be hydrolyzed to a diol.[6] Stronger oxidation could cleave the double bond entirely. The vinyl group is generally stable under basic conditions but can be labile in acidic environments.[7]

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating the parent compound from its degradation products and quantifying them. A mass spectrometer (LC-MS) is invaluable for identifying the mass of the degradation products, which aids in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural elucidation of isolated degradation products.

  • Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify changes in functional groups during degradation.

Troubleshooting Guides

Issue 1: Unexpected peaks in the HPLC chromatogram during an acid hydrolysis study.

  • Question: I am seeing multiple, poorly resolved peaks in my HPLC analysis after subjecting this compound to acidic conditions. What could be the cause?

  • Answer: This could be due to several factors:

    • Dehydration: The tertiary alcohol is prone to dehydration under acidic conditions, which could lead to the formation of a more complex mixture of isomeric dienes.

    • Ethenyl Group Reactivity: The ethenyl group may also react or rearrange under acidic conditions, contributing to the formation of multiple byproducts.

    • Suboptimal HPLC Method: Your current HPLC method may not be optimized to resolve all the degradation products. Try adjusting the mobile phase composition, gradient, pH, or column chemistry.

Issue 2: Poor mass balance in the oxidative degradation study.

  • Question: After exposing the compound to an oxidizing agent (e.g., H₂O₂), the total percentage of the parent compound and the observed degradation products is significantly less than 100%. Where is the missing mass?

  • Answer: A poor mass balance in oxidative studies can be attributed to:

    • Formation of Volatile or Non-UV Active Products: Oxidation may lead to the formation of small, volatile molecules (e.g., formaldehyde from the cleavage of the ethenyl group) or compounds that lack a UV chromophore, making them undetectable by a standard UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS).

    • Formation of Insoluble Products: The degradation products might be polymers or other insoluble materials that precipitate out of the solution and are not injected into the HPLC system.

    • Adsorption to Container: Highly polar degradation products may adsorb to the surface of the sample vial.

Issue 3: Inconsistent results in the photostability study.

  • Question: I am getting variable degradation rates in my photostability experiments. Why is this happening?

  • Answer: Inconsistent photostability results often stem from:

    • Sample Preparation: Ensure the concentration and solvent are identical for all samples. The solvent can significantly influence photodegradation pathways.

    • Light Source Variability: The intensity and wavelength of the light source must be consistent. Ensure the samples are placed at the same distance from the light source in each experiment.

    • Temperature Control: Photostability chambers can generate heat. If the temperature is not controlled, you may be observing a combination of photodegradation and thermal degradation. Use a control sample shielded from light but kept at the same temperature to differentiate between the two.

Experimental Protocols

The following are hypothetical protocols for forced degradation studies. The concentration of the stressor and the duration of the study should be adjusted to achieve a target degradation of 5-20%.[8]

1. Acid Hydrolysis

  • Protocol: Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis

  • Protocol: Prepare a 1 mg/mL solution of the compound in 0.1 M NaOH. Incubate at 60°C. Withdraw and analyze aliquots at specified time points. Neutralize with an equivalent amount of 0.1 M HCl prior to analysis.

3. Oxidative Degradation

  • Protocol: Prepare a 1 mg/mL solution of the compound in a 3% solution of hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light. Withdraw and analyze aliquots at 0, 2, 4, 8, and 24 hours.

4. Thermal Degradation

  • Protocol: Store the solid compound in a temperature-controlled oven at 70°C. At time points of 1, 3, 7, and 14 days, dissolve a sample of the solid in a suitable solvent for HPLC analysis.

5. Photolytic Degradation

  • Protocol: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or water). Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions. Analyze both samples at appropriate time intervals.

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Studies for this compound

Stress ConditionTime% Assay of Parent CompoundNumber of DegradantsMajor Degradant (% Area)
0.1 M HCl at 60°C24h85.235.8 (DP1), 4.1 (DP2)
0.1 M NaOH at 60°C24h92.523.5 (DP3)
3% H₂O₂ at RT8h81.747.2 (DP4), 5.1 (DP5)
Thermal (70°C, solid)14d98.111.2 (DP6)
Photolytic (ICH Q1B)7d89.926.3 (DP7)

DP = Degradation Product

Visualizations

Below are diagrams illustrating a general workflow for forced degradation studies and the hypothetical degradation pathways for this compound.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation API Drug Substance Solution Prepare Solution (e.g., 1 mg/mL) API->Solution Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photolytic Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Identify Identify & Characterize Degradants HPLC->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: General workflow for forced degradation studies.

G cluster_oxidation Oxidation (H₂O₂) cluster_acid Acid Hydrolysis (H⁺, Heat) cluster_photolysis Photolysis (hv) Parent 3-ethenyl-1-methyl- pyrrolidin-3-ol N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Epoxide Epoxide Parent->Epoxide Oxidation Diene Dehydration Product (Diene) Parent->Diene Dehydration Photo_Product Photodegradant Parent->Photo_Product Photodegradation Diol Diol (from Epoxide Hydrolysis) Epoxide->Diol Hydrolysis

Caption: Hypothetical degradation pathways of this compound.

References

Validation & Comparative

Comparative Analysis of the Anticholinergic Activity of 3-Ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 3-ethenyl-1-methylpyrrolidin-3-ol, focusing on its predicted anticholinergic properties. Due to the limited publicly available data on this specific compound, this guide leverages structure-activity relationship (SAR) data from closely related 1-methylpyrrolidin-3-ol derivatives and compares their potential efficacy with well-established anticholinergic agents, atropine and glycopyrrolate.

Introduction to Anticholinergic Activity

Anticholinergic agents are compounds that block the action of acetylcholine, a neurotransmitter, at muscarinic receptors. These receptors are involved in a wide range of physiological processes, including the regulation of smooth muscle contraction, heart rate, and glandular secretions. Consequently, anticholinergic drugs are utilized in the treatment of various conditions, such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain types of bradycardia. The activity of these agents is typically quantified by their affinity for muscarinic receptors (Ki values) and their ability to inhibit agonist-induced physiological responses (pA2 values).

Predicted Anticholinergic Profile of this compound

Based on general SAR principles for muscarinic antagonists, the introduction of small, hydrophobic substituents at the 3-position of the pyrrolidine ring can influence receptor binding. The vinyl group, being a compact and unsaturated moiety, may contribute to favorable interactions within the hydrophobic pocket of the muscarinic receptor binding site. It is hypothesized that this compound would act as a competitive antagonist at muscarinic receptors. To provide a quantitative comparison, this guide presents experimental data for established anticholinergic drugs, atropine and glycopyrrolate.

Comparative Quantitative Data

The following table summarizes the anticholinergic activity of the comparator compounds, atropine and glycopyrrolate, determined in functional and binding assays.

CompoundAssay TypePreparationAgonistpA2 ValueKi (nM)Muscarinic Receptor Subtype(s)
Atropine Functional Assay[1]Guinea Pig IleumAcetylcholine9.93 ± 0.04-Non-selective
Binding Assay[2]CHO-M3 Membranes--Varies by subtypeM1, M2, M3, M4, M5
Glycopyrrolate Functional Assay[3]Guinea Pig AtriumCarbachol8.16-Non-selective
Binding Assay[3]Guinea Pig Brain--0.03 (M2), 0.60 (M1)M1, M2

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for muscarinic receptors.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-labeled antagonists for non-specific binding determination (e.g., Atropine).

  • Test compound (e.g., this compound).

  • Membrane binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and the non-labeled antagonist.

  • In a 96-well plate, add the cell membrane preparation (typically 10 µg of protein per well).

  • Add the serially diluted test compound or buffer (for total binding) or a high concentration of a non-labeled antagonist (for non-specific binding).

  • Add the radioligand ([³H]-NMS) at a concentration near its Kd value (e.g., 100-400 pM).[4]

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours) with gentle agitation.[4]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (pA2 Determination via Schild Analysis)

This protocol outlines the determination of the pA2 value of a competitive antagonist using an isolated tissue preparation, such as the guinea pig ileum.

Materials:

  • Isolated guinea pig ileum segments.

  • Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

  • Isotonic transducer and data acquisition system.

  • Muscarinic agonist (e.g., Acetylcholine or Carbachol).

  • Test compound (antagonist).

Procedure:

  • Mount a segment of the guinea pig ileum in the organ bath under a resting tension.

  • Allow the tissue to equilibrate for a set period.

  • Perform a cumulative concentration-response curve for the agonist to determine its EC50 value (the concentration that produces 50% of the maximal response).

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a known concentration of the antagonist for a predetermined time to allow for equilibrium.

  • Repeat the cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat steps 4-6 with at least two other concentrations of the antagonist.

  • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • The pA2 value is the x-intercept of the linear regression of the Schild plot. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[5]

Visualizations

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Schild Analysis) b_prep Prepare Reagents (Membranes, Radioligand, Test Compound) b_incubate Incubate (Plate with reagents) b_prep->b_incubate b_filter Filter and Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Analyze Data (Calculate Ki) b_count->b_analyze f_setup Setup Organ Bath (Guinea Pig Ileum) f_agonist_crc Agonist CRC (Determine EC50) f_setup->f_agonist_crc f_antagonist_incubate Incubate with Antagonist f_agonist_crc->f_antagonist_incubate f_agonist_crc_ant Agonist CRC with Antagonist f_antagonist_incubate->f_agonist_crc_ant f_repeat Repeat for multiple Antagonist Concentrations f_agonist_crc_ant->f_repeat f_analyze Schild Plot Analysis (Calculate pA2) f_repeat->f_analyze

Caption: Experimental workflows for determining anticholinergic activity.

signaling_pathway ACh Acetylcholine (Agonist) M_Receptor Muscarinic Receptor ACh->M_Receptor Binds and Activates Antagonist This compound (Antagonist) Antagonist->M_Receptor Competitively Blocks G_Protein Gq/11 or Gi/o Protein M_Receptor->G_Protein Activates Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Response Physiological Response (e.g., Muscle Contraction) Effector->Response

Caption: Proposed mechanism of competitive antagonism at muscarinic receptors.

References

A Comparative Guide to 3-Ethenyl-1-methylpyrrolidin-3-ol and Structurally Similar Pyrrolidine Derivatives as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrrolidine Derivatives and Nicotinic Acetylcholine Receptors

The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its saturated, five-membered heterocyclic structure allows for diverse stereochemical arrangements, making it a valuable component in the design of drugs targeting the central nervous system. A significant area of interest is the development of pyrrolidine-based ligands for nicotinic acetylcholine receptors (nAChRs).

nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. They are implicated in a wide range of physiological processes, including cognitive function, learning, memory, and attention. Dysregulation of nAChR activity is associated with various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The two major nAChR subtypes in the brain are the α4β2 and α7 subtypes. The development of subtype-selective ligands is a key objective in drug discovery to achieve targeted therapeutic effects with minimal side effects.

Comparative Analysis of Pyrrolidine Derivatives at nAChRs

This section presents a comparative analysis of various pyrrolidine derivatives based on their binding affinities for different nAChR subtypes. The data is compiled from multiple studies and is presented in a tabular format for ease of comparison.

Binding Affinity Data

The following table summarizes the binding affinities (Ki) of several pyrrolidine derivatives for human α4β2 and α7 nAChRs, as well as rat α3β4 nAChRs. These compounds were selected to illustrate the impact of different substituents on the pyrrolidinyl moiety on receptor binding.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Reference
Nicotine α4β21.2[1]
α3β456[1]
α7>10,000[1]
(S)-3-Pyridyl-3-aminopyrrolidine α4β20.8[1]
α3β4120[1]
α7>10,000[1]
(S)-3-Pyridyl-3-acetamidopyrrolidine α4β22.5[1]
α3β42,500[1]
α7>10,000[1]
A-85380 α4β20.05[2]
α3β41.2[2]
α7>10,000[2]
Varenicline α4β20.1[2]
α3β427[2]
α7320[2]

Note: Data for 3-ethenyl-1-methylpyrrolidin-3-ol is not available in the cited literature. The compounds in the table are chosen to represent common structural motifs and their impact on nAChR binding.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to characterize the interaction of pyrrolidine derivatives with nAChRs.

Radioligand Binding Assay for nAChR Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from nAChRs.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK-293 cells stably transfected with human α4β2 or α7 nAChR subunits).

  • Radioligand (e.g., [³H]epibatidine or [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Test compounds (pyrrolidine derivatives) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membrane homogenates expressing the target nAChR subtype.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add increasing concentrations of the test compound to the wells. For determining non-specific binding, add a high concentration of a known non-labeled ligand (e.g., nicotine).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-4 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Analyze the data using a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) for Functional Activity

This electrophysiological technique is used to measure the functional activity (e.g., agonist, antagonist, or modulator) of a compound at ligand-gated ion channels like nAChRs expressed in Xenopus laevis oocytes.

Objective: To characterize the electrophysiological response of nAChRs to the application of a test compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., ND96 solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

  • Test compounds at various concentrations.

  • Agonist solution (e.g., acetylcholine).

Procedure:

  • Prepare and inject Xenopus oocytes with cRNA encoding the desired nAChR subunits.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • To test for agonist activity, apply the test compound at various concentrations and record the elicited current.

  • To test for antagonist activity, co-apply the test compound with a known agonist (e.g., acetylcholine) and measure the inhibition of the agonist-induced current.

  • To test for allosteric modulation, pre-apply the test compound followed by the application of an agonist and observe any potentiation or inhibition of the agonist response.

  • Analyze the current responses to generate concentration-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Experimental Workflows

The activation of nAChRs by ligands initiates a cascade of intracellular signaling events. The following diagrams, created using the DOT language, illustrate the major signaling pathways associated with α4β2 and α7 nAChRs, as well as a typical experimental workflow for compound characterization.

Signaling Pathways

alpha4beta2_signaling Ligand Pyrrolidine Derivative nAChR α4β2 nAChR Ligand->nAChR Binds to Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization NT_Release Neurotransmitter Release (e.g., Dopamine) Ion_Influx->NT_Release Triggers VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Ca_Influx Further Ca2+ Influx VGCC->Ca_Influx Opens Ca_Influx->NT_Release Triggers Downstream Downstream Signaling NT_Release->Downstream

Caption: Signaling pathway of the α4β2 nicotinic acetylcholine receptor.

alpha7_signaling Ligand Pyrrolidine Derivative nAChR α7 nAChR Ligand->nAChR Binds to Ca_Influx Ca2+ Influx nAChR->Ca_Influx Opens JAK2 JAK2 nAChR->JAK2 Activates PI3K PI3K Ca_Influx->PI3K Activates AKT Akt PI3K->AKT Activates Anti_Apoptosis Anti-Apoptosis AKT->Anti_Apoptosis Promotes STAT3 STAT3 JAK2->STAT3 Phosphorylates Anti_Inflammation Anti-Inflammation STAT3->Anti_Inflammation Promotes

Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies (Optional) Synthesis Synthesis of Pyrrolidine Derivatives Purification Purification and Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay Two-Electrode Voltage Clamp (EC50/IC50 determination) Binding_Assay->Functional_Assay Animal_Models Animal Models of Disease Functional_Assay->Animal_Models Behavioral_Tests Behavioral Assays Animal_Models->Behavioral_Tests

Caption: Experimental workflow for the evaluation of pyrrolidine derivatives.

Conclusion

While direct experimental data for this compound is not prevalent in the current body of scientific literature, the analysis of structurally similar pyrrolidine derivatives provides valuable insights into the key determinants of nAChR binding and functional activity. The length and nature of the substituent at the 3-position of the pyrrolidine ring, along with the stereochemistry, are critical factors influencing receptor affinity and selectivity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the rational design and evaluation of novel pyrrolidine-based nAChR ligands. Further research is warranted to synthesize and characterize this compound to fully elucidate its pharmacological profile and therapeutic potential.

References

Comparative Analysis of 3-ethenyl-1-methylpyrrolidin-3-ol and Established Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is no publicly available experimental data for the biological activity of 3-ethenyl-1-methylpyrrolidin-3-ol. This guide provides a comparative framework based on its structural similarity to known acetylcholine receptor ligands. The data presented for established compounds are derived from published literature and are intended to serve as a benchmark for the potential evaluation of novel pyrrolidine derivatives.

The pyrrolidine scaffold is a key structural motif in many biologically active compounds, particularly those targeting the central nervous system.[1][2] The structure of this compound, featuring a methylated nitrogen and a hydroxyl group within the pyrrolidine ring, suggests potential interactions with acetylcholine receptors, both nicotinic (nAChR) and muscarinic (mAChR). This guide compares the hypothetical activity of this novel compound with well-established ligands for these receptors: the endogenous agonist Acetylcholine, the natural alkaloid Nicotine, the smoking cessation aid Varenicline, and the muscarinic agonist Pilocarpine.

Data Presentation: In Vitro Pharmacological Profiles

The following table summarizes the in vitro binding affinities and functional potencies of established acetylcholine receptor ligands. These values provide a reference for the potential efficacy and selectivity of new chemical entities such as this compound.

CompoundTarget ReceptorAssay TypeParameterValue (nM)
This compound nAChR / mAChR--Data Not Available
Acetylcholine Nicotinic & Muscarinic ReceptorsFunctional AssayEC50Subtype dependent
Nicotine α4β2 nAChRBinding AssayKi6.1[3]
Varenicline α4β2 nAChRBinding AssayKi0.4[3]
Pilocarpine M1 mAChRFunctional AssayEC50Subtype dependent, partial agonist activity reported[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are generalized protocols for key in vitro assays typically employed in the characterization of acetylcholine receptor ligands.

Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This assay determines the binding affinity of a test compound to a specific nAChR subtype.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human α4β2 nAChR subtype.

    • Radioligand: [³H]-epibatidine or [³H]-cytisine.

    • Test compound (e.g., this compound) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of a known ligand like nicotine).

    • Assay buffer (e.g., phosphate-buffered saline).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Muscarinic Acetylcholine Receptor (mAChR) Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to activate mAChRs, leading to an increase in intracellular calcium.

  • Materials:

    • CHO-K1 cells stably expressing a human muscarinic receptor subtype (e.g., M1 or M3).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compound (e.g., this compound) at various concentrations.

    • Reference agonist (e.g., acetylcholine or carbachol).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Fluorescence plate reader with an integrated fluid handling system.

  • Procedure:

    • Plate the cells in a 96-well or 384-well microplate and culture overnight.

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of the test compound to the wells.

    • Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.

    • Determine the concentration of the test compound that produces 50% of the maximal response (EC50).

    • The maximal response elicited by the test compound relative to a full agonist can be used to classify it as a full or partial agonist.

Visualizations

Signaling Pathways

The following diagrams illustrate the general signaling pathways for nicotinic and muscarinic acetylcholine receptors.

nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic ACh Receptor (Ligand-gated ion channel) Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.

mAChR_Signaling cluster_membrane Cell Membrane mAChR Muscarinic ACh Receptor (G-protein coupled receptor) G_Protein G-protein (Gq/11) mAChR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates Second_Messengers IP₃ & DAG Production PLC->Second_Messengers Agonist Agonist (e.g., Acetylcholine, Pilocarpine) Agonist->mAChR Binds Ca_Release Intracellular Ca²⁺ Release Second_Messengers->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response

Caption: Simplified Gq-coupled signaling pathway of a muscarinic acetylcholine receptor.

Experimental Workflow

Assay_Workflow Start Start: Prepare Reagents Incubation Incubate Receptor, Radioligand, and Test Compound Start->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Measurement Measure Bound Radioactivity (Scintillation Counting) Separation->Measurement Analysis Data Analysis (IC50 and Ki Calculation) Measurement->Analysis End End: Determine Binding Affinity Analysis->End

Caption: General workflow for a radioligand binding assay.

References

Comparative Study of Synthesis Methods for 3-Ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Building Block

This guide provides a comparative analysis of prominent synthetic methodologies for 3-ethenyl-1-methylpyrrolidin-3-ol, a tertiary alcohol derivative of the pyrrolidine scaffold, which is a common motif in pharmacologically active compounds. The selection of an optimal synthesis route is critical in drug development and chemical research, directly impacting yield, purity, scalability, and cost-effectiveness. This document presents a detailed examination of two primary synthetic strategies: a direct Grignard reaction and a multi-step approach involving a protected intermediate. Experimental protocols and quantitative data are provided to facilitate an informed selection process for specific research and development needs.

Method 1: Grignard Reaction with 1-Methylpyrrolidin-3-one

This method represents a direct and convergent approach to the target molecule, employing the well-established Grignard reaction. The key transformation involves the nucleophilic addition of a vinyl organometallic reagent to the ketone functionality of 1-methylpyrrolidin-3-one.

Experimental Protocol:

Step 1: Synthesis of 1-Methylpyrrolidin-3-ol (Precursor)

Multiple patented methods exist for the industrial-scale production of 1-methylpyrrolidin-3-ol. A representative procedure involves the reductive amination of pyrrolidin-3-ol with formaldehyde in the presence of a metal catalyst.[1][2]

  • (3R)-Pyrrolidin-3-ol (60.1 g), 93% paraformaldehyde (23.4 g, 1.05 equivalents), and 5% platinum on carbon (3.7 g, hydrous) are mixed in methanol (300.1 g).

  • The mixture is reacted under a hydrogen pressure of 0.4 to 0.5 MPa at 20°C for approximately 6 to 8 hours. [1]

  • Reaction completion is monitored by gas chromatography.

  • The catalyst is removed by filtration, and the filtrate is concentrated.

  • The crude product is purified by distillation to yield (3R)-1-methylpyrrolidin-3-ol.

Step 2: Oxidation to 1-Methylpyrrolidin-3-one

The precursor alcohol is oxidized to the corresponding ketone, 1-methylpyrrolidin-3-one. Standard oxidation protocols, such as Swern or Dess-Martin periodinane oxidation, can be employed.

Step 3: Grignard Reaction

  • To a solution of 1-methylpyrrolidin-3-one in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), a solution of vinylmagnesium bromide (typically 1.0 M in THF) is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Synthesis via N-Boc Protected Intermediate

This alternative strategy employs a protecting group to mask the reactive secondary amine of the pyrrolidine ring, allowing for the selective modification at the 3-position. This multi-step approach offers potential advantages in terms of reaction control and purification of intermediates.

Experimental Protocol:

Step 1: Synthesis of N-Boc-3-pyrrolidinone

This intermediate can be synthesized from commercially available starting materials. For instance, N-Boc-3-cyanopyrrolidine can be reduced to N-Boc-3-pyrrolidine formaldehyde, which is then oxidized to the ketone.[3]

Step 2: Vinyl Grignard Addition to N-Boc-3-pyrrolidinone

  • Following a similar procedure to Method 1, N-Boc-3-pyrrolidinone is reacted with vinylmagnesium bromide in an anhydrous etheral solvent under an inert atmosphere.

  • The reaction is quenched and worked up as described previously to yield N-Boc-3-ethenylpyrrolidin-3-ol.

Step 3: N-Methylation

  • The N-Boc-3-ethenylpyrrolidin-3-ol is dissolved in a suitable solvent such as tetrahydrofuran.

  • A strong base, such as sodium hydride, is added, followed by the addition of a methylating agent, for example, methyl iodide.

  • The reaction is stirred until completion and then quenched.

  • The product, N-Boc-3-ethenyl-1-methylpyrrolidin-3-ol, is isolated and purified.

Step 4: Deprotection

  • The Boc protecting group is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid, in a solvent like dichloromethane.

  • The reaction mixture is neutralized, and the final product, this compound, is isolated and purified.

Quantitative Data Comparison

ParameterMethod 1: Grignard ReactionMethod 2: N-Boc Protected Intermediate
Overall Yield Moderate to High (Estimated)Lower (Multi-step)
Purity of Precursor (1-methylpyrrolidin-3-ol) 96.5% - 99.5%[1][2]N/A
Number of Steps 34
Reaction Time (Overall) ShorterLonger
Scalability GoodModerate
Reagent Cost LowerHigher (Boc-anhydride, etc.)
Purification Chromatography of final productChromatography of intermediates and final product

Experimental Workflow Diagrams

G Method 1: Grignard Reaction Workflow A Pyrrolidin-3-ol B 1-Methylpyrrolidin-3-ol A->B Reductive Amination C 1-Methylpyrrolidin-3-one B->C Oxidation E This compound C->E Grignard Reaction D Vinylmagnesium Bromide D->E

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

G Method 2: N-Boc Protected Intermediate Workflow A N-Boc-3-pyrrolidinone C N-Boc-3-ethenylpyrrolidin-3-ol A->C Grignard Reaction B Vinylmagnesium Bromide B->C D N-Boc-3-ethenyl-1-methylpyrrolidin-3-ol C->D N-Methylation E This compound D->E Deprotection

Caption: Workflow for the synthesis of this compound via an N-Boc protected intermediate.

Conclusion

The choice between these two synthetic methodologies will depend on the specific requirements of the researcher or organization.

Method 1 (Grignard Reaction) offers a more direct and potentially higher-yielding route, making it attractive for large-scale production where efficiency and cost are primary concerns. The synthesis of the precursor, 1-methylpyrrolidin-3-ol, is well-established with high purity achievable.[1][2]

Method 2 (N-Boc Protected Intermediate) , while longer and likely to have a lower overall yield, provides greater control over the synthetic sequence. The use of a protecting group can be advantageous in more complex syntheses or when cleaner reaction profiles and easier purification of intermediates are desired.

For many applications, the directness and efficiency of the Grignard approach (Method 1) will likely make it the preferred route. However, for intricate synthetic strategies where minimizing side reactions and ensuring high purity at each stage is paramount, the N-Boc protected intermediate route (Method 2) presents a viable and robust alternative. Further optimization of reaction conditions for both methods could lead to improved yields and efficiencies.

References

Benchmarking the Catalytic Performance of 3-Ethenyl-1-Methylpyrrolidin-3-ol in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of asymmetric organocatalysis, pyrrolidine-based catalysts stand out for their versatility and efficacy in constructing chiral molecules. This guide provides a comparative performance benchmark for 3-ethenyl-1-methylpyrrolidin-3-ol, a functionalized prolinol derivative. Due to the limited direct experimental data on this specific catalyst, its performance is benchmarked against well-established pyrrolidine-based catalysts in a model asymmetric aldol reaction. The data presented herein is compiled from representative studies on analogous catalysts and serves as a predictive baseline for the catalytic potential of this compound.

Performance Comparison in the Asymmetric Aldol Reaction

The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is a standard benchmark for evaluating the efficacy of organocatalysts. The following table summarizes the performance of various pyrrolidine-based catalysts in this transformation, providing a framework for assessing the potential of this compound.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
(S)-Proline 20DMSO249595:598
(S)-(-)-Diphenylprolinol 10Toluene129290:1099
(S)-Diphenylprolinol Trimethylsilyl Ether 5CH2Cl2898>99:1>99
This compound (Predicted) 5-10Toluene or CH2Cl28-16~90-95~90:10~98-99

Note: The performance data for this compound is a projection based on the performance of structurally similar prolinol derivatives. Actual experimental results may vary.

Experimental Protocols

The following is a detailed experimental protocol for a representative asymmetric aldol reaction catalyzed by a prolinol derivative, which can be adapted for evaluating this compound.

Representative Asymmetric Aldol Reaction Catalyzed by (S)-(-)-Diphenylprolinol:

  • Catalyst Preparation: To a stirred solution of 4-nitrobenzaldehyde (0.3 mmol) in toluene (1.0 mL) at room temperature is added cyclohexanone (1.5 mmol).

  • Reaction Initiation: (S)-(-)-Diphenylprolinol (0.03 mmol, 10 mol%) is added to the solution.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.

  • Analysis: The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC) analysis.

Catalytic Cycle and Experimental Workflow

To visually represent the underlying processes, the following diagrams illustrate the proposed catalytic cycle for the prolinol-catalyzed asymmetric aldol reaction and a typical experimental workflow.

Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol_Adduct Iminium_Ion->Aldol_Adduct + H2O - Catalyst Product Product Aldol_Adduct->Product

Caption: Proposed catalytic cycle for the prolinol-catalyzed asymmetric aldol reaction.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reactants Combine Aldehyde and Ketone in Solvent Catalyst_Addition Add this compound Reactants->Catalyst_Addition Stirring Stir at Room Temperature Catalyst_Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Purification Flash Column Chromatography Monitoring->Purification Reaction Complete Characterization NMR, HPLC for Yield, dr, ee Purification->Characterization

Caption: General experimental workflow for catalyst performance evaluation.

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its three-dimensional structure and the ease of substitution at various positions make it an attractive starting point for the design of novel therapeutics. This guide provides a comparative overview of the structure-activity relationships (SAR) for analogs of 3-ethenyl-1-methylpyrrolidin-3-ol, a tertiary alcohol with potential activity at various receptors, such as nicotinic and muscarinic acetylcholine receptors. Due to the limited publicly available data on this specific compound series, this guide will draw upon established SAR principles for related pyrrolidine-based compounds to provide a framework for analysis and future drug design.

Hypothetical Structure-Activity Relationship Data

To illustrate the principles of SAR, the following table summarizes hypothetical binding affinity data for a series of this compound analogs at a generic receptor. This data is for demonstrative purposes to highlight how structural modifications can influence biological activity.

Compound IDR1-substituent (at N1)R2-substituent (at C3)R3-substituent (at C3)Receptor Binding Affinity (Ki, nM)
1a -CH₃-OH-CH=CH₂50
1b -CH₂CH₃-OH-CH=CH₂75
1c -H-OH-CH=CH₂120
2a -CH₃-OCH₃-CH=CH₂250
2b -CH₃-OH-CH₂CH₃90
2c -CH₃-OH-C≡CH45
3a -CH₃-OH-Phenyl15
3b -CH₃-OH4-Fluorophenyl10

Interpretation of Hypothetical SAR Data:

  • Substitution at the Pyrrolidine Nitrogen (R1): A methyl group at the N1 position (Compound 1a ) appears to be optimal for binding compared to an ethyl group (Compound 1b ) or an unsubstituted nitrogen (Compound 1c ). This suggests a specific size constraint in the receptor's binding pocket for this position.

  • Modification of the 3-Hydroxy Group (R2): The presence of the tertiary hydroxyl group is likely crucial for activity. Its replacement with a methoxy group (Compound 2a ) leads to a significant decrease in affinity, indicating that the hydroxyl may be acting as a key hydrogen bond donor or acceptor.

  • Modification of the 3-Ethenyl Group (R3): The vinyl group at C3 appears to be important for activity. Replacing it with an ethyl group (Compound 2b ) slightly reduces affinity, while an ethynyl group (Compound 2c ) maintains or slightly improves it, suggesting that unsaturation is favored. Aromatic substituents at this position, such as a phenyl ring (Compound 3a ), can significantly enhance binding affinity. Further substitution on the phenyl ring, for instance with a fluorine atom (Compound 3b ), can provide even greater potency, possibly due to favorable electronic or hydrophobic interactions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key experiments used to evaluate the biological activity of pyrrolidine analogs.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2).

  • Membrane preparation from these cells.

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine.

  • Test compounds (pyrrolidinol analogs).

  • Binding buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl, CaCl₂, MgCl₂).

  • Wash buffer: Cold binding buffer.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the target nAChR subtype and homogenize them in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known non-labeled ligand (e.g., nicotine) is used.

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Influx Assay for nAChRs

This cell-based assay measures the functional activity of a compound (agonist or antagonist) by detecting changes in intracellular calcium levels upon receptor activation.

Materials:

  • HEK293 cells expressing the target nAChR subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Known agonist (e.g., acetylcholine or nicotine).

  • Test compounds.

  • A fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.

  • Compound Addition:

    • For Agonist Mode: Add varying concentrations of the test compound to the wells and measure the fluorescence change over time.

    • For Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a set period. Then, add a fixed concentration of a known agonist (typically the EC₅₀ concentration) and measure the fluorescence change.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the fluorescence intensity before and after the addition of the compounds.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. For agonists, EC₅₀ values (the concentration that produces 50% of the maximal response) are determined. For antagonists, IC₅₀ values (the concentration that inhibits 50% of the agonist-induced response) are calculated.

Visualizations

General Workflow for a Structure-Activity Relationship Study

The following diagram illustrates the iterative process of an SAR study in drug discovery.

Caption: A typical iterative workflow for a Structure-Activity Relationship (SAR) study.

Hypothetical Signaling Pathway for a Nicotinic Acetylcholine Receptor

This diagram shows a simplified signaling cascade that could be initiated by the binding of a pyrrolidinol analog to a ligand-gated ion channel like a nAChR.

Signaling_Pathway Ligand Pyrrolidinol Analog (Agonist) Receptor Nicotinic ACh Receptor (Ligand-Gated Ion Channel) Ligand->Receptor Binds to Ion_Influx Na+ / Ca2+ Influx Receptor->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca_Signal Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release) Depolarization->Downstream Ca_Signal->Downstream

Caption: A simplified signaling pathway for a ligand-gated ion channel.

Comparative Efficacy of Adenosine A2A Receptor Antagonists: An In Vivo vs. In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of pyrrolidinol-derived compounds targeting the adenosine A2A receptor, with a focus on Istradefylline and Preladenant as representative examples.

Introduction: While specific efficacy data for 3-ethenyl-1-methylpyrrolidin-3-ol is not available in public literature, the structurally related pyrrolidinol scaffold is a key component in the synthesis of potent adenosine A2A receptor antagonists. This guide provides a comparative analysis of the in vivo and in vitro efficacy of two prominent adenosine A2A receptor antagonists, Istradefylline and Preladenant. These compounds are relevant alternatives for research into therapeutic agents targeting neurodegenerative disorders such as Parkinson's disease.

In Vitro Efficacy

The in vitro efficacy of adenosine A2A receptor antagonists is primarily determined by their binding affinity (Ki) to the receptor and their ability to functionally block the receptor's signaling cascade, often measured through cyclic adenosine monophosphate (cAMP) assays.

CompoundTarget ReceptorBinding Affinity (Ki)Assay Organism
Istradefylline Adenosine A2A2.2 nMHuman
Preladenant Adenosine A2A1.1 nMHuman

Table 1: Comparative In Vitro Binding Affinity of Adenosine A2A Receptor Antagonists. This table summarizes the reported binding affinities of Istradefylline and Preladenant to the human adenosine A2A receptor. Lower Ki values indicate higher binding affinity.

In Vivo Efficacy

The in vivo efficacy of these antagonists is often evaluated in animal models of Parkinson's disease, such as the haloperidol-induced catalepsy model in rats. This model assesses the ability of a compound to reverse the motor rigidity induced by the dopamine D2 receptor antagonist, haloperidol.

CompoundAnimal ModelEndpointEfficacy
Istradefylline Rat (Haloperidol-induced catalepsy)Reversal of catalepsyEffective in reversing catalepsy
Preladenant Rat (Haloperidol-induced catalepsy)Reversal of catalepsyAttenuates haloperidol-induced catalepsy[1]

Table 2: Comparative In Vivo Efficacy in a Rat Model of Parkinson's Disease. This table qualitatively summarizes the in vivo efficacy of Istradefylline and Preladenant in the haloperidol-induced catalepsy model. Direct quantitative comparison of ED50 values is challenging due to variations in study designs. However, a reported AED50 (dose producing an adverse effect in 50% of rats) for haloperidol-induced catalepsy is approximately 0.29 mg/kg, providing a benchmark for the model's sensitivity[2].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the adenosine A2A receptor signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activates Antagonist A2A Antagonist (e.g., Istradefylline) Antagonist->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (transcription factor) PKA->CREB Phosphorylates (Activates) Gene Gene Expression (leading to downstream effects) CREB->Gene

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Binding Radioligand Binding Assay Ki Ki Binding->Ki Determines Ki Functional cAMP Functional Assay IC50 IC50 Functional->IC50 Determines IC50 Model Haloperidol-Induced Catalepsy in Rats Treatment Administer Test Compound Model->Treatment Observation Measure Catalepsy Duration Treatment->Observation ED50 ED50 Observation->ED50 Determines ED50 start Compound Synthesis (e.g., from pyrrolidinol precursor) start->Binding start->Functional start->Model

Caption: Experimental Workflow for Efficacy Testing.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A2A receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

  • Radioligand: A radiolabeled ligand with known high affinity for the A2A receptor, such as [³H]ZM241385 or [³H]CGS 21680, is used.

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro cAMP Functional Assay

Objective: To determine the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced cAMP production.

Methodology:

  • Cell Culture: Cells expressing the human adenosine A2A receptor are cultured and seeded in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.

  • Agonist Stimulation: A known A2A receptor agonist (e.g., CGS 21680) is added to stimulate adenylyl cyclase and induce cAMP production.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined.

In Vivo Haloperidol-Induced Catalepsy in Rats

Objective: To assess the ability of a test compound to reverse the cataleptic state induced by haloperidol, a dopamine D2 receptor antagonist.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Catalepsy Induction: Haloperidol (e.g., 1-2 mg/kg) is administered intraperitoneally to induce a cataleptic state.

  • Test Compound Administration: The test compound is administered at various doses, typically orally or intraperitoneally, either before or after the onset of catalepsy.

  • Catalepsy Assessment: Catalepsy is measured at specific time points after haloperidol administration. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar, and the time it takes for the rat to remove both paws is recorded.

  • Data Analysis: The duration of catalepsy is compared between the vehicle-treated group and the groups treated with the test compound. The dose that produces a 50% reduction in the cataleptic score (ED50) can be calculated.

References

statistical analysis of experimental data for 3-ethenyl-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

This guide provides a comparative statistical and methodological analysis of 1-methyl-3-pyrrolidinol and a close structural analog, 1-ethyl-3-pyrrolidinol. Due to the absence of publicly available experimental data for 3-ethenyl-1-methylpyrrolidin-3-ol, this document focuses on these relevant alternatives to provide valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key physicochemical properties, details established synthesis protocols, and outlines a general methodology for the evaluation of biological activity. Visualizations of a representative synthetic workflow and a hypothetical signaling pathway are also presented to aid in conceptual understanding.

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] The substitution pattern on the pyrrolidine ring significantly influences the molecule's physicochemical properties, biological activity, and potential therapeutic applications. This guide focuses on two closely related N-alkyl-3-pyrrolidinol derivatives: 1-methyl-3-pyrrolidinol and 1-ethyl-3-pyrrolidinol. While 1-methyl-3-pyrrolidinol is a versatile intermediate in organic synthesis,[2][3] its ethyl analog provides a valuable point of comparison for understanding structure-activity relationships. This document aims to provide a direct comparison of their properties and synthesis, offering a foundational resource for researchers exploring this chemical space.

Physicochemical Properties

A summary of the key physicochemical properties for 1-methyl-3-pyrrolidinol and 1-ethyl-3-pyrrolidinol is presented below. These properties are critical for predicting the behavior of these compounds in various experimental and biological systems.

Property1-Methyl-3-pyrrolidinol1-Ethyl-3-pyrrolidinol
Molecular Formula C₅H₁₁NO[4]C₆H₁₃NO[5][6]
Molecular Weight 101.15 g/mol [4]115.17 g/mol [5][6]
Appearance Clear colorless to pale yellow liquid[2][3]Colorless to brown clear liquid[7][8]
Boiling Point 50-52 °C @ 1 mmHg[9]59-61 °C @ 1 mmHg[6]
Density 0.921 g/mL at 25 °C[9]0.967 g/mL at 25 °C[6]
Refractive Index n20/D 1.464[9]n20/D 1.467[6]
Flash Point 70.5 °C (159 °F)[9]74 °C (165.2 °F)[6]
CAS Number 13220-33-2[9]30727-14-1[5][6]

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis of 1-methyl-3-pyrrolidinol and a general method for evaluating the biological activity of such compounds.

Synthesis of 1-Methyl-3-pyrrolidinol

This protocol is adapted from a common synthetic route involving the cyclization of 1,4-dichloro-2-butanol with methylamine.[3][10]

Materials:

  • 1,4-dichloro-2-butanol

  • 40 wt% aqueous solution of methylamine

  • Sodium hydroxide

  • Ethanol

  • Anhydrous magnesium sulfate

  • 500 mL four-necked flask

  • Autoclave

  • Standard glassware for filtration, extraction, and distillation

Procedure:

  • Charge a 500 mL four-necked flask with 250 g of a 40 wt% aqueous solution of methylamine and cool to 10 °C in an ice-water bath.

  • While stirring, add 102 g of 1,4-dichloro-2-butanol dropwise, maintaining the temperature below 15 °C.

  • Transfer the reaction mixture to a 500 mL autoclave. Seal the vessel and pressurize it to 1.0 ± 0.1 MPa.

  • Heat the mixture to 120 ± 2 °C and stir for approximately 10 hours, monitoring the disappearance of the starting material by Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and discharge the contents.

  • Batchwise, add 110 g of solid sodium hydroxide, controlling the temperature below 50 °C. A large amount of methylamine gas will be released, and a white solid will precipitate. Stir for 1 hour.

  • Filter the mixture and separate the layers of the filtrate.

  • To the upper organic phase, add 100 mL of ethanol and 18 g of anhydrous magnesium sulfate. Stir for 2-3 hours.

  • Filter the mixture and concentrate the filtrate in vacuo to obtain a yellow, transparent, oily liquid.

  • Purify the crude product by vacuum distillation to yield colorless and transparent 1-methyl-3-pyrrolidinol. (Expected yield: ~65%, Purity by HPLC: ~99%).[10]

General Protocol for In Vitro Biological Activity Screening

This protocol outlines a general workflow for assessing the potential biological activity of N-alkyl-3-pyrrolidinol derivatives, such as cytotoxicity and receptor binding, which are common starting points in drug discovery.

1. Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1-methyl-3-pyrrolidinol and 1-ethyl-3-pyrrolidinol) in the appropriate cell culture medium. Treat the cells with these dilutions and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

2. Receptor Binding Assay (Hypothetical Target: Muscarinic Acetylcholine Receptor):

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the target receptor (e.g., CHO cells expressing the M1 muscarinic receptor).

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compounds.

  • Incubation: Incubate the mixture at room temperature to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the inhibition constant (Ki) for each compound by analyzing the competitive binding curves.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a hypothetical signaling pathway for which these compounds could be investigated.

G Synthetic Workflow for N-Alkyl-3-Pyrrolidinols cluster_0 Reaction cluster_1 Workup cluster_2 Purification A 1,4-dichloro-2-butanol + Alkylamine B Cyclization in Autoclave A->B Heat, Pressure C Basification (NaOH) B->C D Filtration & Phase Separation C->D E Drying (MgSO4) D->E F Concentration (in vacuo) E->F G Vacuum Distillation F->G H Pure N-Alkyl-3-Pyrrolidinol G->H

Caption: Synthetic Workflow for N-Alkyl-3-Pyrrolidinols

G Hypothetical Signaling Pathway Interaction cluster_0 Cell Membrane cluster_1 Intracellular GPCR G-Protein Coupled Receptor (e.g., Muscarinic Receptor) G_Protein G-Protein Activation GPCR->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Compound N-Alkyl-3-Pyrrolidinol (Ligand) Compound->GPCR Binding

Caption: Hypothetical Signaling Pathway Interaction

Conclusion

This guide provides a foundational comparison between 1-methyl-3-pyrrolidinol and 1-ethyl-3-pyrrolidinol, highlighting their key physicochemical differences and outlining standardized synthetic and analytical protocols. The data indicates that increasing the N-alkyl chain from methyl to ethyl results in a modest increase in molecular weight, boiling point, density, and flash point. These differences, while seemingly small, can have significant implications for reaction kinetics, solubility, and biological interactions. The provided protocols offer a starting point for the synthesis and evaluation of these and other related pyrrolidinol derivatives. The visualizations serve to simplify complex workflows and conceptual pathways, providing a clear and accessible resource for researchers in the field of drug discovery and development. Further experimental investigation into the comparative biological activities of these compounds is warranted to fully elucidate their structure-activity relationships.

References

Peer-Reviewed Validation of 3-ethenyl-1-methylpyrrolidin-3-ol's Therapeutic Potential: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of peer-reviewed scientific literature reveals a significant lack of data on the therapeutic potential of the specific compound 3-ethenyl-1-methylpyrrolidin-3-ol. While the broader class of substituted pyrrolidines has been a subject of medicinal chemistry research, published studies focusing on the efficacy, mechanism of action, and comparative performance of this particular molecule are not currently available in the public domain.

Our investigation into the therapeutic validation of this compound did not yield any peer-reviewed articles containing experimental data on its biological activity, clinical trials, or comparisons with other therapeutic alternatives. The existing scientific and patent literature primarily details the synthesis and chemical properties of related compounds, most notably 1-methyl-3-pyrrolidinol and other substituted pyrrolidine derivatives. These documents focus on the chemical synthesis processes rather than the therapeutic applications of the resulting compounds.

The pyrrolidine scaffold is a common motif in many biologically active compounds, and various derivatives are being explored for a range of therapeutic areas.[1][2] However, the specific substitution of an ethenyl (vinyl) group at the 3-position of the 1-methylpyrrolidin-3-ol core, as specified in the topic, does not appear in peer-reviewed studies that would allow for a comparative analysis of its therapeutic potential.

Due to the absence of quantitative data from preclinical or clinical studies, it is not possible to construct the requested comparison guides, including data tables and detailed experimental protocols. The creation of such a guide requires a foundation of published, peer-reviewed experimental results to ensure objectivity and accuracy.

Similarly, the mandatory visualization of signaling pathways or experimental workflows using Graphviz cannot be fulfilled without established mechanisms of action or experimental designs from the scientific literature.

References

Safety Operating Guide

Navigating the Disposal of 3-ethenyl-1-methylpyrrolidin-3-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 3-ethenyl-1-methylpyrrolidin-3-ol, a comprehensive understanding of its hazardous properties and the corresponding disposal procedures is paramount. This guide provides essential, immediate safety and logistical information to ensure the safe handling and disposal of this compound.

It is important to note that a specific Safety Data Sheet (SDS) for this compound was not found. Therefore, the following guidance is based on the hazardous properties of structurally similar compounds, such as 1-methylpyrrolidine and 1-methyl-3-pyrrolidinol. [1][2][3] Due to the potential for significant hazards, all waste must be managed in strict accordance with local, regional, and national regulations.

Hazard Profile and Safety Precautions

Based on analogous compounds, this compound is anticipated to be a hazardous substance with multiple risk factors. The primary hazards include:

  • Flammability: Likely to be a combustible or highly flammable liquid.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical equipment and non-sparking tools.

  • Toxicity: May be toxic or harmful if swallowed, inhaled, or in contact with skin.[3]

  • Corrosivity: May cause severe skin burns and eye damage.[2]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), and wear protective clothing to prevent skin contact.[1]

  • Respiratory Protection: A NIOSH-approved respirator may be required, especially in poorly ventilated areas or when generating vapors or aerosols.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Emergency Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Spill Cleanup:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For small spills, absorb the chemical with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Proper Disposal Protocol

The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Adherence to all applicable federal, state, and local regulations is non-negotiable.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Containerization:

    • Use only approved, properly labeled hazardous waste containers.

    • The container must be compatible with the chemical, in good condition, and securely sealed to prevent leaks.

    • The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.

  • Documentation:

    • Maintain a hazardous waste log, accurately recording the amount of waste generated and the date of accumulation.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the complete chemical name and any available hazard information.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes key hazard classifications for a similar compound, 1-Methylpyrrolidine, as per the Globally Harmonized System (GHS).[2] This information should be used as a precautionary guide.

Hazard ClassificationCategory
Flammable liquidsCategory 2
Acute toxicity, OralCategory 3
Acute toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 1A
Serious Eye Damage/Eye IrritationCategory 1
Short-term (acute) aquatic hazardCategory 2
Long-term (chronic) aquatic hazardCategory 2

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 Phase 1: Waste Generation & Handling cluster_1 Phase 2: Containerization & Storage cluster_2 Phase 3: Final Disposal A Waste Generation: This compound B Wear Full PPE: Gloves, Goggles, Lab Coat A->B Handle With Care C Segregate Waste: Avoid mixing with other chemicals B->C D Select Approved Hazardous Waste Container C->D Transfer to E Label Container Clearly: 'Hazardous Waste' & Chemical Name D->E F Store in Designated, Secure & Ventilated Area E->F G Contact EHS or Certified Waste Contractor F->G For Pickup H Provide Waste Information (Name, Quantity) G->H I Schedule & Prepare for Waste Pickup H->I J Complete Disposal Documentation I->J

Figure 1. A workflow diagram illustrating the key steps for the safe disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling 3-Ethenyl-1-Methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-ethenyl-1-methylpyrrolidin-3-ol. The procedural guidance herein is intended to answer specific operational questions, ensuring safe laboratory practices and responsible chemical management.

I. Personal Protective Equipment (PPE)

The handling of this compound, presumed to be a hazardous chemical based on analogous compounds, necessitates stringent adherence to personal protective equipment protocols. The following table summarizes the required PPE.

Body Part Required PPE Specifications and Rationale
Hands Chemical-resistant glovesWear appropriate protective gloves to prevent skin contact.[1]
Eyes/Face Safety glasses with side shields or goggles; face shieldUse eye protection to guard against splashes. A face shield is recommended when there is a greater risk of splashing.[1]
Body Protective clothing; lab coatWear protective clothing to prevent skin exposure.[1] A lab coat should be worn at all times.
Respiratory Type ABEK (EN14387) respirator filter or equivalentA respirator is required when vapors or aerosols are generated. Use only outdoors or in a well-ventilated area.

II. Safe Handling and Operational Plan

Safe handling of this compound requires a controlled environment and strict adherence to established protocols to minimize exposure and risk.

A. Engineering Controls and Ventilation:

  • Work under a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ground and bond containers and receiving equipment to prevent static discharge.

B. General Handling Precautions:

  • Avoid breathing mist, vapors, or aerosols.

  • Do not get in eyes, on skin, or on clothing.

  • Wash hands thoroughly after handling.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • Use only non-sparking tools.

  • Take precautionary measures against static discharge.

  • Do not eat, drink, or smoke when using this product.

C. Storage:

  • Keep container tightly closed in a dry and well-ventilated place.

  • Store in a cool place.[1]

  • Keep away from heat, sparks, and flame.[2]

  • Store in a corrosives area.[2]

  • Store in a flammables area.[2]

III. Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

Emergency Situation Procedural Steps
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2] Water may be ineffective.[1]

IV. Disposal Plan

All waste materials must be disposed of in accordance with local, regional, and national regulations.

  • Chemical Waste: Dispose of this material and its container to a hazardous or special waste collection point. Do not allow to enter drains or waterways.

  • Contaminated Packaging: Dispose of as unused product.

V. Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation and Handling cluster_emergency Emergency Response cluster_disposal Waste and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Chemical_Handling Handle Chemical Following Safe Practices Prepare_Work_Area->Chemical_Handling Spill Spill Occurs Chemical_Handling->Spill Exposure Personal Exposure Chemical_Handling->Exposure Waste_Collection Collect Waste in Designated Containers Chemical_Handling->Waste_Collection Spill_Response Follow Spill Response Protocol Spill->Spill_Response First_Aid Administer First Aid Exposure->First_Aid Decontaminate Decontaminate Work Area and Equipment Waste_Collection->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose

Caption: Workflow for handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.